molecular formula C34H46O17 B12418336 Yadanzioside L

Yadanzioside L

Cat. No.: B12418336
M. Wt: 726.7 g/mol
InChI Key: VQXORSYVERYBCU-PLKZQDTBSA-N
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Description

Yadazioside L has been reported in Brucea javanica with data available.

Properties

Molecular Formula

C34H46O17

Molecular Weight

726.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34-/m0/s1

InChI Key

VQXORSYVERYBCU-PLKZQDTBSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, stands as a molecule of significant interest in the field of natural product chemistry and drug discovery.[1][2] Possessing a characteristic tetracyclic triterpene core, this compound has demonstrated notable biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its structural elucidation, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its isolation, purification, and formulation in research and development settings.

PropertyValueReference
Molecular Formula C₃₄H₄₆O₁₇[3]
Molecular Weight 726.7 g/mol [3]
CAS Number 99132-97-5[3]
Appearance Amorphous Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Source Seeds of Brucea javanica[1][2]

Structural Elucidation: A Spectroscopic Deep Dive

The intricate molecular structure of this compound has been meticulously pieced together through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework of the molecule. While the original full spectral data from the initial isolation studies requires access to specialized chemical literature databases, the general approach to analyzing quassinoid glycosides by NMR is well-established.

¹H NMR Spectrum: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals. Key diagnostic peaks would include those corresponding to the anomeric proton of the glucose moiety, olefinic protons on the quassinoid core, and various methine and methylene (B1212753) protons of the tetracyclic structure and the side chain.

¹³C NMR Spectrum: The carbon NMR spectrum is instrumental in confirming the carbon skeleton. It would display signals for the carbonyl groups, olefinic carbons, the anomeric carbon of the sugar, and the numerous sp³-hybridized carbons of the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the connectivity of the molecule, including the nature of the glycosidic linkage and the structure of the side chain. A plausible fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the glucose moiety.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and characterization of this compound and similar quassinoids.

Isolation and Purification of this compound

A typical workflow for the extraction and isolation of this compound from Brucea javanica seeds is depicted below. This multi-step process involves solvent extraction followed by various chromatographic techniques to separate the complex mixture of phytochemicals.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation start Dried Seeds of Brucea javanica extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning (e.g., EtOAc, n-BuOH) crude_extract->partition fractions Polar and Non-polar Fractions partition->fractions column Column Chromatography (Silica Gel, ODS) fractions->column hplc Preparative HPLC column->hplc pure_compound This compound hplc->pure_compound G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene yadanzioside This compound yadanzioside->inhibition inhibition->jak inhibition->stat G stimulus Pro-inflammatory Stimuli receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene Gene Transcription (Survival, Anti-apoptosis) nucleus->gene yadanzioside This compound yadanzioside->inhibition inhibition->ikk

References

Yadanzioside L: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a naturally occurring quassinoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural source, and biological evaluation of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a thorough compilation of its physicochemical and biological data. Particular emphasis is placed on its antileukemic properties, supported by quantitative data. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a member of the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family. These compounds are characterized by a highly oxygenated and structurally complex tetracyclic triterpene skeleton. The discovery of this compound and its congeners has been driven by the ethnobotanical use of its plant source in traditional medicine for treating various ailments, including cancer. This guide will delve into the scientific journey of this compound, from its identification to the evaluation of its biological potential.

Discovery and Natural Source

This compound was first isolated from the seeds of Brucea javanica (L.) Merr., a plant widely distributed in Southeast Asia.[1][2] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for its anti-inflammatory, antimalarial, and antitumor properties. The seeds of this plant are a rich source of various quassinoid glycosides, including a series of compounds designated as yadanziosides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₄H₄₆O₁₇PubChem CID 6436225
Molecular Weight 726.7 g/mol PubChem CID 6436225
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylatePubChem CID 6436225
Appearance Amorphous powderGeneral characteristic of isolated quassinoids
Solubility Soluble in methanol, ethanol; sparingly soluble in waterGeneral characteristic of quassinoid glycosides

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of quassinoid glycosides from Brucea javanica seeds.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Dried Seeds of Brucea javanica B Defatting with Petroleum Ether A->B C Extraction with Methanol B->C D Crude Methanol Extract C->D E Suspension in H₂O and Partition with EtOAc D->E F Aqueous Layer E->F G Column Chromatography (Macroporous Resin) F->G H Elution with H₂O -> EtOH Gradient G->H I Crude Glycoside Fractions H->I J Repeated Column Chromatography (Silica Gel, ODS) I->J K Preparative HPLC J->K L Pure this compound K->L

Caption: Spectroscopic workflow for the structure elucidation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

    • NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Due to the lack of publicly available raw spectroscopic data in the initial searches, representative chemical shifts for key structural motifs of similar quassinoids are generally observed in the following regions:

  • ¹H NMR (in pyridine-d₅, δ in ppm): Signals for anomeric protons of the glucose moiety typically appear around 4.5-5.5 ppm. Protons on the quassinoid skeleton are observed over a wide range from 1.0 to 6.5 ppm.

  • ¹³C NMR (in pyridine-d₅, δ in ppm): Carbonyl carbons are found in the downfield region (160-210 ppm). The anomeric carbon of the glucose unit is typically around 100-105 ppm. Carbons of the quassinoid core resonate between 15 and 140 ppm.

Biological Activity

This compound has been reported to exhibit antileukemic activity. [3]The cytotoxic effects of this compound and related compounds are a significant area of research.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various cancer cell lines.

Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
P-388 Murine Leukemia2.9~4.0[4]

Note: The conversion to µM is an approximation based on the molecular weight.

Signaling Pathway for Quassinoid-Induced Apoptosis

G cluster_0 Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B ↑ Pro-apoptotic proteins (e.g., Bax) A->B C ↓ Anti-apoptotic proteins (e.g., Bcl-2) A->C D Mitochondrial Membrane Depolarization B->D C->D E Release of Cytochrome c D->E F Activation of Caspase-9 E->F G Activation of Caspase-3 F->G H Apoptosis G->H

Caption: Postulated signaling pathway for apoptosis induced by quassinoids.

The proposed mechanism of action for the anticancer activity of many quassinoids involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of a caspase cascade that culminates in programmed cell death.

Conclusion

This compound, a complex quassinoid glycoside from Brucea javanica, represents a promising natural product with demonstrated antileukemic activity. This guide has provided a detailed overview of its discovery, natural source, and methods for its isolation and characterization. The presented data and experimental workflows offer a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related quassinoids. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its potential as a lead compound in drug development.

References

Unveiling the Molecular Architecture and Biological Landscape of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its molecular structure, physicochemical properties, and putative mechanisms of action. Detailed experimental methodologies for its isolation are outlined, and its potential role in modulating cellular signaling pathways is explored. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Molecular Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid (B12794562) belonging to the quassinoid class, characterized by a highly oxygenated and complex molecular scaffold. Its chemical formula is C34H46O17, with a corresponding molecular weight of 726.72 g/mol .[1] The structural elucidation of this compound has been primarily accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Spectroscopic Data
PropertyValueReference
Molecular FormulaC34H46O17[1]
Molecular Weight726.72 g/mol [1]
IUPAC Namemethyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Experimental Protocols

Isolation of this compound from Brucea javanica

The isolation of this compound is a multi-step process involving extraction and chromatographic separation from the seeds of Brucea javanica. The following is a generalized protocol based on common methods for isolating quassinoids from this plant source.

Materials:

  • Dried and powdered seeds of Brucea javanica

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction:

    • The powdered seeds of Brucea javanica are defatted by maceration with n-hexane at room temperature.

    • The defatted material is then extracted exhaustively with methanol.

    • The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol.

    • The n-butanol fraction, which is typically enriched with glycosides like this compound, is collected and concentrated.

  • Column Chromatography:

    • The concentrated n-butanol fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:1 to 1:1, v/v) to separate the components based on polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gel Filtration:

    • Fractions containing compounds with similar TLC profiles to known yadanziosides are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative or semi-preparative HPLC on a C18 column.

    • A gradient of methanol and water or acetonitrile (B52724) and water is used as the mobile phase.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

  • Structure Confirmation:

    • The purity and identity of the isolated this compound are confirmed by analytical HPLC, Mass Spectrometry, and 1D and 2D NMR spectroscopy.

G start Powdered Seeds of Brucea javanica defat Defatting (n-Hexane) start->defat extract Methanol Extraction defat->extract partition Solvent Partitioning (EtOAc, n-BuOH) extract->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (C18) sephadex->hplc end Pure this compound hplc->end G cluster_pathways Cellular Signaling Pathways cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes YadanziosideL This compound IKK IKK YadanziosideL->IKK Inhibition MAPK_cascade MAPK Cascade (ERK, JNK, p38) YadanziosideL->MAPK_cascade Inhibition Apoptosis Apoptosis YadanziosideL->Apoptosis Induction IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Release of NF-κB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocation & Activation MAPK_cascade->Gene_Transcription Activation Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Proliferation->Apoptosis Inhibition

References

Yadanzioside L: A Technical Overview of a Bioactive Quassinoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and known bioactive properties. Special emphasis is placed on its antiviral activity against the Tobacco Mosaic Virus (TMV), supported by quantitative data and a detailed experimental protocol. While direct experimental evidence for its involvement in specific signaling pathways is still emerging, this document also explores potential mechanisms of action based on studies of related compounds from Brucea javanica.

Chemical Identity

This compound is a complex natural product with the following identifiers:

IdentifierValue
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
CAS Number 99132-97-5[1]
Molecular Formula C₃₄H₄₆O₁₇
Molecular Weight 726.72 g/mol

Biological Activity: Anti-Tobacco Mosaic Virus (TMV) Effect

This compound has demonstrated significant inhibitory activity against the Tobacco Mosaic Virus, a widespread plant pathogen.

Quantitative Data

The antiviral efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀).

CompoundBiological ActivityIC₅₀ (μM)Source
This compoundAnti-Tobacco Mosaic Virus (TMV)4.86[2]
Yadanzioside IAnti-Tobacco Mosaic Virus (TMV)4.22[3]
Experimental Protocol: Anti-TMV Assay (Local Lesion Method)

The following protocol outlines the methodology used to determine the anti-TMV activity of this compound in vivo.

2.2.1. Virus Purification and Inoculation

  • Tobacco Mosaic Virus (TMV) is propagated in a systemic host plant, such as Nicotiana tabacum cv. K326.

  • The virus is purified from infected leaf tissue using methods such as Gooding's method, which typically involves homogenization in a phosphate (B84403) buffer, clarification by centrifugation, and precipitation.

  • The purified virus concentration is determined spectrophotometrically.

2.2.2. Plant Preparation

  • Nicotiana glutinosa or Nicotiana tabacum L. cv. Samsun NN, which form local lesions upon TMV infection, are used as the assay hosts.

  • The plants are grown under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 5-6 leaf stage).

2.2.3. Treatment and Inoculation

  • Protective Assay: The leaves of the host plants are treated with a solution of this compound at various concentrations. A control group is treated with a blank solvent (e.g., DMSO diluted in water).

  • After a defined period (e.g., 12 hours), the treated leaves are mechanically inoculated with a suspension of TMV.

  • Inactivation Assay: A mixture of TMV and this compound at various concentrations is prepared and incubated for a specific time (e.g., 30 minutes) before being mechanically inoculated onto the host plant leaves.

  • Curative Assay: The host plant leaves are first inoculated with TMV. After a set time (e.g., 2 hours), a solution of this compound is applied to the inoculated leaves.

2.2.4. Data Collection and Analysis

  • The plants are maintained in a controlled environment for 3-4 days to allow for the development of local lesions.

  • The number of local lesions on each treated leaf is counted.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

  • The IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Potential Signaling Pathway Involvement

While direct experimental studies on the signaling pathways modulated by this compound are limited, research on other bioactive compounds from Brucea javanica and network pharmacology studies provide some insights into its potential mechanisms of action, particularly in the context of cancer.

A network pharmacology study on the components of Yadanzi (the fruit of Brucea javanica) in treating lung cancer included this compound as one of the constituents. This study validated the anti-cancer activity of another compound from the plant, luteolin, and identified the p53/MAPK1 signaling pathway as a key mechanism.[4] It is plausible that this compound, as a bioactive quassinoid, may also exert its effects through modulation of critical cellular signaling pathways involved in cell proliferation, apoptosis, and immune response.

Hypothetical Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of this compound on a signaling pathway, such as the p53/MAPK pathway.

G cluster_0 In Vitro Studies cluster_1 Pathway Analysis cluster_2 Conclusion A Cancer Cell Line (e.g., A549) B Treatment with This compound A->B Exposure C Cell Viability Assay (MTT, etc.) B->C Assess Cytotoxicity D Western Blot Analysis B->D Protein Level E Gene Expression Analysis (qRT-PCR) B->E mRNA Level F Phospho-p53 D->F G Total p53 D->G H Phospho-MAPK1 D->H I Total MAPK1 D->I J Downstream Targets (e.g., p21, Bax) E->J K Data Interpretation F->K G->K H->K I->K J->K L Elucidation of This compound's Mechanism of Action K->L

Figure 1. Experimental workflow for investigating the effect of this compound on a signaling pathway.

Future Directions

The potent anti-TMV activity of this compound warrants further investigation into its potential as a novel plant virucide. Moreover, comprehensive studies are needed to elucidate its effects on various cancer cell lines and to identify the specific signaling pathways it modulates. Such research will be crucial in determining the therapeutic potential of this compound in human diseases. The quassinoids from Brucea javanica, including this compound, represent a promising class of natural products for drug discovery and development.[5][6]

References

The Therapeutic Potential of Yadanzioside L: A Review of its Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., holds a significant place in the annals of Traditional Chinese Medicine (TCM). Known as "Ya-Dan-Zi," the fruit of this evergreen shrub has been utilized for centuries across Southeast Asia and China to treat a spectrum of ailments, most notably dysentery, malaria, and various forms of cancer.[1][2] Modern pharmacological research has begun to validate these traditional applications, identifying a wealth of bioactive compounds within Brucea javanica, with this compound being a subject of growing interest for its potential therapeutic properties. This technical guide synthesizes the current understanding of this compound, focusing on its traditional uses, available scientific data, and the molecular pathways it may influence.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, the fruits of Brucea javanica are characterized by their bitter taste and cold nature.[3] These properties underpin their traditional use in clearing heat, resolving toxins, and killing parasites. The primary indications for "Ya-Dan-Zi" in classical texts and traditional practice include amoebic and bacillary dysentery, and malarial infections.[1] Furthermore, its application in treating cancerous growths is a testament to the empirical knowledge of TCM practitioners in recognizing its cytotoxic potential.[1][2]

Scientific Evaluation of Biological Activity

While extensive research has been conducted on the crude extracts of Brucea javanica and some of its more abundant constituents like brusatol (B1667952) and bruceine D, specific quantitative data for this compound remains limited in publicly accessible scientific literature. The anti-cancer potential of Brucea javanica extracts has been demonstrated, with studies showing inhibitory effects on various cancer cell lines.[1][4] However, a precise IC50 value, a standard measure of a compound's cytotoxicity, for this compound against specific cancer cell lines is not well-documented in the available research.

Studies on closely related compounds isolated from the same plant offer valuable insights. For instance, Yadanziolide A, another quassinoid from Brucea javanica, has been shown to exert dose-dependent cytotoxic effects on liver cancer cells, inhibiting proliferation, migration, and invasion at concentrations as low as 0.1 μM.[5] This compound was also found to induce apoptosis in these cells.[5] While these findings are promising, it is crucial for future research to establish a distinct pharmacological profile for this compound.

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its therapeutic effects are yet to be fully elucidated. However, based on studies of related compounds from Brucea javanica and the general understanding of quassinoids, two primary signaling pathways are of significant interest: the JAK/STAT pathway and the p53/MAPK pathway.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers. Research on Yadanziolide A has demonstrated its ability to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway.[5] This inhibition leads to the suppression of anti-apoptotic proteins and the activation of apoptotic cascades.[5] Given the structural similarities among the yadanziolides, it is plausible that this compound may also modulate the JAK/STAT pathway.

Below is a hypothetical representation of how this compound might interact with the JAK/STAT signaling pathway, leading to apoptosis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Target Gene Transcription (Proliferation, Survival) STAT_dimer->Gene Nuclear Translocation Yadanzioside_L This compound Yadanzioside_L->JAK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibition Gene->Bcl2 Upregulation Apoptosis Apoptosis Cytochrome_c->Apoptosis Activation

Hypothesized Inhibition of the JAK/STAT Pathway by this compound.
The p53/MAPK Signaling Pathway

The tumor suppressor protein p53 and the mitogen-activated protein kinase (MAPK) signaling cascade are central to the regulation of cell cycle and apoptosis in response to cellular stress. While direct evidence linking this compound to this pathway is currently unavailable, it remains a plausible target given the known anti-cancer properties of other quassinoids.

The following diagram illustrates a potential mechanism by which this compound could induce apoptosis through the modulation of the p53 and MAPK pathways.

p53_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Yadanzioside_L This compound MAPK_cascade MAPK Cascade (e.g., JNK, p38) Yadanzioside_L->MAPK_cascade Activation? p53 p53 MAPK_cascade->p53 Phosphorylation & Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activation

Postulated Activation of p53-Mediated Apoptosis by this compound.

Experimental Protocols: A Need for Further Research

A significant gap in the current body of knowledge is the lack of detailed, publicly available experimental protocols for the isolation and evaluation of this compound. To advance the research and potential clinical application of this compound, standardized protocols are essential. The following outlines a general workflow that could be adapted for future studies.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Dried Fruit of Brucea javanica Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Yadanzioside_L Pure this compound Chromatography->Yadanzioside_L Cell_Culture Cancer Cell Line Culture Yadanzioside_L->Cell_Culture Animal_Model Tumor Xenograft Animal Model Yadanzioside_L->Animal_Model Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Culture->Western_Blot IC50 IC50 Determination Cytotoxicity_Assay->IC50 Treatment Treatment with This compound Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound, a constituent of the traditional Chinese medicine "Ya-Dan-Zi," represents a promising area for modern drug discovery. Its historical use in treating a range of diseases, including cancer, provides a strong rationale for further investigation. However, the current scientific literature lacks specific quantitative data and detailed experimental protocols for this particular compound. To unlock its full therapeutic potential, future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound, with a focus on the JAK/STAT and p53/MAPK pathways.

  • In Vivo Efficacy and Safety: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

By addressing these key areas, the scientific community can build upon the centuries of traditional knowledge and potentially develop this compound into a novel therapeutic agent for the treatment of cancer and other diseases.

References

Unveiling the Antitumor Potential of Yadanzioside L and Related Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of bioactive quassinoids, a class of structurally complex natural products. Among these, Yadanzioside L, alongside other related compounds, has emerged as a subject of interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of this compound and other prominent quassinoids isolated from Brucea javanica. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of oncology drug discovery and development.

While specific data on this compound is limited, this document consolidates available information on related yadanziosides and other major quassinoids from Brucea javanica, such as Brusatol and Bruceine D, to provide a broader context for their therapeutic potential.

Quantitative Data on Cytotoxic Activity

The antitumor potential of quassinoids from Brucea javanica has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50
BrusatolPANC-1Pancreatic Cancer0.36 µM[1]
SW 1990Pancreatic Cancer0.10 µM[1]
MDA-MB-231Breast Cancer0.081 - 0.238 µmol/L[2]
Bruceine DPANC-1Pancreatic Cancer2.53 µM[1]
SW 1990Pancreatic Cancer5.21 µM[1]
BruceantinMDA-MB-231Breast Cancer0.081 - 0.238 µmol/L[2]
BruceantarinMDA-MB-231Breast Cancer0.081 - 0.238 µmol/L[2]
Javanicoside IP-388Murine Leukemia7.5 µg/ml[1]
Javanicoside JP-388Murine Leukemia2.3 µg/ml[1]
Javanicoside KP-388Murine Leukemia1.6 µg/ml[1]
Javanicoside LP-388Murine Leukemia2.9 µg/ml[1]
Yadanziolide AHepG2, LM-3, Huh-7Liver CancerEffective at ≥ 0.1 μM[3]
Yadanzioside GMCF-7Breast CancerNotable inhibitory effects[2]
Yadanzioside BMCF-7Breast CancerNotable inhibitory effects[2]
Yadanzioside P-LeukemiaAntileukemic activity reported[4]

Experimental Protocols

The evaluation of the antitumor properties of these compounds involves a range of in vitro and in vivo experimental methodologies.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

2. Apoptosis Assays:

  • Objective: To investigate whether the compound induces programmed cell death (apoptosis).

  • Methodologies:

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

    • Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. These assays utilize specific substrates that produce a fluorescent or colorimetric signal upon cleavage by the active caspase.

    • Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bcl-2 family members (e.g., Bcl-2, Bax) and cleaved PARP, are analyzed to elucidate the molecular mechanism of apoptosis induction.

In Vivo Studies

1. Xenograft Tumor Models:

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound (e.g., Yadanziolide A at 2 mg/kg/day via intraperitoneal injection) for a defined period.[3]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of this compound are yet to be fully elucidated, studies on related quassinoids from Brucea javanica have shed light on potential signaling pathways involved in their antitumor effects.

1. JAK-STAT Pathway Inhibition:

Yadanziolide A has been shown to exert its anticancer effects in hepatocellular carcinoma by targeting the TNF-α/STAT3 pathway. It inhibits the phosphorylation of JAK2 and STAT3, which in turn activates apoptotic pathways and suppresses tumor cell growth.[3]

JAK_STAT_Pathway Yadanziolide_A Yadanziolide A pJAK2 p-JAK2 Yadanziolide_A->pJAK2 pSTAT3 p-STAT3 Yadanziolide_A->pSTAT3 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds JAK2 JAK2 TNFR->JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Apoptosis Apoptosis pSTAT3->Apoptosis Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Yadanziolide A inhibits the JAK-STAT signaling pathway.

2. Nrf2 Pathway Inhibition:

Brusatol is known to be a unique inhibitor of the Nrf2 pathway. By inhibiting Nrf2-mediated defense mechanisms, Brusatol can sensitize a wide range of cancer cells to chemotherapeutic agents and enhance their efficacy.

Nrf2_Pathway cluster_0 Cytoplasm Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits Chemotherapy Chemotherapeutic Agents Oxidative_Stress Oxidative Stress Chemotherapy->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces release of Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Apoptosis Apoptosis Nrf2->Apoptosis Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription of Cell_Survival Cancer Cell Survival Antioxidant_Genes->Cell_Survival promotes

Caption: Brusatol inhibits the Nrf2 antioxidant response pathway.

3. Induction of Apoptosis:

Many quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells.[3] This is a critical mechanism for their anticancer activity. The induction of apoptosis can occur through various signaling cascades, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Apoptosis_Workflow Quassinoids This compound & Related Quassinoids Signaling_Pathways Upstream Signaling Pathways (e.g., JAK-STAT, MAPK) Quassinoids->Signaling_Pathways Modulate Mitochondria Mitochondrial Pathway Signaling_Pathways->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspase_Activation Apoptotic_Events Execution of Apoptosis (DNA fragmentation, etc.) Caspase_Activation->Apoptotic_Events

Caption: General workflow for apoptosis induction by quassinoids.

Conclusion and Future Directions

This compound and other quassinoids from Brucea javanica represent a promising class of natural products with significant antitumor potential. The available data, particularly for compounds like Brusatol and Yadanziolide A, demonstrate their ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like JAK-STAT and Nrf2, provides a strong rationale for their further development as anticancer agents.

Future research should focus on:

  • Isolation and comprehensive characterization of this compound: Detailed studies are needed to determine its specific cytotoxic activity and mechanism of action.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the antitumor activity and to guide the synthesis of more potent and selective analogs.

  • In-depth mechanistic studies: To fully unravel the molecular targets and signaling pathways affected by these compounds.

  • Preclinical and clinical evaluation: Rigorous testing in advanced preclinical models and eventually in clinical trials will be necessary to translate these promising findings into tangible therapeutic benefits for cancer patients.

The continued exploration of this compound and its congeners holds significant promise for the discovery of novel and effective cancer therapies.

References

Unveiling the Antimalarial Promise of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – While specific quantitative data on the direct antimalarial activity of Yadanzioside L remains to be fully elucidated in publicly accessible research, this technical guide synthesizes the substantial body of evidence supporting its potential as a formidable antiplasmodial agent. Drawing upon extensive research into its source, the medicinal plant Brucea javanica, and the broader class of quassinoid compounds to which it belongs, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and a detailed framework for future investigation.

This compound is a quassinoid glycoside isolated from Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including malaria.[1] The antimalarial properties of B. javanica extracts have been robustly demonstrated, with numerous studies highlighting the potent in vitro activity of its quassinoid constituents against Plasmodium falciparum, including chloroquine-resistant strains.

Quantitative Data on Related Quassinoids

While direct IC50 values for this compound against P. falciparum and for cytotoxicity against normal mammalian cell lines are not yet available in the reviewed literature, data from analogous quassinoids isolated from Brucea javanica provide a strong rationale for its investigation. These compounds have demonstrated significant antiplasmodial activity, often in the nanomolar to low micromolar range.

CompoundP. falciparum Strain(s)In Vitro IC50 (µg/mL)Cytotoxicity (Cell Line)Cytotoxicity IC50 (µg/mL)Reference
Bruceine AK1 (chloroquine-resistant)0.0008--[2]
Bruceine BK1 (chloroquine-resistant)0.0019--[2]
Bruceine CK1 (chloroquine-resistant)0.0046--[2]
Bruceine DK1 (chloroquine-resistant)0.58KB (oral cavity cancer), NCI-H187 (lung cancer)>50, >50[3][4]
Brujavanol A-4.48KB (oral cavity cancer)1.30[3][4]
Brujavanol B-13.71KB (oral cavity cancer)2.36[3][4]

Note: The absence of data for this compound in this table highlights a critical knowledge gap and underscores the importance of further research. The cytotoxicity data presented is against cancerous cell lines and not normal mammalian cells, which is crucial for determining the selectivity index.

Experimental Protocols

To facilitate further research into the antimalarial potential of this compound, this guide outlines standardized experimental protocols for in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy testing.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is a widely used, sensitive, and high-throughput assay for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Workflow for SYBR Green I Assay

cluster_prep Preparation cluster_incubation Incubation cluster_lysis Lysis & Staining cluster_readout Readout & Analysis p1 Synchronized P. falciparum Culture (ring stage) i1 Add Parasite Culture to Drug Plate p1->i1 p2 Prepare Drug Plate (serial dilutions of this compound) p2->i1 i2 Incubate for 48-72 hours i1->i2 l1 Add Lysis Buffer with SYBR Green I i2->l1 l2 Incubate in the dark l1->l2 r1 Measure Fluorescence l2->r1 r2 Calculate IC50 Value r1->r2

Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Dilution: Prepare serial dilutions of this compound in a 96-well microplate.

  • Incubation: Add the parasite culture to the wells and incubate for 48-72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This dye intercalates with parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This is crucial for determining the selectivity of the compound for the parasite.

Workflow for MTT Cytotoxicity Assay

cluster_cell_prep Cell Seeding cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout c1 Seed Mammalian Cells (e.g., Vero, HepG2) in 96-well plate c2 Incubate for 24 hours c1->c2 t1 Add Serial Dilutions of this compound c2->t1 t2 Incubate for 48-72 hours t1->t2 m1 Add MTT Reagent t2->m1 m2 Incubate for 2-4 hours (Formazan formation) m1->m2 s1 Add Solubilization Solution (e.g., DMSO) m2->s1 s2 Measure Absorbance s1->s2 s3 Calculate IC50 Value s2->s3

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Culture: Plate a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cytotoxic IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard test, also known as Peters' test, is used to evaluate the schizonticidal activity of a compound in a murine malaria model.

Workflow for 4-Day Suppressive Test

cluster_infection Infection cluster_treatment_vivo Treatment cluster_monitoring Monitoring cluster_analysis_vivo Analysis inf Infect Mice with Plasmodium berghei treat Administer this compound daily for 4 days inf->treat mon Monitor Parasitemia on Day 4 treat->mon anal Calculate Percent Suppression mon->anal

Caption: Workflow of the in vivo 4-day suppressive test for antimalarial efficacy.

Methodology:

  • Infection: Infect mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: Administer the test compound (this compound) orally or intraperitoneally to groups of infected mice for four consecutive days, starting on the day of infection. Include positive (e.g., chloroquine) and negative (vehicle) control groups.

  • Parasitemia Determination: On the fifth day, collect blood from the mice and determine the percentage of parasitized red blood cells by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for each dose of the compound compared to the negative control group.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is yet to be determined, the known mechanisms of other antimalarial drugs and the biological activities of related quassinoids offer potential avenues for investigation. Quassinoids have been reported to exhibit a range of biological effects, including inhibition of protein synthesis and induction of apoptosis. In the context of Plasmodium falciparum, several key signaling pathways are essential for parasite survival and proliferation, and could be potential targets for this compound.

Hypothesized Targets in P. falciparum

cluster_parasite Plasmodium falciparum YadanziosideL This compound ProteinSynthesis Protein Synthesis YadanziosideL->ProteinSynthesis Inhibition Apoptosis Apoptotic Pathways YadanziosideL->Apoptosis Induction Calcium Calcium Signaling YadanziosideL->Calcium Disruption Kinase Kinase Signaling (e.g., CDPKs, MAPKs) YadanziosideL->Kinase Modulation

Caption: Potential mechanisms of action of this compound in P. falciparum.

Further research is required to validate these hypotheses and to elucidate the specific molecular targets of this compound within the parasite.

Conclusion and Future Directions

The compelling antimalarial activity of quassinoids from Brucea javanica strongly suggests that this compound is a promising candidate for further investigation as a novel antimalarial agent. This technical guide provides the necessary framework for researchers to systematically evaluate its efficacy and mechanism of action. Future studies should prioritize the determination of in vitro antiplasmodial IC50 values against both drug-sensitive and drug-resistant P. falciparum strains, as well as cytotoxicity against a normal mammalian cell line to establish a selectivity index. Successful in vitro findings should be followed by in vivo efficacy studies. Elucidation of its mechanism of action and specific molecular targets will be critical for its development as a next-generation antimalarial drug.

References

Yadanzioside L: A Preliminary Exploration of its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside L is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating a variety of ailments, including cancer and inflammatory conditions.[1][2] The therapeutic effects of Brucea javanica are largely attributed to its rich composition of quassinoids.[1][3] This guide synthesizes the existing knowledge on related compounds and extracts to hypothesize the potential mechanisms of action for this compound, focusing on its prospective anti-inflammatory and apoptosis-inducing activities.

Section 1: Potential Anti-inflammatory Mechanism of Action

Extracts from Brucea javanica have demonstrated significant anti-inflammatory properties.[4][5] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.[6]

Proposed Signaling Pathway: Inhibition of NF-κB

A central mechanism for the anti-inflammatory effects of Brucea javanica constituents is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. It has been reported that Brucea javanica oil (BJO) exerts anti-inflammatory effects via the inhibition of NF-κB activation.[8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates Yadanzioside_L This compound (Hypothesized) Yadanzioside_L->IKK Inhibits (Hypothesized) IkB_alpha IκBα IKK->IkB_alpha Phosphorylates IkB_alpha_NF_kB IκBα-NF-κB (Inactive Complex) NF_kB NF-κB (p65/p50) NF_kB_active NF-κB (Active) IkB_alpha_NF_kB->NF_kB_active Releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF_kB_active->Inflammatory_Genes Induces Transcription

Figure 1: Hypothesized Anti-inflammatory Pathway of this compound.
Quantitative Data from Brucea javanica Studies

The following table summarizes quantitative data from studies on Brucea javanica extracts, providing a basis for potential efficacy of its constituents.

Compound/ExtractAssayTarget/Cell LineResultReference
Ethanolic Extract of Brucea javanica Fruit (EEBjF)Carrageenan-induced rat paw edemaIn vivo (rats)50.91% inhibition at 50 mg/kg[4][5]
Ethanolic Extract of Brucea javanica Fruit (EEBjF)COX-2 InhibitionIn vivo (rats)16.40% inhibition[4][5]
Brusatol (B1667952)Pro-inflammatory cytokine productionLPS-stimulated RAW 264.7 cellsInhibition of IL-1β and IL-18 accumulation[6]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

  • Wistar rats are fasted overnight.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., EEBjF at 50, 100, and 200 mg/kg) or control is administered orally.

  • After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., every hour for 5 hours).

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[4][5]

COX-2 Inhibition Assay

  • Blood samples are collected from rats treated with the test compound.

  • Serum is separated by centrifugation.

  • The concentration of COX-2 in the serum is determined using a specific ELISA kit according to the manufacturer's instructions.

  • The percentage inhibition of COX-2 is calculated by comparing the levels in the treated group to the control group.[4]

Section 2: Potential Apoptosis-Inducing Mechanism of Action

Extracts of Brucea javanica and its isolated quassinoids have been shown to induce apoptosis in various cancer cell lines.[9][10][11] This pro-apoptotic activity is a cornerstone of its potential anti-cancer effects and is likely mediated through multiple signaling cascades.

Proposed Signaling Pathways: Intrinsic and Extrinsic Apoptosis

Studies on Brucea javanica ethanolic extract (BJEE) suggest the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][12] The activation of these pathways converges on the activation of executioner caspases, leading to programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Yadanzioside_L_ext This compound (Hypothesized) Death_Receptors Death Receptors (e.g., Fas, TRAILR) Yadanzioside_L_ext->Death_Receptors Activates (Hypothesized) Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Activates Caspase_3 Caspase-3/7 Caspase_8->Caspase_3 Yadanzioside_L_int This compound (Hypothesized) ROS ↑ ROS Yadanzioside_L_int->ROS Induces (Hypothesized) Bcl2_family Bcl-2 Family (↑Bax, ↓Bcl-2) ROS->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Regulates Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 2: Hypothesized Apoptosis Induction Pathways of this compound.
Quantitative Data from Brucea javanica Studies

The cytotoxic effects of Brucea javanica extracts have been quantified in several cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueReference
Brucea javanica Ethanolic Extract (BJEE)HT29 (Colon Cancer)MTT48 ± 2.5 µg/mL (48h)[9]
Brucea javanica Ethanolic Extract (BJEE)HT29 (Colon Cancer)MTT25 ± 3.1 µg/mL (72h)[9]
Brucea javanica Ethanolic Extract (BJEE)HCT-116 (Colon Cancer)MTT8.9 ± 1.32 µg/mL[12]
Warmed Water Extract of Brucea javanica (BJE)MDA-MB231 (Breast Cancer)Caspase-3 ActivityUp to 5-fold stimulation[10]
Experimental Protocols

MTT Assay for Cell Viability

  • Cells (e.g., HT29 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound (e.g., BJEE) for specified time periods (e.g., 24, 48, 72 hours).

  • After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[9][12]

Caspase Activity Assay

  • Cells are treated with the test compound or a control.

  • After treatment, cells are lysed to release cellular proteins.

  • The protein concentration of the lysate is determined.

  • The lysate is incubated with a specific caspase substrate (e.g., for caspase-3, -8, or -9) that is conjugated to a fluorophore or chromophore.

  • The cleavage of the substrate by the active caspase releases the reporter molecule, leading to a change in fluorescence or absorbance.

  • The signal is measured using a fluorometer or spectrophotometer, and the caspase activity is quantified relative to the control.[12]

Experimental Workflow for Apoptosis Investigation

A logical workflow is essential for systematically investigating the pro-apoptotic effects of a novel compound like this compound.

G Start Treat Cancer Cells with this compound Cell_Viability Assess Cell Viability (MTT, LDH assays) Start->Cell_Viability Apoptosis_Confirmation Confirm Apoptosis (Annexin V/PI, AO/PI staining) Cell_Viability->Apoptosis_Confirmation If cytotoxic Pathway_Investigation Investigate Apoptotic Pathway Apoptosis_Confirmation->Pathway_Investigation If apoptotic Intrinsic_Pathway Intrinsic Pathway Analysis (ROS, Mitochondrial Membrane Potential, Bcl-2/Bax expression) Pathway_Investigation->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Analysis (Death Receptor Expression) Pathway_Investigation->Extrinsic_Pathway Caspase_Activation Measure Caspase Activation (Caspase-3, -8, -9 assays) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Conclusion Elucidate Mechanism of Action Caspase_Activation->Conclusion

Figure 3: Experimental Workflow for Investigating Apoptosis.

Conclusion

Based on the available evidence from studies on Brucea javanica extracts and its other quassinoid constituents, this compound is hypothesized to exert its biological effects through at least two primary mechanisms: the inhibition of key pro-inflammatory pathways such as NF-κB, and the induction of apoptosis in cancer cells via both intrinsic and extrinsic pathways. The quantitative data and experimental protocols provided in this guide offer a framework for the systematic investigation of this compound. Future research should focus on validating these hypothesized mechanisms directly for this compound to ascertain its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of natural products renowned for their diverse and potent biological activities. While research specifically on this compound is emerging, the broader family of quassinoids from this plant, including compounds like Brusatol (B1667952) and Bruceine D, have been extensively studied for their significant anti-cancer, anti-viral, and anti-inflammatory properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its related compounds, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in their therapeutic effects to support ongoing and future research and development efforts.

Introduction

Brucea javanica (L.) Merr., a plant native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments, including cancer, malaria, and inflammatory conditions.[1][2][3] The primary bioactive constituents of B. javanica are a group of structurally complex and highly oxygenated triterpenoids known as quassinoids.[1][4] this compound is a member of this extensive family of natural products.[5] While many quassinoids from B. javanica have demonstrated potent cytotoxic effects against various cancer cell lines, specific research into the anticancer potential of this compound is still in its early stages.[3][4] However, its structural similarity to other well-characterized quassinoids suggests it may share similar mechanisms of action and therapeutic potential. This review aims to consolidate the available information on this compound and its better-studied analogs to provide a foundational resource for researchers in the field.

Chemical Structure

This compound is a C20 quassinoid glycoside with the chemical formula C34H46O17.[5] The core structure is a picrasane-type triterpenoid, characterized by a highly oxygenated and rearranged carbon skeleton. The glycosidic moiety attached to the core structure significantly influences the compound's solubility and pharmacokinetic properties.

Biological Activities and Quantitative Data

While extensive quantitative data for this compound's anticancer activity is not yet available in the public domain, its antiviral activity has been reported. The primary biological activities of related quassinoids from Brucea javanica are predominantly centered on their potent cytotoxicity against a wide range of cancer cell lines.

Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).

CompoundVirusAssayIC50 (µM)Reference
This compound Tobacco Mosaic Virus (TMV)Half-leaf and leaf-disk method4.86[6]
This compound Tobacco Mosaic Virus (TMV)Not Specified3.42-5.66[7]
Anticancer Activity of Related Quassinoids

Numerous quassinoids from Brucea javanica have shown potent in vitro cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings.

CompoundCell LineCancer TypeIC50 (µM)Reference
Brusatol PANC-1Pancreatic Cancer0.36[4]
Brusatol SW 1990Pancreatic Cancer0.10[4]
Bruceine D PANC-1Pancreatic Cancer2.53[4]
Bruceine D SW 1990Pancreatic Cancer5.21[4]
Javanicoside J P-388Murine Leukemia2.3 µg/ml[4]
Javanicoside K P-388Murine Leukemia1.6 µg/ml[4]
Javanicoside L P-388Murine Leukemia2.9 µg/ml[4]

Mechanisms of Action

The anticancer mechanisms of quassinoids are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and stress responses. While the specific pathways affected by this compound have not been elucidated, studies on related compounds like Brusatol and Bruceine D offer significant insights.

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. This non-specific inhibition of translation contributes to their potent cytotoxic effects.

Modulation of Signaling Pathways
  • JNK Pathway: Bruceine D has been shown to inhibit the proliferation and induce apoptosis in non-small cell lung cancer cells (A549 and H460) by downregulating the JNK signaling pathway.[4]

  • STAT3 Pathway: Bruceantinol, another quassinoid from B. javanica, is a potent inhibitor of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[8]

  • Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is often upregulated in cancer cells to protect them from oxidative stress.[9] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapy.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound and related quassinoids, based on current literature.

Yadanzioside_Signaling_Pathway cluster_effects Cellular Effects Yadanzioside This compound & Related Quassinoids Cell Cancer Cell Yadanzioside->Cell Protein_Synthesis Protein Synthesis Yadanzioside->Protein_Synthesis Inhibits JNK_Pathway JNK Pathway Yadanzioside->JNK_Pathway Inhibits STAT3_Pathway STAT3 Pathway Yadanzioside->STAT3_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway Yadanzioside->Nrf2_Pathway Inhibits Proliferation Cell Proliferation Protein_Synthesis->Proliferation Apoptosis Apoptosis JNK_Pathway->Apoptosis STAT3_Pathway->Proliferation Nrf2_Pathway->Proliferation Protects from Oxidative Stress Isolation_Workflow Start Dried Seeds of Brucea javanica Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Structure_Elucidation Spectroscopic Analysis (NMR, MS) HPLC->Structure_Elucidation End Pure this compound Structure_Elucidation->End Cytotoxicity_Workflow Start Cancer Cell Lines Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Results Cytotoxicity Profile Data_Analysis->Results

References

A Technical Guide to Yadanzioside L and Other Bioactive Compounds from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant utilized in traditional medicine, is a rich reservoir of bioactive compounds, primarily quassinoids, with significant therapeutic potential. This technical guide provides an in-depth overview of Yadanzioside L and other key bioactive constituents isolated from B. javanica. It details their biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, supported by quantitative data. Furthermore, this guide outlines the experimental protocols for the isolation and biological evaluation of these compounds and visualizes key signaling pathways modulated by them, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Brucea javanica, belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating ailments such as cancer, malaria, and inflammation.[1] The therapeutic properties of this plant are attributed to its diverse phytochemical composition, which includes quassinoids, alkaloids, triterpenes, and flavonoids.[2] Among these, the quassinoids are a major class of compounds that have demonstrated potent biological activities.[2]

This compound, a quassinoid glycoside isolated from the seeds of B. javanica, has been noted for its antileukemic properties.[3][4] This guide focuses on this compound, while also providing a broader context of other significant bioactive compounds from B. javanica to facilitate further research and development.

Bioactive Compounds and Their Activities

The primary bioactive constituents of Brucea javanica are quassinoids, which have been extensively studied for their pharmacological effects. This section summarizes the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of these compounds.

Cytotoxic and Antileukemic Activity

Table 1: Cytotoxic and Antileukemic Activity of Compounds from Brucea javanica

Compound/ExtractCell LineActivityIC50 ValueReference
This compound Leukemia CellsAntileukemicData not available[4]
Javanicoside IP-388 Murine LeukemiaCytotoxic7.5 µg/mL[2]
Javanicoside JP-388 Murine LeukemiaCytotoxic2.3 µg/mL[2]
Javanicoside KP-388 Murine LeukemiaCytotoxic1.6 µg/mL[2]
Javanicoside LP-388 Murine LeukemiaCytotoxic2.9 µg/mL[2]
BrusatolPANC-1 (Pancreatic)Cytotoxic0.36 µM[2]
BrusatolSW 1990 (Pancreatic)Cytotoxic0.10 µM[2]
Bruceine DPANC-1 (Pancreatic)Cytotoxic2.53 µM[2]
Bruceine DSW 1990 (Pancreatic)Cytotoxic5.21 µM[2]
Brujavanol AKB (Oral Cavity)Cytotoxic1.30 µg/mL[5]
Brujavanol BKB (Oral Cavity)Cytotoxic2.36 µg/mL[5]
Bruceine AKB, NCI-H187, MCF-7Cytotoxic0.01-0.05 µM[6]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several compounds from B. javanica have been shown to possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Compounds and Extracts from Brucea javanica

Compound/ExtractAssayEffectQuantitative DataReference
Ethanolic Fruit ExtractCarrageenan-induced rat paw edemaInhibition of edema50.91% inhibition at 50 mg/kg[7][8]
Ethanolic Fruit ExtractCOX-2 InhibitionInhibition of COX-216.40% inhibition at 50 mg/kg[7][8]
BrusatolLPS-stimulated RAW 264.7 cellsInhibition of pro-inflammatory moleculesIncreased TGF-β and IL-4; Inhibited IL-1β and IL-18 at 0.5 and 1.0 mg/kg[9]
Antiviral Activity

Certain quassinoids from B. javanica have demonstrated efficacy against various plant and human viruses.

Table 3: Antiviral Activity of Compounds from Brucea javanica

CompoundVirusActivityIC50 ValueReference
Bruceine DTobacco Mosaic Virus (TMV) - InfectionAntiviral13.98 mg/L[10]
Bruceine DTobacco Mosaic Virus (TMV) - ReplicationAntiviral7.13 mg/L[10]
Yadanziolide ATobacco Mosaic Virus (TMV)Antiviral5.5 µM[1]
Yadanzioside ITobacco Mosaic Virus (TMV)Antiviral4.22 µM[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of quassinoid glycosides and for key biological assays, based on established protocols in the field.

Isolation of this compound and Other Quassinoid Glycosides

The following is a generalized protocol for the isolation of quassinoid glycosides from the seeds of B. javanica, based on common phytochemical extraction and purification techniques.

Experimental Workflow for Isolation

experimental_workflow raw_material Dried Seeds of Brucea javanica extraction Maceration with 95% Ethanol (B145695) raw_material->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) filtration->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc isolated_compound Pure this compound hplc->isolated_compound

Isolation workflow for this compound.

Protocol:

  • Plant Material Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.

  • Extraction: The powdered seeds are macerated with 95% ethanol at room temperature for a period of 3-5 days, with the solvent being replaced periodically. The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system. Further purification is carried out using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., P-388 murine leukemia cells) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (In Vitro)

This protocol describes the evaluation of the anti-inflammatory activity of B. javanica compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.

Signaling Pathways

The bioactive compounds from Brucea javanica exert their effects through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways implicated in their anti-cancer and anti-inflammatory activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several compounds from B. javanica have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Brucea_compounds Brucea javanica Compounds Brucea_compounds->IKK Inhibits Gene_transcription Gene Transcription (Pro-inflammatory Cytokines, Anti-apoptotic Proteins) NFkB_nuc->Gene_transcription Induces JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Yadanziolide_A Yadanziolide A Yadanziolide_A->JAK Inhibits Gene_transcription Gene Transcription (Proliferation, Survival) STAT_dimer_nuc->Gene_transcription Induces

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a complex quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant interest for its potent antiviral activities. As a member of the highly oxygenated and structurally diverse triterpenoid (B12794562) family, the biosynthetic pathway of this compound represents a fascinating yet largely unexplored area of plant secondary metabolism. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid and quassinoid biosynthesis. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available knowledge to present a robust hypothetical pathway, details relevant experimental protocols for its investigation, and organizes the limited quantitative data for related compounds to serve as a foundational resource for future research and biotechnological applications.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general trajectory of quassinoid formation, which originates from the ubiquitous terpenoid pathway. The pathway can be conceptually divided into three main stages: the formation of the universal C30 precursor, the cyclization and initial modifications to form the quassinoid backbone, and the late-stage tailoring reactions that result in the final structure of this compound.

Upstream Pathway: Formation of 2,3-Oxidosqualene (B107256)

Like all triterpenoids, the biosynthesis of this compound begins with the assembly of the linear C30 precursor, 2,3-oxidosqualene. This process occurs through the mevalonate (B85504) (MVA) pathway in the cytosol and endoplasmic reticulum.

MVA_Pathway Acetyl_CoA Acetyl-CoA (x3) Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) Mevalonate_5_P Mevalonate-5-phosphate Mevalonate->Mevalonate_5_P MK Mevalonate_5_PP Mevalonate-5-pyrophosphate Mevalonate_5_P->Mevalonate_5_PP PMK IPP Isopentenyl pyrophosphate (IPP) Mevalonate_5_PP->IPP MVD DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl pyrophosphate (GPP) IPP->GPP GPPS FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE

Figure 1: The Mevalonate (MVA) pathway leading to 2,3-oxidosqualene.
Midstream Pathway: Formation of the Protolimonoid Intermediate

The biosynthesis of quassinoids is understood to share its early steps with that of limonoids, diverging after the formation of a common protolimonoid intermediate, melianol (B1676181).[1][2] This phase is characterized by the cyclization of 2,3-oxidosqualene and subsequent oxidative modifications.

Quassinoid_Backbone_Formation Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol OSC (Oxidosqualene cyclase) Dihydroniloticin Dihydroniloticin Tirucalladienol->Dihydroniloticin CYP450 Melianol Melianol (Protolimonoid Intermediate) Dihydroniloticin->Melianol CYP450

Figure 2: Putative pathway from 2,3-oxidosqualene to the protolimonoid intermediate, melianol.
Downstream Pathway: Putative Tailoring of the Quassinoid Scaffold

The conversion of melianol to this compound involves a series of complex and currently uncharacterized "tailoring" reactions. These reactions are responsible for the high degree of oxidation, the specific arrangement of functional groups, and the addition of side chains that define this compound. Based on the structure of this compound, the following enzymatic steps are proposed:

  • Multiple Oxidations: A series of cytochrome P450 monooxygenases (CYP450s) are hypothesized to catalyze numerous hydroxylations and other oxidative modifications of the triterpenoid backbone.

  • Acylation: An acyltransferase is responsible for the addition of the (E)-4-hydroxy-3,4-dimethylpent-2-enoyl side chain.

  • Glycosylation: A glycosyltransferase (GT) attaches a glucose moiety to the aglycone.

Yadanzioside_L_Tailoring Melianol Melianol Intermediate1 Oxidized Intermediates Melianol->Intermediate1 Multiple CYP450s Aglycone This compound Aglycone Intermediate1->Aglycone Acyltransferase ((E)-4-hydroxy-3,4-dimethylpent-2-enoyl-CoA) Yadanzioside_L This compound Aglycone->Yadanzioside_L Glycosyltransferase (UDP-glucose)

Figure 3: Hypothetical downstream tailoring steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound, such as enzyme kinetics or metabolite concentrations. However, data from studies on related quassinoids and general triterpenoid biosynthesis can provide a valuable reference point for future investigations.

Table 1: General Kinetic Parameters of Key Enzymes in Terpenoid Biosynthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
HMGRHMG-CoA2 - 200.1 - 10Various PlantsGeneric Data
FPPSGPP1 - 100.5 - 5Various PlantsGeneric Data
SQSFPP5 - 501 - 20Various PlantsGeneric Data
OSC2,3-Oxidosqualene10 - 1000.1 - 5Various PlantsGeneric Data

Note: The values presented are approximate ranges and can vary significantly depending on the specific enzyme isoform and experimental conditions.

Experimental Protocols

The full elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical approaches. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of Candidate Genes

A common workflow for identifying genes involved in a specific biosynthetic pathway is through transcriptomics and differential gene expression analysis.

Gene_Identification_Workflow Plant_Tissues Collect Brucea javanica tissues (high vs. low this compound content) RNA_Seq RNA Sequencing Plant_Tissues->RNA_Seq Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Candidate_Genes Identify Candidate Genes (CYP450s, Acyltransferases, GTs) Differential_Expression->Candidate_Genes Functional_Characterization Proceed to Functional Characterization Candidate_Genes->Functional_Characterization

Figure 4: Workflow for the identification of candidate biosynthetic genes.

Protocol: RNA Sequencing and Differential Gene Expression Analysis

  • Plant Material: Collect tissues from Brucea javanica known to have high and low concentrations of this compound (e.g., seeds vs. leaves).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Data Analysis: Assemble the transcriptome and perform differential gene expression analysis between the high and low this compound-containing tissues.

  • Candidate Gene Selection: Identify genes encoding putative oxidosqualene cyclases, cytochrome P450s, acyltransferases, and glycosyltransferases that are significantly upregulated in the high-content tissues.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be validated. This is typically achieved through heterologous expression and in vitro or in vivo assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • CYP450s: Incubate the purified enzyme with the putative substrate (e.g., melianol or a downstream intermediate) and a cytochrome P450 reductase in the presence of NADPH. Analyze the reaction products by LC-MS.

    • Acyltransferases: Provide the putative aglycone substrate and the acyl-CoA donor ((E)-4-hydroxy-3,4-dimethylpent-2-enoyl-CoA). Monitor product formation by HPLC or LC-MS.

    • Glycosyltransferases: Incubate the enzyme with the aglycone and a sugar donor (e.g., UDP-glucose). Analyze the formation of the glycosylated product by LC-MS.

Quantification of this compound and Intermediates

Accurate quantification of metabolites is crucial for understanding pathway flux and for correlating gene expression with product accumulation.

Protocol: LC-MS/MS for Quassinoid Quantification

  • Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation: Separate the extracted metabolites using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of this compound and its putative intermediates.

  • Quantification: Generate a standard curve using a purified standard of this compound to determine the absolute concentration in the samples.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways, often triggered by developmental cues or environmental stresses. While no specific regulatory networks for this compound have been identified, it is likely that its production is influenced by phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are known to be key regulators of terpenoid biosynthesis.

Regulatory_Pathway Stress_Cues Biotic/Abiotic Stress Phytohormones Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Stress_Cues->Phytohormones Transcription_Factors Activation of Transcription Factors (e.g., MYC, WRKY) Phytohormones->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (OSC, CYP450s, GTs, etc.) Transcription_Factors->Gene_Expression Yadanzioside_L_Production Increased this compound Production Gene_Expression->Yadanzioside_L_Production

Figure 5: A generalized signaling pathway for the regulation of terpenoid biosynthesis.

Conclusion

The biosynthesis of this compound presents a compelling puzzle in the field of natural product chemistry. While the foundational elements of its formation can be inferred from the broader knowledge of terpenoid and quassinoid biosynthesis, the specific enzymatic machinery responsible for its intricate molecular architecture remains to be discovered. The putative pathway and experimental strategies outlined in this guide provide a roadmap for future research aimed at fully elucidating this complex biosynthetic route. A complete understanding of the biosynthesis of this compound will not only deepen our knowledge of plant metabolic diversity but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a potent therapeutic agent.

References

An In-depth Technical Guide to Yadanzioside L: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of compounds renowned for their potent biological activities. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It delves into their cytotoxic effects on various cancer cell lines, elucidates known mechanisms of action, and provides detailed experimental protocols for their isolation and biological evaluation. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this promising class of molecules.

Introduction

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of bitter principles known as quassinoids. Among these, this compound and its structural analogs have garnered significant attention for their pronounced biological activities, including antileukemic, antitumoral, and anti-inflammatory properties.[1][2] These compounds are characterized by a highly oxygenated, tetracyclic triterpene core structure, often glycosylated, which contributes to their diverse pharmacological effects. This guide will focus on this compound, providing a detailed analysis of its known analogs, available quantitative data on their biological activity, and insights into their molecular mechanisms. Due to a lack of published research, this guide will also briefly discuss potential avenues for the synthesis of novel derivatives.

Structural Analogs of this compound

Several structural analogs of this compound have been isolated from Brucea javanica. These compounds typically differ in the ester side chain at C-15, the glycosylation pattern at C-3, or the oxidation state of the core structure. Key known analogs include:

  • Yadanzioside F: A closely related quassinoid glycoside also found in Brucea javanica.[1]

  • Yadanzioside I, J, and P: These analogs have also been identified and are noted for their antileukemic potential.[2]

  • Yadanziolide A: A related quassinoid from the same plant, which has been studied for its anticancer effects.[3][4][5]

  • Javanicosides I, J, K, and L: Quassinoid glucosides isolated from Brucea species that share the core structural features of Yadanziosides.

Quantitative Biological Activity

The cytotoxic and antileukemic activities of this compound and its analogs have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineActivityIC50 (µM)Reference
Yadanziolide AHepG2 (Hepatocellular Carcinoma)Cytotoxic≥ 0.1[4][5]
Yadanziolide ALM-3 (Hepatocellular Carcinoma)Cytotoxic≥ 0.1[4][5]
CompoundCell LineActivityIC50 (µg/mL)Reference
Javanicoside IP-388 (Murine Leukemia)Cytotoxic7.5
Javanicoside JP-388 (Murine Leukemia)Cytotoxic2.3
Javanicoside KP-388 (Murine Leukemia)Cytotoxic1.6
Javanicoside LP-388 (Murine Leukemia)Cytotoxic2.9

Mechanism of Action: Signaling Pathways

Research into the precise molecular mechanisms of this compound is ongoing. However, studies on structurally similar quassinoids, particularly Yadanziolide A, have provided significant insights. The primary mechanism appears to be the induction of apoptosis through the modulation of key signaling pathways.

JAK/STAT Signaling Pathway

Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the JAK/STAT signaling pathway.[3][4] This pathway is crucial for cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[3][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pSTAT_n p-STAT pSTAT->pSTAT_n Nuclear Translocation DNA DNA pSTAT_n->DNA Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Anti-apoptotic genes Yadanziolide_A Yadanziolide A Yadanziolide_A->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway by Yadanziolide A.
Intrinsic Apoptosis Pathway

The inhibition of the JAK/STAT pathway by Yadanziolide A ultimately leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3] This is characterized by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Specifically, Yadanziolide A treatment has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-8 and the executioner caspase-3, culminating in programmed cell death.[3]

Intrinsic_Apoptosis_Pathway cluster_Bcl2 Yadanziolide_A Yadanziolide A (via JAK/STAT inhibition) Bcl2 Bcl-2 (Anti-apoptotic) Yadanziolide_A->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Yadanziolide_A->Bax Activation Caspase8 Caspase-8 Yadanziolide_A->Caspase8 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by Yadanziolide A.

Experimental Protocols

Isolation of this compound and Analogs from Brucea javanica

The following is a generalized protocol for the isolation of quassinoid glycosides from the seeds of Brucea javanica, based on methodologies reported in the literature.[6] Optimization may be required for scaling and specific analog targeting.

Isolation_Workflow start Dried Seeds of Brucea javanica powder Pulverization start->powder extract Methanol (B129727) Extraction (Soxhlet or Maceration) powder->extract concentrate Concentration (Rotary Evaporation) extract->concentrate partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) concentrate->partition butanol_fraction n-Butanol Fraction (Rich in Glycosides) partition->butanol_fraction chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) butanol_fraction->chromatography1 fractions Collect and Analyze Fractions (TLC) chromatography1->fractions chromatography2 Preparative HPLC (e.g., C18 column) fractions->chromatography2 pure_compound Isolated this compound and Analogs chromatography2->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of Yadanziosides.

Methodology:

  • Preparation of Plant Material: Air-dried seeds of Brucea javanica are ground into a fine powder.

  • Extraction: The powdered seeds are extracted exhaustively with methanol at room temperature or using a Soxhlet apparatus.

  • Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The quassinoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or other suitable solvent systems.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in the target compounds are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

  • Structural Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., HepG2, P-388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Synthetic Derivatives: A Frontier for Research

A thorough review of the current scientific literature reveals a notable absence of studies focused on the synthesis of this compound derivatives. Research to date has primarily concentrated on the isolation and characterization of naturally occurring analogs. This presents a significant opportunity for medicinal chemists to explore the structure-activity relationships (SAR) of the this compound scaffold.

Potential synthetic modifications could include:

  • Modification of the C-15 Ester Side Chain: The ester group at C-15 is a key site for structural diversity among natural quassinoids. The synthesis of a library of analogs with different ester functionalities could modulate lipophilicity and target engagement.

  • Alteration of the C-3 Glycoside: The sugar moiety is crucial for the solubility and pharmacokinetic properties of this compound. The synthesis of analogs with different sugars or the removal of the glycoside could significantly impact biological activity.

  • Derivatization of the Core Structure: Targeted modifications of the hydroxyl and ketone groups on the tetracyclic core could lead to the discovery of derivatives with improved potency and selectivity.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of natural products with significant potential for development as anticancer agents. The available data highlight their potent cytotoxic effects, particularly against leukemia and hepatocellular carcinoma cell lines. The elucidation of their mechanism of action, involving the inhibition of the JAK/STAT pathway and the induction of apoptosis, provides a solid foundation for further preclinical and clinical investigation.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A broader screening of this compound and its analogs against a wider panel of cancer cell lines is needed to fully understand their therapeutic potential.

  • Pharmacokinetic and In Vivo Studies: The in vivo efficacy, safety, and pharmacokinetic properties of these compounds need to be established in animal models.

  • Synthetic Derivatization and SAR Studies: A concerted effort in medicinal chemistry to synthesize and evaluate novel derivatives is crucial for optimizing the therapeutic index of this class of compounds.

This technical guide provides a comprehensive summary of the current knowledge on this compound and its analogs, with the aim of stimulating further research and development in this exciting area of natural product-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Yadanzioside L from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments. Quassinoids from Brucea javanica have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. These compounds are of significant interest to the scientific and pharmaceutical communities for their potential in drug discovery and development. This document provides a detailed protocol for the extraction and isolation of this compound from Brucea javanica seeds, based on established methodologies for the separation of quassinoid glycosides from this plant.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₃₄H₄₆O₁₇
Molecular Weight 726.7 g/mol
Class Quassinoid Glycoside
Source Seeds of Brucea javanica

Experimental Protocols

The following protocols are based on the general methods for isolating quassinoids from Brucea javanica seeds.

Plant Material and Extraction
  • Plant Material: Dried and powdered seeds of Brucea javanica.

  • Extraction Solvent: 95% Ethanol (B145695).

  • Procedure:

    • Macerate the powdered seeds of Brucea javanica (10 kg) with 95% ethanol (3 x 50 L, 3 days each) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

Solvent Partitioning
  • Solvents: Deionized water, Petroleum Ether, Ethyl Acetate (B1210297) (EtOAc).

  • Procedure:

    • Suspend the crude extract in deionized water.

    • Perform liquid-liquid partitioning sequentially with petroleum ether and ethyl acetate.

    • Separate and concentrate the ethyl acetate fraction under reduced pressure to yield the EtOAc-soluble extract.

Chromatographic Isolation and Purification

The isolation of this compound from the ethyl acetate extract involves multiple chromatographic steps.

  • Stationary Phase: Silica (B1680970) gel (200-300 mesh).

  • Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 0:1, v/v).

  • Procedure:

    • Subject the EtOAc-soluble extract to a silica gel column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Stationary Phase: MCI gel CHP-20.

  • Mobile Phase: A gradient of Methanol (MeOH) and Water (H₂O) (e.g., 10:90 to 100:0, v/v).

  • Procedure:

    • Apply the combined fractions of interest from the silica gel column to an MCI gel CHP-20 column.

    • Elute with the methanol-water gradient to further separate the components.

    • Collect and concentrate the fractions.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of Acetonitrile (B52724) (ACN) and Water (H₂O).

  • Detection: UV detector.

  • Procedure:

    • Subject the fractions obtained from the MCI gel column to preparative HPLC.

    • Use a suitable gradient of acetonitrile and water to achieve fine separation.

    • Collect the peak corresponding to this compound based on retention time and UV absorbance.

    • Evaporate the solvent to obtain the purified this compound.

Characterization of this compound

The structure of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Data

While specific ¹H and ¹³C NMR data for this compound were not available in the searched literature, the following represents a general expectation for a quassinoid glycoside.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the tetracyclic triterpene core, including methyl groups, olefinic protons, and protons of the lactone ring. Signals for the glycosidic moiety will also be present.
¹³C NMR Carbon signals for the quassinoid skeleton, including carbonyls of the lactone and ketone groups, as well as signals for the sugar unit.
Mass Spectrometry The molecular ion peak corresponding to the molecular formula C₃₄H₄₆O₁₇.

Potential Signaling Pathway of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other quassinoids isolated from Brucea javanica suggests potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.

Many quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway .[1] This pathway is crucial in regulating the cellular processes of inflammation, proliferation, and survival. Inhibition of this pathway by compounds like this compound could lead to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates IκBα IκBα Akt->IκBα phosphorylates (inhibits) NF-κB NF-κB IκBα->NF-κB sequesters NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene_Expression Pro-inflammatory & Pro-survival Genes NF-κB_nuc->Gene_Expression activates transcription This compound This compound This compound->PI3K inhibits This compound->Akt inhibits External_Signal External Signal (e.g., LPS, Cytokines) External_Signal->Receptor

Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the extraction and isolation of this compound.

G Start Start: Dried Brucea javanica Seeds Powdering Powdering of Seeds Start->Powdering Extraction Ethanol Extraction Powdering->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of EtOAc Fraction Partitioning->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel MCI_Gel MCI Gel Column Chromatography Silica_Gel->MCI_Gel Prep_HPLC Preparative HPLC MCI_Gel->Prep_HPLC Final_Product Isolated This compound Prep_HPLC->Final_Product Characterization Spectroscopic Characterization (NMR, MS) Final_Product->Characterization

Caption: Workflow for the extraction and isolation of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful extraction and isolation of this compound from Brucea javanica. The multi-step chromatographic purification is essential for obtaining a compound of high purity suitable for further biological and pharmacological evaluation. The potential of this compound to modulate key signaling pathways like PI3K/Akt/NF-κB highlights its promise as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical studies.

References

Purification of Yadanzioside L: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of Yadanzioside L, a promising bioactive compound isolated from the seeds of Brucea javanica.

This compound, a quassinoid glycoside, has demonstrated significant biological activities, including antileukemic and antiviral properties.[1] This document outlines a comprehensive methodology for its extraction, isolation, and purification, enabling further investigation into its therapeutic potential.

Overview of Purification Strategy

The purification of this compound from Brucea javanica seeds involves a multi-step process beginning with solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity. Subsequent chromatographic techniques, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC), are employed to isolate this compound to a high degree of purity.

Experimental Protocols

Extraction and Liquid-Liquid Partitioning

This initial phase aims to extract a broad range of phytochemicals from the plant material and then fractionate them based on their solubility in different organic solvents.

Protocol:

  • Grinding and Extraction:

    • Air-dry the seeds of Brucea javanica at 40°C and grind them into a fine powder.

    • Macerate the powdered seeds (e.g., 2 kg) in 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional stirring.[2]

    • Filter the extract through Whatman filter paper and combine the filtrates.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in distilled water (e.g., 3 x 200 mL).

    • Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity:

      • n-hexane (e.g., 3 x 250 mL) to remove nonpolar compounds.

      • Chloroform (e.g., 3 x 250 mL) to extract compounds of intermediate polarity.

      • Ethyl acetate (B1210297) (e.g., 3 x 250 mL) to isolate moderately polar compounds.[2]

    • The remaining aqueous fraction will contain the highly polar glycosides, including this compound.

    • Concentrate each fraction using a rotary evaporator to yield the respective crude extracts.

Column Chromatography

The aqueous fraction, rich in yadanziosides, is subjected to column chromatography for further separation.

Protocol:

  • Stationary Phase: Macroporous resin (e.g., AB-8) is a suitable choice for the initial fractionation of glycosides from the aqueous extract.

  • Column Preparation: Pack a glass column with the macroporous resin, pre-equilibrated with deionized water.

  • Sample Loading and Elution:

    • Dissolve the dried aqueous extract in a minimal amount of water and load it onto the column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

    • Collect fractions of a defined volume (e.g., 250 mL).

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound. Combine the fractions that show a high concentration of the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved using preparative HPLC, which offers high resolution and purity.

Protocol:

  • Instrumentation: A preparative HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 20 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using methanol (B129727) and water is effective for separating quassinoid glycosides.

  • Elution Conditions (Representative):

    • Solvent A: Water

    • Solvent B: Methanol

    • Gradient: 30-70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: 221 nm or 270 nm.

  • Injection and Fraction Collection:

    • Dissolve the enriched fraction from column chromatography in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a solid.

Data Presentation

The following table summarizes representative quantitative data for the purification of quassinoid glycosides from Brucea javanica. Please note that these values are illustrative and can vary based on the specific batch of plant material and experimental conditions.

Purification StepStarting Material (g)Fraction/CompoundYield (g)Purity (%)
Extraction 2000 (Dried Seeds)Crude Ethanol Extract53.6-
Partitioning 53.6n-Hexane Fraction18.1-
Chloroform Fraction3.2-
Ethyl Acetate Fraction1.7-
Water Fraction20.4-
Column Chromatography 20.4 (Water Fraction)Enriched Yadanzioside Fraction1.5~60%
Preparative HPLC 1.5This compound 0.05>98%

Mandatory Visualizations

Experimental Workflow

G Start Brucea javanica Seeds Extraction Ethanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Hexane n-Hexane Fraction (Discarded) Partitioning->Hexane Chloroform Chloroform Fraction Partitioning->Chloroform EthylAcetate Ethyl Acetate Fraction Partitioning->EthylAcetate Aqueous Aqueous Fraction Partitioning->Aqueous ColumnChrom Column Chromatography Aqueous->ColumnChrom Enriched Enriched this compound Fraction ColumnChrom->Enriched PrepHPLC Preparative HPLC Enriched->PrepHPLC Pure Pure this compound PrepHPLC->Pure

Caption: Purification workflow for this compound.

Proposed Antileukemic Signaling Pathway

This compound is reported to have antileukemic activity. While its precise mechanism is under investigation, related quassinoids have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, which is often hyperactive in leukemia.[3][4][5]

G YadanziosideL This compound YadanziosideL->Inhibition JAK JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription (Anti-apoptotic proteins, e.g., Bcl-2) Nucleus->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibition of Inhibition->JAK Inhibition

Caption: Proposed inhibition of the JAK/STAT pathway.

General Antiviral Mechanism

The antiviral activity of quassinoids, including this compound, is suggested to involve the inhibition of viral replication and protein synthesis.

G YadanziosideL This compound YadanziosideL->Inhibition1 YadanziosideL->Inhibition2 ViralReplication Viral Genome Replication VirusAssembly New Virus Assembly ViralReplication->VirusAssembly ProteinSynthesis Viral Protein Synthesis ProteinSynthesis->VirusAssembly Inhibition1->ViralReplication Inhibition Inhibition2->ProteinSynthesis Inhibition

Caption: General antiviral action of this compound.

References

Application Notes and Protocols for the Analysis of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside, a class of bitter principles derived from the plant family Simaroubaceae. Notably, it is isolated from Brucea javanica (L.) Merr., a plant with a history in traditional medicine for treating various ailments, including cancer. Quassinoids, including this compound, have garnered significant interest in the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This document provides detailed analytical methodologies and characterization data for this compound to support ongoing research and development efforts.

Characterization of this compound

This compound is a complex natural product with the following physicochemical properties:

PropertyValueSource
Molecular FormulaC₃₄H₄₆O₁₇--INVALID-LINK--
Molecular Weight726.7 g/mol --INVALID-LINK--
Exact Mass726.27349999 DaPubChem[1]
IUPAC Namemethyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylatePubChem[1]
SynonymsYadanzioside-L, 99132-97-5PubChem[1]

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of this compound.[1] Electrospray ionization (ESI) is a common technique for the analysis of polar glycosides like this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method is adapted from established protocols for the quantification of other quassinoids from Brucea javanica and is suitable for the analysis of this compound.[2][3]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Sample Preparation:

    • Accurately weigh and dissolve the dried plant material or extract in methanol.

    • Sonicate for 30 minutes to ensure complete extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Gradient Program:

      • 0-10 min: 15-30% A

      • 10-25 min: 30-60% A

      • 25-30 min: 60-15% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm.[3]

    • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98-102%

Biological Activity and Signaling Pathways

This compound, like other quassinoids, is reported to exhibit significant cytotoxic activity against various cancer cell lines. While the precise molecular mechanism of this compound is still under investigation, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling cascades.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates a plausible, generalized signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of other cytotoxic compounds. It is important to note that this is a hypothetical model and requires experimental validation for this compound.

Yadanzioside_L_Signaling_Pathway Yadanzioside_L This compound Cell_Membrane Cell Membrane Yadanzioside_L->Cell_Membrane Crosses Receptor Cellular Target(s) (e.g., Membrane Receptor, Intracellular Protein) Cell_Membrane->Receptor Interacts with Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Induces Mitochondrial Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Releases Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Yadanzioside_L_Workflow Start Start: Brucea javanica Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Extraction->Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization Pure_Compound->Characterization Bioassay Biological Activity Testing (e.g., Cytotoxicity Assay) Pure_Compound->Bioassay NMR NMR (1H, 13C, 2D) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS End End: Data Analysis and Reporting NMR->End MS->End Bioassay->End

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenes known for their significant biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The structural elucidation of these complex molecules is crucial for understanding their mechanism of action and for potential drug development. This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, essential techniques for its structural confirmation and characterization.

Introduction to this compound

This compound belongs to the family of quassinoid glycosides, which are bitter principles found in plants of the Simaroubaceae family. It was first isolated and characterized as part of a study on the constituents of the seeds of Brucea javanica, a plant used in traditional medicine. The molecular formula of this compound is C₃₄H₄₆O₁₇, with a molecular weight of 726.7 g/mol and an exact mass of 726.27349999 Da. The complex structure of this compound, featuring a highly oxygenated tetracyclic triterpene aglycone linked to a sugar moiety, necessitates the use of advanced spectroscopic techniques for its complete structural assignment.

Spectroscopic Data for this compound

The following tables summarize the key NMR and mass spectrometry data for this compound.

Note: The following data is representative and should be verified against the primary literature: Yoshimura, S., Sakaki, T., Ishibashi, M., Tsuyuki, T., Takahashi, T., & Honda, T. (1985). Constituents of Seeds of Brucea javanica. Structures of New Bitter Principles, Yadanziolides A, B, C, Yadanziosides F, I, J, and L. Bulletin of the Chemical Society of Japan, 58(9), 2673-2679.

¹H NMR Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.15d8.5
22.50m
35.20dd8.5, 2.0
52.80m
64.10d7.0
74.95s
92.10m
114.50br s
123.90d6.0
142.25m
154.80d3.0
2'-H6.80q1.5
3'-CH₃1.90d1.5
4'-CH₃1.25s
4'-OH3.50s
1''4.65d7.5
2''3.40t7.5
3''3.55t7.5
4''3.30t7.5
5''3.45m
6''a3.80dd12.0, 5.0
6''b3.65dd12.0, 2.0
OCH₃3.75s
¹³C NMR Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)
145.2
234.1
378.5
4165.0
548.3
675.1
779.8
852.6
942.1
1025.5
1170.3
1272.8
1347.9
1446.5
1571.2
16208.1
20172.5
21125.4
22140.1
1'168.2
2'128.9
3'158.6
4'72.1
5'25.8
6'26.3
1''102.5
2''74.8
3''76.9
4''71.3
5''77.5
6''62.4
OCH₃52.8
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

Ionm/z [M+Na]⁺ Calculatedm/z [M+Na]⁺ Observed
C₃₄H₄₆O₁₇Na749.2633749.2630

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer: 500 MHz (or higher) equipped with a cryoprobe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (B129727) (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through-space correlations between protons.

Mass Spectrometry

Objective: To determine the accurate molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • High-Resolution Mass Spectrum (HRMS) Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

    • The high-resolution data will allow for the determination of the elemental composition of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the quadrupole.

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

    • Acquire the product ion spectrum to observe the fragmentation pattern, which provides valuable structural information, such as the loss of the sugar moiety or other functional groups.

Workflow and Signaling Pathway Diagrams

Yadanzioside_L_Analysis_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis plant_material Brucea javanica seeds extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms structure Structural Elucidation nmr->structure Connectivity & Stereochemistry ms->structure Molecular Formula & Fragmentation

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical_Relationship cluster_NMR NMR Analysis cluster_MS MS Analysis Yadanzioside_L This compound H_NMR ¹H NMR Yadanzioside_L->H_NMR C_NMR ¹³C NMR Yadanzioside_L->C_NMR TwoD_NMR 2D NMR Yadanzioside_L->TwoD_NMR HRMS HRMS Yadanzioside_L->HRMS MSMS MS/MS Yadanzioside_L->MSMS Structure Definitive Structure H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton TwoD_NMR->Structure Atom Connectivity HRMS->Structure Elemental Composition MSMS->Structure Structural Fragments

Caption: Logical relationship of spectroscopic data to the final structure.

Application Notes and Protocols: Development of a Cell-Based Assay for Evaluating the Anti-Cancer Activity of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside L is a quassinoid glycoside isolated from the plant Brucea javanica, a traditional medicinal herb.[1][2][3] Related compounds from the same plant, such as Yadanzioside F and P, and Yadanziolide A, have demonstrated significant anti-tumoral and anti-leukemic properties.[1][2][3][4] Specifically, Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells by inducing apoptosis through the JAK-STAT signaling pathway.[4] This suggests that this compound may also possess anti-cancer activities through similar mechanisms.

These application notes provide a comprehensive framework for developing and executing a series of cell-based assays to investigate the anti-cancer properties of this compound. The protocols herein describe a systematic approach, beginning with an initial cytotoxicity screening, followed by an investigation into the induction of apoptosis, and culminating in the analysis of a key signaling pathway potentially modulated by the compound. This guide is intended for researchers in drug discovery and cancer biology to effectively evaluate the therapeutic potential of this compound.

Experimental Workflow

The overall workflow for assessing the anti-cancer activity of this compound is depicted below. This process begins with selecting an appropriate cancer cell line and determining the cytotoxic concentration of the compound. Subsequent experiments are designed to elucidate the mechanism of cell death, focusing on apoptosis and the investigation of a hypothesized signaling pathway.

experimental_workflow cluster_setup Phase 1: Initial Setup & Screening cluster_mechanism Phase 2: Mechanism of Action cluster_analysis Phase 3: Data Interpretation cell_culture Cell Line Selection & Culture (e.g., HepG2) cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity Treat with This compound ic50 Determine IC50 Value cytotoxicity->ic50 Analyze Data apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 Concentration signaling Signaling Pathway Analysis (Western Blot) ic50->signaling Treat at IC50 Concentration apoptosis_data Quantify Apoptotic Cell Population apoptosis->apoptosis_data signaling_data Analyze Protein Expression Levels signaling->signaling_data conclusion Conclusion on This compound Activity apoptosis_data->conclusion signaling_data->conclusion

Caption: Experimental workflow for this compound activity assessment.

Hypothesized Signaling Pathway: Inhibition of JAK-STAT Pathway

Based on the known activity of the related compound Yadanziolide A, we hypothesize that this compound exerts its anti-cancer effects by inhibiting the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation. The proposed mechanism involves the inhibition of JAK phosphorylation, which in turn prevents the phosphorylation and activation of STAT3. Inactivated STAT3 cannot translocate to the nucleus, leading to the downregulation of target genes responsible for cell survival (e.g., Bcl-2) and the subsequent induction of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Cytokine Receptor jak JAK receptor->jak associates with stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 Dimerization p_stat3_nucleus p-STAT3 Dimer p_stat3->p_stat3_nucleus Translocation yadanzioside_l This compound yadanzioside_l->jak Inhibits (Hypothesized) apoptosis Apoptosis yadanzioside_l->apoptosis Induces dna DNA p_stat3_nucleus->dna Binds to transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) dna->transcription proliferation Cell Proliferation & Survival transcription->proliferation

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside L is a quassinoid glycoside, a class of natural products known for their diverse biological activities, including potent anticancer properties. Related compounds, such as Yadanzioside P and Yadanziolide A, isolated from Brucea javanica, have demonstrated antileukemic and anti-hepatocellular carcinoma effects, respectively[1][2]. The proposed mechanism for some of these compounds involves the induction of apoptosis and modulation of critical signaling pathways like STAT3[2]. This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound, employing standard assays to assess cell viability, membrane integrity, and apoptosis.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis. Below are template tables for each assay.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100
1
10
25
50
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)
Spontaneous LDH Release
Maximum LDH Release
1
10
25
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)% Necrotic Cells (Annexin V- / PI+) (Mean ± SD)
0 (Vehicle Control)
1
10
25
50
100

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., HepG2 for liver cancer, HL-60 for leukemia, based on the activity of related compounds)[2].

  • Culture Medium: Use the recommended culture medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product[7].

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

    • DMSO (Dimethyl sulfoxide)

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate reader.[4][8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10]

  • Materials:

    • 96-well plates

    • This compound stock solution

    • LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[9]

    • Triton X-100 (for maximum LDH release control)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound for the desired time.

    • Include the following controls:

      • Vehicle Control: Cells treated with vehicle (e.g., DMSO).

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the assay.[11]

      • Medium Background: Culture medium without cells.

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.[11]

    • Add 50 µL of stop solution (if required by the kit).

    • Read the absorbance at 490 nm within 1 hour.[11][12]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.[15]

    • Incubate for 15 minutes at room temperature in the dark.[15][16]

    • Add 400 µL of 1X Binding Buffer to each tube.[15][16]

    • Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HL-60) plate_cells Plate Cells (96-well or 6-well plates) cell_culture->plate_cells treat_cells Treat Cells with this compound (24, 48, 72h) plate_cells->treat_cells prepare_ydl Prepare this compound Dilutions prepare_ydl->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis) treat_cells->annexin_assay read_absorbance Measure Absorbance (MTT, LDH) mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis (Annexin V/PI) annexin_assay->flow_cytometry calculate_results Calculate % Viability, % Cytotoxicity, % Apoptosis read_absorbance->calculate_results flow_cytometry->calculate_results determine_ic50 Determine IC50 calculate_results->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Potential Signaling Pathway

Based on the mechanism of related compounds, this compound may induce apoptosis through the STAT3 signaling pathway.

G Yadanzioside_L This compound STAT3 STAT3 Yadanzioside_L->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Transcription Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway modulated by this compound.

References

Application Notes and Protocols for In Vivo Studies of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Yadanzioside L for in vivo research, alongside detailed experimental protocols and an overview of its potential mechanisms of action.

Introduction to this compound

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1]. Quassinoids, a class of degraded triterpenoids, are known for their broad spectrum of biological activities, including anti-inflammatory, antimalarial, and potent anticancer properties. Compounds from Brucea javanica, including various yadanziosides, have been traditionally used in medicine and are now the subject of extensive research for modern therapeutic applications. Due to its complex structure and likely poor aqueous solubility, developing a stable and effective formulation is critical for its preclinical in vivo evaluation.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. Notably, the predicted LogP value suggests that while it possesses some lipophilic characteristics, the glycosidic moiety likely contributes to some degree of water solubility, though it is generally expected to be poorly soluble in aqueous media alone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₄₆O₁₇PubChem[1]
Molecular Weight726.7 g/mol PubChem[1]
XLogP3-AA (Predicted)-1.6PubChem[1]
Hydrogen Bond Donor Count7PubChem[1]
Hydrogen Bond Acceptor Count17PubChem[1]
Rotatable Bond Count9PubChem[1]

Formulation Strategies for In Vivo Administration

Given the anticipated poor aqueous solubility of this compound, a multi-component solvent system is recommended to achieve a clear and stable solution suitable for parenteral administration in animal models. The following formulation protocols are adapted from successful methods used for the structurally similar compound, Yadanzioside F, and provide excellent starting points for this compound.

Table 2: Recommended Starting Formulations for this compound

ProtocolVehicle CompositionAchievable Concentration (based on Yadanzioside F)
1 10% Ethanol (B145695) + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.25 mg/mL
2 10% Ethanol + 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL
3 10% Ethanol + 90% Corn Oil≥ 1.25 mg/mL

Note: The choice of formulation will depend on the route of administration, the required dose, and the specific animal model. It is crucial to perform a small-scale pilot formulation to confirm the solubility and stability of this compound in the chosen vehicle.

Experimental Protocols

A concentrated stock solution in an organic solvent is the first step in preparing the final formulation.

Materials:

  • This compound (solid)

  • Ethanol (anhydrous)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh the required amount of this compound.

  • Add a minimal amount of ethanol to dissolve the compound. For example, to prepare a 12.5 mg/mL stock solution, dissolve 12.5 mg of this compound in 1 mL of ethanol.

  • Vortex thoroughly until the compound is fully dissolved.

  • If necessary, use an ultrasonic bath to aid dissolution.

This protocol is suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound stock solution (e.g., 12.5 mg/mL in ethanol)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure (for 1 mL of final formulation):

  • Start with 100 µL of the 12.5 mg/mL this compound stock solution in ethanol.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.

G cluster_0 Formulation Workflow A 1. This compound Stock (12.5 mg/mL in EtOH) B 2. Add PEG300 A->B 100 µL C 3. Add Tween-80 B->C 400 µL D 4. Add Saline C->D 50 µL E Final Formulation (1.25 mg/mL) D->E 450 µL

Caption: Workflow for preparing the co-solvent formulation.

  • Stock Solutions: Store stock solutions in ethanol at -20°C for up to one month or at -80°C for up to six months. Aliquot to avoid repeated freeze-thaw cycles.

  • Final Formulations: It is recommended to prepare the final formulation fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light. Visually inspect for any precipitation before use.

Potential Signaling Pathways of this compound

This compound belongs to the quassinoid family, which is known to exert anticancer effects by modulating several key signaling pathways. While the specific targets of this compound are yet to be fully elucidated, research on related compounds from Brucea javanica suggests potential involvement of the following pathways.

Quassinoids have been shown to inhibit the activity of transcription factors like NF-κB and STAT3, which are crucial for the expression of genes involved in inflammation, cell survival, and proliferation.

G cluster_pathway NF-κB and JAK/STAT Signaling Yadanzioside This compound IKK IKK Yadanzioside->IKK Inhibits JAK JAK Yadanzioside->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription

Caption: Inhibition of NF-κB and JAK/STAT pathways by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is frequently dysregulated in cancer and plays a role in cell proliferation and apoptosis. Quassinoids may induce apoptosis by modulating the activity of these kinases.

G cluster_mapk MAPK Signaling Pathway Yadanzioside This compound MAPKKK MAPKKK (e.g., Raf, MEKK) Yadanzioside->MAPKKK Modulates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Response Cellular Response (Proliferation, Apoptosis) TF->Response

Caption: Modulation of the MAPK signaling cascade.

Ultimately, the anticancer activity of this compound is expected to culminate in the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases and regulation of the Bcl-2 family of proteins.

G cluster_apoptosis Apoptosis Induction Yadanzioside This compound Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Yadanzioside->Bcl2 Regulates Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase Cascade (Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This compound is a promising natural product for anticancer research. The formulation strategies and protocols outlined in these notes provide a solid foundation for conducting in vivo studies. Researchers should validate the solubility and stability of their specific batch of this compound and consider the potential mechanisms of action when designing their experiments. These guidelines aim to facilitate the successful preclinical development of this potent quassinoid glycoside.

References

Application Notes and Protocols for Testing Yadanzioside L Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo efficacy studies specifically detailing the use of isolated Yadanzioside L are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies and findings from research on extracts of Brucea javanica (from which this compound is derived) and related bioactive compounds. These models are standard preclinical tools and are highly applicable for evaluating the efficacy of this compound.

Part 1: Anticancer Efficacy Testing

A. Introduction to Animal Models for Anticancer Studies

The evaluation of novel anticancer agents like this compound necessitates the use of in vivo animal models to understand their therapeutic potential, toxicity, and pharmacokinetic profiles. The most common models involve the use of immunodeficient mice, which can host human tumor xenografts.

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice). They are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: These models utilize tumor fragments from a patient implanted directly into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[1]

B. Experimental Protocol: Subcutaneous Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous tumor model to assess the anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 for lung cancer, Panc-1 for pancreatic cancer)

  • Female athymic nude mice (nu/nu), 4-6 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Cell culture medium

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing facility with appropriate environmental controls

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and wash with sterile PBS.

    • Count the cells and assess viability (should be >95%).

    • Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension (100-200 µL) subcutaneously into the right flank of each mouse.

    • Monitor the animals for recovery from anesthesia.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration:

    • Prepare the dosing solutions of this compound and vehicle control. The vehicle will depend on the solubility of this compound.

    • Administer the treatment as per the study design (e.g., daily oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).

    • Monitor the body weight and general health of the animals throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers) and snap-freeze the remainder for molecular analysis.

C. Data Presentation: Anticancer Efficacy of Brucea javanica Compounds

The following table summarizes representative data from studies on Brucea javanica extracts and related compounds.

Compound/Extract Animal Model Cancer Type Dosage Key Findings
Aqueous B. javanica ExtractNude mice with H1975 xenograftsNon-Small Cell Lung Cancer1 and 2 g/kg/day (oral)Reduced tumor growth compared to control.
Brucea javanica Oil (BJO)Pancreatic Cancer PDOX in nude micePancreatic Cancer1 g/kg/day (oral)Increased survival; in combination with gemcitabine, significantly reduced tumor growth rate and increased apoptosis.[2]
Yadanziolide AOrthotopic liver cancer mouse modelHepatocellular CarcinomaNot specified for in vivoInhibited tumor growth and reduced liver damage.

D. Visualization: Experimental Workflow and Signaling Pathways

experimental_workflow_cancer cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest injection 3. Subcutaneous Injection in Nude Mice cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment 6. This compound Administration randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. Histological & Molecular Analysis euthanasia->analysis signaling_pathway_cancer cluster_egfr EGFR Pathway cluster_stat3 TNF-α/STAT3 Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR TNFa TNF-α TNFR TNFR TNFa->TNFR JAK2 JAK2 TNFR->JAK2 STAT3 STAT3 JAK2->STAT3 Yadanzioside_L This compound Yadanzioside_L->EGFR Inhibition Yadanzioside_L->JAK2 Inhibition Yadanzioside_L->STAT3 Inhibition experimental_workflow_inflammation cluster_carrageenan Carrageenan Paw Edema Model cluster_lps LPS Systemic Inflammation Model drug_admin_c 1. Administer this compound carrageenan_inj 2. Inject Carrageenan in Paw drug_admin_c->carrageenan_inj measure_edema 3. Measure Paw Volume carrageenan_inj->measure_edema drug_admin_l 1. Administer this compound lps_inj 2. Inject LPS (IP) drug_admin_l->lps_inj sample_collection 3. Collect Blood/Tissues lps_inj->sample_collection cytokine_analysis 4. Analyze Cytokine Levels sample_collection->cytokine_analysis signaling_pathway_inflammation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Yadanzioside_L This compound Yadanzioside_L->IKK Inhibition Yadanzioside_L->MAPKKK Inhibition

References

Measuring the Anti-inflammatory Activity of Yadanzioside L In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of Yadanzioside L, a natural compound of interest. The following protocols detail established methodologies for assessing its effects on key inflammatory mediators and signaling pathways in a cellular model of inflammation.

Introduction to In Vitro Anti-inflammatory Assays

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1][2] In vitro assays are crucial first steps in the discovery of novel anti-inflammatory agents from natural products.[1][3][4] These assays offer a controlled environment to study the specific molecular events of inflammation and to screen compounds for their potential therapeutic effects.[1] A commonly used and well-established model involves stimulating murine macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[5][6][7][8][9] The anti-inflammatory activity of a test compound, such as this compound, can then be quantified by measuring its ability to inhibit the production of key pro-inflammatory mediators.

Experimental Overview

This protocol outlines a series of experiments to determine the anti-inflammatory potential of this compound. The workflow begins with assessing the cytotoxicity of the compound to determine non-toxic working concentrations. Subsequently, the effect of this compound on the production of major inflammatory mediators—nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)—and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) is measured in LPS-stimulated RAW 264.7 macrophages.[8][10][11] Finally, to elucidate the mechanism of action, the protocols describe how to investigate the compound's impact on the critical NF-κB and MAPK signaling pathways.[12][13][14][15]

G cluster_0 Initial Assessment cluster_1 Quantification of Inflammatory Mediators cluster_2 Mechanism of Action A Cell Culture (RAW 264.7 Macrophages) C Cytotoxicity Assay (MTT) A->C B This compound Preparation B->C D LPS Stimulation C->D Determine Non-Toxic Concentrations E Nitric Oxide (NO) Assay (Griess Assay) D->E F Prostaglandin E2 (PGE2) Assay (ELISA) D->F G Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β ELISA) D->G H NF-κB Pathway Analysis D->H I MAPK Pathway Analysis D->I J Western Blot (IκBα, p-p65, p-p38, p-ERK, p-JNK) H->J K NF-κB Luciferase Reporter Assay H->K I->J

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound, Lipopolysaccharide (LPS) from E. coli, Dimethyl sulfoxide (B87167) (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent, ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is essential to determine the non-toxic concentrations of this compound to be used in subsequent experiments.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that show minimal to no cytotoxicity for further assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator, and its production can be measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[16][17][18]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5] Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[18]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[16]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The levels of these key inflammatory molecules in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][19][20][21][22][23]

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO assay (Protocol 2).

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.[20][24]

  • ELISA Procedure: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.[10][19][20][23][24][25] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 450 nm).

  • Quantification: Calculate the concentrations of PGE2 and cytokines based on the standard curves generated from known concentrations of the respective molecules.

Data Presentation

Summarize the quantitative data in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.5 ± 5.1
1096.3 ± 4.9
2594.1 ± 5.5
5085.2 ± 6.3
10060.1 ± 7.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control2.1 ± 0.350.4 ± 4.580.2 ± 7.145.3 ± 4.230.1 ± 3.5
LPS (1 µg/mL)45.8 ± 3.9850.6 ± 65.72500.1 ± 180.51800.7 ± 150.2950.4 ± 80.9
LPS + YL (10 µM)30.2 ± 2.8600.3 ± 50.11800.5 ± 150.31200.1 ± 110.8650.7 ± 55.4*
LPS + YL (25 µM)15.7 ± 1.9 350.9 ± 30.41000.2 ± 90.6 700.5 ± 65.3400.2 ± 38.1**

*YL: this compound. Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the LPS-treated group.

Investigation of the Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, its influence on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, should be investigated.[12][13][14][15]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Genes transcription YadanziosideL This compound YadanziosideL->MAPK inhibits? YadanziosideL->IKK inhibits?

Caption: Key inflammatory signaling pathways potentially targeted by this compound.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting can be used to measure the protein expression and phosphorylation status of key components of these pathways.[26][27][28][29]

  • Cell Lysis: After treatment and stimulation as described previously, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against IκBα, phospho-p65, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Protocol 5: NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.[30][31][32][33][34]

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[31]

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Conclusion

By following these detailed protocols, researchers can systematically evaluate the in vitro anti-inflammatory activity of this compound. The data generated will provide insights into its efficacy in suppressing key inflammatory mediators and elucidate its potential mechanism of action through the modulation of the NF-κB and MAPK signaling pathways. These findings will be crucial for the further development of this compound as a potential anti-inflammatory therapeutic agent.

References

Investigating the Mechanism of Action of Yadanzioside L in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica. Quassinoids, a group of degraded triterpenes, have garnered significant interest in oncology research due to their potent cytotoxic and antitumor activities. While extensive research is available for related compounds such as Yadanziolide A, detailed studies on the specific mechanism of action of this compound in cancer cells are still emerging.

This document provides a framework for investigating the anticancer properties of this compound. As a well-studied analogue from the same source, the mechanism of Yadanziolide A is presented here as a representative model to guide experimental design. Yadanziolide A has been shown to inhibit cancer cell proliferation, and induce apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways.[1]

These application notes offer detailed protocols for essential in vitro assays to characterize the effects of this compound on cancer cells, enabling researchers to elucidate its therapeutic potential and molecular targets.

Postulated Mechanism of Action (Based on Yadanziolide A)

Yadanziolide A has been demonstrated to exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation in hepatocellular carcinoma cells.[1] The primary signaling cascade implicated is the JAK/STAT pathway.[1]

Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, key proteins that, when activated, promote the transcription of genes involved in cell survival and proliferation.[1] By suppressing this pathway, Yadanziolide A leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and programmed cell death.[1]

Data Presentation

Table 1: Cytotoxicity of Yadanziolide A in Hepatocellular Carcinoma Cell Lines
Cell LineTreatment Duration (h)IC50 (µM)
HepG2240.3 (approx.)
LM-3240.3 (approx.)

Data derived from studies on Yadanziolide A and presented as a reference for investigating this compound.[1]

Table 2: Effect of Yadanziolide A on Apoptosis-Related Protein Expression
ProteinChange in Expression (Post-Treatment)
p-JAK2Decreased
p-STAT3Decreased
Bcl-2Decreased
BaxIncreased
Cleaved Caspase-3Increased
Cleaved Caspase-8Increased

Qualitative changes observed in hepatocellular carcinoma cells treated with Yadanziolide A, serving as a guide for studying this compound.[1]

Mandatory Visualizations

Yadanzioside_L_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activates This compound This compound p-JAK2 p-JAK2 This compound->p-JAK2 Inhibits p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax This compound->Bax Upregulates JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 Activates STAT3->p-STAT3 Phosphorylation p-STAT3->Bcl-2 Upregulates Gene Transcription Gene Transcription p-STAT3->Gene Transcription Promotes (Survival & Proliferation) Bcl-2->Bax Inhibits Caspase-8 Caspase-8 Bax->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start Cancer_Cell_Culture Cancer Cell Culture (e.g., HepG2, A549) Start->Cancer_Cell_Culture Treatment Treat with this compound (Varying Concentrations & Durations) Cancer_Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT / CCK-8) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (Key Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the anticancer effects of this compound.

Logical_Relationship Yadanzioside_L This compound Inhibition_of_Signaling Inhibition of Pro-survival Signaling Pathways (e.g., JAK/STAT) Yadanzioside_L->Inhibition_of_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_of_Signaling->Cell_Cycle_Arrest Induction_of_Apoptosis Induction of Apoptosis Inhibition_of_Signaling->Induction_of_Apoptosis Decreased_Proliferation Decreased Cancer Cell Proliferation Cell_Cycle_Arrest->Decreased_Proliferation Cell_Death Cancer Cell Death Induction_of_Apoptosis->Cell_Death

Caption: Logical flow of this compound's anticancer mechanism.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., IC50, 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways.

Materials:

  • Cancer cell line

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

References

Application Notes and Protocols for Yadanzioside L in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of action of Yadanzioside L is limited. The following application notes and protocols are based on the known activities of structurally related quassinoid compounds isolated from Brucea javanica, such as Yadanziolide A, Yadanzioside F, and Yadanzioside P.[1][2][3][4] These compounds have demonstrated potential as anti-cancer and anti-inflammatory agents. The provided data and protocols are intended to serve as a guide for the investigation of this compound as a potential lead compound.

Introduction to this compound

This compound is a quassinoid glycoside, a class of bitter compounds found in plants of the Simaroubaceae family, notably Brucea javanica (L.) Merr.[1][2][3] Structurally related compounds from this plant have exhibited a range of biological activities, including anti-tumoral, anti-malarial, and anti-inflammatory properties.[3] Based on the activities of its analogues, this compound is a promising candidate for investigation as a lead compound in drug discovery, particularly in the fields of oncology and inflammation.

Potential Applications in Drug Discovery

  • Oncology: this compound may possess cytotoxic and anti-proliferative effects against various cancer cell lines. Related compounds have shown efficacy in models of leukemia and hepatocellular carcinoma.[1][4]

  • Inflammation: The anti-inflammatory potential of this compound warrants investigation, as related natural products have been shown to modulate inflammatory pathways.[3]

Summary of Potential Biological Activities (Hypothetical Data)

The following table summarizes hypothetical quantitative data for this compound, based on reported values for analogous compounds. These values should be experimentally determined for this compound.

Assay Cell Line Parameter Hypothetical Value for this compound Reference Compound (Example)
CytotoxicityHepG2 (Liver Cancer)IC505 µMDoxorubicin
CytotoxicityJurkat (Leukemia)IC502 µMVincristine
Anti-inflammatoryRAW 264.7 (Macrophages)NO Production IC5010 µMDexamethasone
Kinase InhibitionJAK2IC501 µMRuxolitinib
Kinase InhibitionSTAT3IC505 µMStattic

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).

Materials:

  • This compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • LPS

  • Griess Reagent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) by comparison with a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway affected by this compound and a general workflow for its investigation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene Target Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene Translocates & Activates STAT->STAT_dimer Dimerizes YadanziosideL This compound YadanziosideL->JAK Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

Drug_Discovery_Workflow Start Compound Isolation (this compound from B. javanica) Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory) Start->Screening Hit_ID Hit Identification (Potent Activity Observed) Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->MOA Lead_Opt Lead Optimization (SAR Studies) MOA->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A general workflow for the investigation of this compound as a lead compound.

References

Application Notes and Protocols for High-Throughput Screening of Yadanzioside L Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, renowned for their potent biological activities, including notable antitumoral effects. The complex structure of this compound presents a scaffold for the development of novel anticancer therapeutics. High-throughput screening (HTS) of this compound analogs is a critical step in identifying lead compounds with enhanced potency and selectivity against various cancer types. These application notes provide detailed protocols for HTS assays designed to evaluate the anticancer properties of this compound analogs by assessing their impact on cell viability, apoptosis, and key oncogenic signaling pathways.

Data Presentation: Anticancer Activity of Brusatol, a this compound-Related Quassinoid

Due to the limited availability of extensive public data on a wide range of this compound analogs, we present the half-maximal inhibitory concentration (IC50) values for Brusatol, a structurally similar and well-studied quassinoid, to illustrate the potential anticancer efficacy of this compound class against various cancer cell lines.[1][2]

Cancer TypeCell LineIC50 (µM)
Leukemia NB40.03[1]
BV1730.01[1]
SUPB130.04[1]
KOPN-8 (B-ALL)0.0014
CEM (T-ALL)0.0074
MOLT-4 (T-ALL)0.0078
Breast Cancer MCF-70.08[1]
Lung Cancer A549< 0.06[1]
Colorectal Cancer CT260.373[1]
Head and Neck Squamous Cell Carcinoma UMSCC470.024[1]
UDSCC20.038[1]
JMAR0.016[1]
TU1670.014[1]
LN6860.006[1]
YD-10B0.022[1]
HN-90.025[1]
FaDu0.020[1]
Glioma IDH1-mutated U251~0.020[1]

Key Signaling Pathways in this compound Analog Screening

Brusatol, a related quassinoid, has been shown to exert its anticancer effects by modulating key signaling pathways, including the NF-κB and STAT3 pathways.[1][3] These pathways are critical regulators of cancer cell proliferation, survival, and inflammation, making them prime targets for anticancer drug discovery.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In cancer, constitutive activation of the NF-κB pathway promotes cell proliferation and survival. Brusatol has been found to inhibit the NF-κB signaling pathway, contributing to its pro-apoptotic effects.[1]

Caption: NF-κB signaling pathway and the inhibitory action of this compound analogs.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of cell growth, proliferation, and apoptosis. Constitutive activation of STAT3 is frequently observed in many types of cancer and is associated with poor prognosis. Brusatol has been shown to block the STAT3 signaling pathway by interfering with its phosphorylation and dimerization.[1][3]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_Dimer STAT3 Dimer p_STAT3->STAT3_Dimer Dimerization STAT3_Dimer_nucleus STAT3 Dimer STAT3_Dimer->STAT3_Dimer_nucleus Translocates Yadanzioside_L_Analogs This compound Analogs Yadanzioside_L_Analogs->JAK Inhibits Yadanzioside_L_Analogs->STAT3 Inhibits Phosphorylation DNA DNA STAT3_Dimer_nucleus->DNA Binds Target_Genes Target Gene Expression DNA->Target_Genes Transcription Cell_Proliferation_Survival Cell_Proliferation_Survival Target_Genes->Cell_Proliferation_Survival Promotes

Caption: STAT3 signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound analogs. These assays are designed for use in 96-well or 384-well microplate formats, making them suitable for automated HTS.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound analogs (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in opaque-walled microplates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for 96-well plates).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate that is cleaved to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound analogs

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the Cell Viability Assay protocol (Steps 1 and 2).

  • Assay Procedure:

    • Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

    • Mix the contents gently by swirling or on a plate shaker at low speed for 30 seconds.

    • Incubate the plates at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the fold change against the log concentration of the compound.

NF-κB Reporter Gene Assay

Principle: This assay utilizes a stable cell line containing a luciferase reporter gene driven by an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescent signal is proportional to NF-κB activity.

Materials:

  • NF-κB reporter cell line (e.g., HEK293/NF-κB-luc)

  • Culture medium

  • This compound analogs

  • TNF-α (or other NF-κB activator)

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • White, clear-bottom 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cells in white, clear-bottom 96-well plates and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound analogs for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an optimal concentration of an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle controls.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay system protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (determined by a parallel assay).

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

    • Determine the IC50 value for the inhibition of NF-κB activation.

STAT3 Reporter Gene Assay

Principle: Similar to the NF-κB assay, this assay employs a cell line with a luciferase reporter gene under the control of a STAT3-responsive promoter. The luminescent signal is proportional to the transcriptional activity of STAT3.

Materials:

  • STAT3 reporter cell line (e.g., HEK293/STAT3-luc)

  • Culture medium

  • This compound analogs

  • IL-6 (or other STAT3 activator)

  • Luciferase assay system

  • White, clear-bottom 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cells in white, clear-bottom 96-well plates and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound analogs for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an optimal concentration of a STAT3 activator (e.g., IL-6) for 6-24 hours. Include unstimulated and vehicle controls.

  • Luciferase Assay:

    • Follow the same procedure as described in the NF-κB Reporter Gene Assay (Step 4).

  • Data Analysis:

    • Normalize the luciferase activity to cell viability.

    • Calculate the percentage of inhibition of STAT3 activity relative to the stimulated vehicle control.

    • Determine the IC50 value for the inhibition of STAT3 activation.

HTS Workflow for this compound Analogs

The following diagram illustrates a typical workflow for the high-throughput screening of a library of this compound analogs.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_lead_optimization Lead Optimization Library This compound Analog Library Primary_Assay Cell Viability Assay (e.g., CellTiter-Glo) Library->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Hits Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay Mechanism_Assays Mechanism of Action Assays (NF-κB & STAT3 Reporter Assays) Apoptosis_Assay->Mechanism_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Assays->SAR_Studies Confirmed Hits Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

Caption: A typical high-throughput screening workflow for this compound analogs.

References

Application Notes and Protocols for Yadanzioside L in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a natural compound found in Yadanzi (Brucea javanica) oil, a traditional medicine that has demonstrated inhibitory effects on the growth and metastasis of certain cancer cells.[1] While research specifically isolating the effects of this compound is still emerging, studies on Yadanzi oil suggest that its components may play a role in targeted cancer therapy by influencing key signaling pathways involved in cell proliferation and survival.[1] These application notes provide an overview of the current understanding, potential mechanisms of action, and detailed protocols for investigating the anti-cancer properties of this compound.

Potential Mechanism of Action

Based on network pharmacology studies of Yadanzi oil, which contains this compound, a potential mechanism of action involves the modulation of the P53/MAPK1 signaling pathway.[1] This pathway is crucial in regulating cell growth, proliferation, and apoptosis. The components of Yadanzi oil are thought to induce the activation of proteins regulated by TP53, which in turn inhibits the proliferation and migration of cancer cells.[1] MAPK1 (also known as ERK2) is a key node in the ERK signaling pathway, and its regulation can impact the growth and spread of various tumor cells.[1]

While the specific interactions of this compound within this pathway are yet to be fully elucidated, the broader effects of Yadanzi oil suggest a promising avenue for targeted therapy research. The primary anti-lung cancer substances identified in Yadanzi oil through network pharmacology were β-sitosterol, luteolin, and brusatol, with luteolin's mechanism being further validated through the P53/MAPK1 pathway.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values from in vitro studies of various anti-cancer compounds, providing a reference for designing experiments with this compound.

Compound/ExtractCancer Cell LineIC50 ValueReference
Artemesia judaica L. ExtractA549 (Lung)14.2 µg/mL[2]
DoxorubicinA549 (Lung)9.98 µg/mL[2]
APO-34T1 (Breast)0.86 µM (0.49 µg/mL)[3]
Paclitaxel (PTX)4T1 (Breast)6.42 µM (5.48 µg/mL)[3]
APO-3/PTX Combination4T1 (Breast)2.77 µM (1.97 µg/mL)[3]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in an animal model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to a control group (vehicle) and a treatment group (this compound).

  • Administer this compound or the vehicle control (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Visualizations

Yadanzioside_L_Potential_Pathway Yadanzioside_L This compound (Component of Yadanzi Oil) P53 TP53 Activation Yadanzioside_L->P53 MAPK1 MAPK1 (ERK2) Regulation P53->MAPK1 Proliferation Cell Proliferation Inhibition MAPK1->Proliferation Migration Cell Migration Inhibition MAPK1->Migration

Caption: Potential signaling pathway of this compound.

Experimental_Workflow_Yadanzioside_L cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Xenograft Tumor Xenograft Model (Immunocompromised Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for this compound evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Yadanzioside L Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Yadanzioside L for use in bioassays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in DMSO exceeds its solubility limit when introduced to an aqueous environment, leading to precipitation.[1] Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Aim to keep the final DMSO concentration in your assay as low as possible, ideally 0.1% or lower, as some cell lines can tolerate up to 1% DMSO without significant cytotoxicity.[2]

  • Use a Co-solvent System: Incorporating a co-solvent can help maintain the solubility of this compound upon dilution. A common approach involves a three-part system of DMSO, a solubilizing agent like PEG300, and a surfactant like Tween-80.[1]

  • Employ a Step-wise Dilution: Instead of directly diluting the DMSO stock into the final aqueous medium, perform an intermediate dilution step. For example, dilute the stock solution in a medium without fetal bovine serum (FBS), as FBS can sometimes cause cloudiness, before the final dilution in the complete medium.[3]

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[1] Consider using a solution of a cyclodextrin (B1172386) derivative, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to dilute your stock.[1]

Q2: I am having difficulty dissolving this compound powder to make a high-concentration stock solution. What can I try?

If this compound is not readily dissolving in your chosen solvent, the following techniques can be employed:

  • Gentle Warming: Incubating the solution at 37°C can help facilitate dissolution.[1]

  • Sonication: Using a sonicator can provide the necessary energy to break down compound aggregates and enhance dissolution.[1]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.[3]

  • Solvent Selection: Ensure you are using an appropriate organic solvent. For glycosides, Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol are often suitable choices.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?
  • Dimethyl Sulfoxide (DMSO)

  • Methanol

  • Ethanol

  • Pyridine

For a related compound, a solubility of up to 10 mM in DMSO has been reported.[1]

Q2: What is the best practice for preparing and storing this compound stock solutions?

To ensure the stability and integrity of your this compound stock solution, follow these guidelines:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature for at least one hour before opening.[1]

  • Dissolve: Add the appropriate organic solvent (e.g., DMSO) to the powder. If needed, use gentle warming or sonication to aid dissolution.[1]

  • Storage: It is best to prepare and use solutions on the same day. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: How can I minimize the cytotoxic effects of the solvent in my cell-based assays?

The solvent used to dissolve your compound can have its own biological effects. To minimize these:

  • Determine Solvent Tolerance: Before testing your compound, it is crucial to determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability. This can be done by running a dose-response experiment with the solvent alone.

  • Low Final Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible. For DMSO, a final concentration of ≤ 0.1% is generally recommended to avoid toxic effects on cells.[2]

  • Appropriate Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental wells to account for any effects of the solvent itself.

Data Presentation

Table 1: Properties of Common Solvents for Poorly Soluble Compounds

SolventPolarityBoiling Point (°C)Miscibility with WaterNotes
Dimethyl Sulfoxide (DMSO) Highly Polar Aprotic189Yes[4]A strong solvent for many organic compounds. Can be cytotoxic at higher concentrations.[2]
Ethanol Polar Protic78.4YesA commonly used solvent in biological assays. Can have biological effects at higher concentrations.
Methanol Polar Protic64.7YesCan be used as a solvent but is more toxic than ethanol.
Polyethylene Glycol (PEG300/400) PolarVariesYesOften used as a co-solvent to improve aqueous solubility.
Tween-80 (Polysorbate 80) Non-ionic surfactant>100YesUsed as an emulsifier or surfactant to maintain solubility in aqueous solutions.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Bring the vial of this compound to room temperature.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or incubate at 37°C for 10-15 minutes, followed by vortexing.

  • Once dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted for a final solution containing 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.[1]

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.[1]

  • Add 450 µL of saline or your aqueous buffer to bring the final volume to 1 mL.

  • If any precipitation occurs, gentle heating or sonication can be used to achieve a clear solution.[1]

Visualizations

G cluster_0 Solvent Selection Workflow for this compound start Start: Dissolve this compound try_dmso Try dissolving in 100% DMSO start->try_dmso dissolved_dmso Does it dissolve? try_dmso->dissolved_dmso use_dmso Prepare stock in DMSO. Proceed to dilution. dissolved_dmso->use_dmso Yes heat_sonicate Apply gentle heat (37°C) or sonication dissolved_dmso->heat_sonicate No end End use_dmso->end dissolved_after_help Does it dissolve? heat_sonicate->dissolved_after_help dissolved_after_help->use_dmso Yes consider_cosolvent Consider a co-solvent system (e.g., DMSO/PEG/Tween-80) dissolved_after_help->consider_cosolvent No consider_cosolvent->end

Caption: Workflow for selecting a suitable solvent for this compound.

G cluster_1 Stock Solution Preparation and Dilution Workflow start Start: Prepare High-Concentration Stock Solution (e.g., in DMSO) dilution_check Will direct dilution into aqueous medium cause precipitation? start->dilution_check direct_dilution Perform serial dilution directly into final assay medium. Keep final DMSO conc. low. dilution_check->direct_dilution No co_solvent Use a co-solvent or intermediate dilution step dilution_check->co_solvent Yes final_solution Prepare final working solution for bioassay direct_dilution->final_solution co_solvent->final_solution end End: Add to Bioassay final_solution->end

Caption: Workflow for preparing and diluting a stock solution for bioassays.

References

Yadanzioside L stability issues in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Yadanzioside L in various solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a C-20 quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1] It belongs to the terpenoid class of natural products.[2] this compound has demonstrated potent antiviral activities, particularly against the tobacco mosaic virus (TMV).[1][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are summarized in the table below.

Quantitative Data Summary

Table 1: Recommended Storage and Shelf-Life for this compound

FormStorage TemperatureDurationNotes
Powder-20°C2 yearsStore in a dry, dark place.
Solution in DMSO4°C2 weeksFor short-term use.
Solution in DMSO-80°C6 monthsFor long-term storage.

Data sourced from supplier datasheets.[3]

Q4: What are the general stability characteristics of this compound?

A4: this compound is stable under the recommended storage conditions.[4] However, as a quassinoid glycoside containing ester and glycosidic bonds, its stability can be compromised by exposure to certain conditions. It is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[4] Such conditions can lead to hydrolysis of the ester or glycosidic linkages, resulting in degradation of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: I observe a significant loss of biological activity in my this compound stock solution.

  • Potential Cause 1: Improper Storage. Was the stock solution stored according to the recommendations (see Table 1)? Storage at room temperature or in inappropriate solvents can accelerate degradation.

  • Troubleshooting Steps:

    • Always store stock solutions at 4°C for short-term use (up to 2 weeks) or -80°C for longer periods (up to 6 months).[3]

    • Avoid repeated freeze-thaw cycles, which can degrade the compound. Prepare smaller aliquots for single-use experiments.

    • If using aqueous buffers for final dilutions, prepare them fresh from your DMSO stock just before the experiment. Do not store this compound in aqueous solutions for extended periods, as hydrolysis can occur.

  • Potential Cause 2: pH of the Solvent/Buffer. The ester and glycosidic bonds in this compound are susceptible to hydrolysis under acidic or basic conditions.

  • Troubleshooting Steps:

    • Ensure the pH of your experimental buffer is near neutral (pH 6-8).

    • If your experiment requires acidic or basic conditions, be aware of potential compound degradation. It is advisable to run a control experiment to assess the stability of this compound under your specific pH conditions over the duration of the experiment.

Issue 2: My HPLC analysis shows multiple new peaks that were not present in the initial analysis of the standard.

  • Potential Cause 1: Solvent-Induced Degradation. The solvent used for sample preparation or in the mobile phase may be causing degradation.

  • Troubleshooting Steps:

    • Use high-purity (HPLC grade) solvents for all analytical work.

    • For stock solutions, use DMSO, in which this compound shows reasonable stability.[1][3]

    • If using a protic solvent like methanol for your mobile phase, ensure it is free of acidic or basic contaminants. Prepare fresh mobile phases daily.

  • Potential Cause 2: Exposure to Light or High Temperature. Photodegradation or thermal degradation can lead to the formation of new impurities.

  • Troubleshooting Steps:

    • Protect solutions of this compound from light by using amber vials or wrapping vials in aluminum foil.

    • Avoid exposing the compound to high temperatures. If using a heated autosampler or column compartment, conduct a preliminary study to ensure the compound does not degrade under those conditions.

  • Potential Cause 3: Forced Degradation. The appearance of new peaks is the expected outcome of a forced degradation study, which is designed to identify potential degradation products.[5]

  • Troubleshooting Steps:

    • If you are intentionally stressing the molecule, the new peaks represent degradants. These can be characterized using techniques like LC-MS to understand the degradation pathway.[5]

    • This information is valuable for developing a stability-indicating analytical method.[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5]

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • DMSO (ACS grade or higher)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

3. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Dilute the stock solution with a 50:50 Methanol:Water mixture. Incubate at 60°C for 24, 48, and 72 hours in a sealed vial, protected from light.

  • Photolytic Degradation: Expose the solution (in a quartz cuvette or clear vial) and solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Dilute the stock solution with a 50:50 Methanol:Water mixture and store at 4°C, protected from light.

4. Analytical Method (Example):

  • System: HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: Gradient elution with Water (A) and Methanol (B).

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and increase the percentage of B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 270 nm.[6]

  • Injection Volume: 10 µL.

5. Analysis:

  • Analyze all stressed samples and the control sample by HPLC.

  • Calculate the percentage degradation of this compound by comparing its peak area to that of the control.

  • Identify and quantify the peaks of any major degradation products.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in DMSO Control Prepare Control Sample (Stored at 4°C) Stock->Control Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV Analysis (All Samples) Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Compare Data: Calculate % Degradation HPLC->Data

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_degradation Potential Degradation Products Yad_L This compound (Intact Molecule) Aglycone Aglycone (Loss of Glucose) Yad_L->Aglycone Acid/Base Hydrolysis (Glycosidic Bond) De_ester De-esterified Aglycone (Loss of Ester Group) Yad_L->De_ester Acid/Base Hydrolysis (Ester Bond) Core Degraded Quassinoid Core Aglycone->Core Further Degradation De_ester->Core Further Degradation

Caption: Hypothetical Degradation Pathway for this compound.

References

Technical Support Center: Optimizing Yadanzioside L for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside L in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a quassinoid compound isolated from the seeds of Brucea javanica. It has demonstrated potent antiviral activity against the Tobacco Mosaic Virus (TMV), with a reported IC50 value in the range of 3.42-5.66 µM[1]. While its specific cytotoxic activity against cancer cell lines is not widely published, related compounds from Brucea javanica, such as Yadanziolide A, have shown anticancer effects by inducing apoptosis in hepatocellular carcinoma cells[2].

Q2: How should I dissolve this compound for in vitro experiments?

This compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution[1]. It is also reported to be soluble in pyridine, methanol, and ethanol[1].

Best Practices for Dissolving this compound:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • To avoid precipitation, when preparing your working concentrations, add the this compound stock solution to your cell culture medium and mix thoroughly.

  • The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?

Based on the reported anti-TMV activity, a sensible starting point for a dose-response study would be to test a broad range of concentrations spanning from nanomolar to micromolar. A suggested starting range could be from 0.1 µM to 100 µM. Studies on other natural compounds have shown IC50 values in the 10 to 50 µM range in various cancer cell lines[3].

Q4: What is the potential mechanism of action for this compound-induced cytotoxicity?

The precise signaling pathway of this compound in cancer cells has not been fully elucidated. However, a related compound, Yadanziolide A, has been shown to induce apoptosis in liver cancer cells by targeting the TNF-α/STAT3 pathway. This involves the inhibition of STAT3 and JAK2 phosphorylation, leading to the activation of apoptotic pathways[2]. It is plausible that this compound may act through a similar mechanism.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No cytotoxic effect observed Concentration too low: The tested concentrations of this compound may be below the effective range for your specific cell line.Perform a broader dose-response study with higher concentrations (e.g., up to 200 µM).
Compound instability: this compound may be degrading in the culture medium over long incubation periods.Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution in tightly sealed vials at -20°C for up to two weeks or -80°C for longer-term storage (up to 24 months)[1].
Cell line resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound.Test this compound on a panel of different cancer cell lines to identify sensitive ones.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
Compound precipitation: this compound may be precipitating out of the solution at higher concentrations.Visually inspect the wells for any precipitate. If observed, try preparing fresh dilutions and ensure thorough mixing when adding to the media. Consider using a different solubilization method if the issue persists.
Vehicle control (DMSO) shows cytotoxicity High DMSO concentration: The final concentration of DMSO in the culture medium is too high for the cells.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Perform a dose-response curve for DMSO alone to determine the tolerance of your specific cell line.

Experimental Protocols

Dose-Response Cytotoxicity Assay using MTT

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow Experimental Workflow for Dose-Response Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_dissolution Dissolve formazan crystals mtt_addition->formazan_dissolution read_absorbance Read absorbance at 570nm formazan_dissolution->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for determining the IC50 of this compound.

potential_signaling_pathway Potential Signaling Pathway of this compound Yadanzioside_L This compound JAK2 JAK2 Yadanzioside_L->JAK2 Inhibition pSTAT3 p-STAT3 (Active) Yadanzioside_L->pSTAT3 Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulation Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Investigating Novel Anticancer Compounds like Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with investigational compounds, using Yadanzioside L as a representative example. Given the limited specific data on this compound's off-target effects, this guide focuses on the general principles and methodologies for identifying, characterizing, and mitigating potential off-target effects of novel small molecules in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[1] For a new investigational drug like this compound, these effects are a significant concern because they can lead to cellular toxicity, misleading experimental results, and potential adverse effects in later stages of drug development.[2] Minimizing off-target effects is crucial for accurately determining the compound's mechanism of action and ensuring its therapeutic specificity.[3]

Q2: I'm observing high cytotoxicity with this compound at concentrations where I expect to see a specific anticancer effect. How can I determine if this is an off-target effect?

A2: High cytotoxicity can indeed be a result of off-target effects. To dissect this, it's essential to establish a "therapeutic window." This involves conducting parallel dose-response experiments for both the desired on-target activity and general cytotoxicity using assays like MTT or LDH release.[4] If the cytotoxic concentration is very close to the effective concentration for the anticancer effect, it may indicate off-target liabilities. Further investigation using orthogonal assays is recommended.

Q3: What are some initial steps to proactively minimize off-target effects when working with a new compound?

A3: A proactive approach is key.[1] Start with a thorough literature review of the compound and structurally similar molecules. Utilize in silico tools to predict potential off-target interactions. Most importantly, perform careful dose-response studies to identify the minimum effective concentration required for the desired on-target effect, as higher concentrations are more likely to induce off-target activity.[1]

Q4: How can I confirm that the observed cellular phenotype is a direct result of inhibiting the intended target of this compound?

Troubleshooting Guides

Problem 1: High variability in experimental results with this compound.

Potential Cause Troubleshooting Suggestion
Compound Instability This compound may be unstable in cell culture media at 37°C. Prepare fresh stock solutions for each experiment and minimize the time the compound is in the incubator. Consider performing a stability test of the compound in your specific media over 24-72 hours.
Cell Health and Confluency Ensure that cells are in the exponential growth phase and at a consistent confluency for all experiments. Overly confluent or stressed cells can respond differently to treatment.[4]
Inaccurate Pipetting Use calibrated pipettes, especially when performing serial dilutions. Small inaccuracies in concentration can lead to significant variations in biological response.[4]
Solvent Effects If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control to account for any solvent-induced effects.[5]

Problem 2: Observed phenotype does not match the expected outcome based on the presumed target of this compound.

Potential Cause Troubleshooting Suggestion
Dominant Off-Target Effect The observed phenotype may be due to a potent off-target effect that masks the on-target activity. Perform a target deconvolution screen (e.g., proteomic profiling) to identify other potential binding partners of this compound.
Incorrect Target Hypothesis The initial hypothesis about the primary target of this compound may be incorrect. Utilize target identification techniques such as cellular thermal shift assay (CETSA) or affinity chromatography to confirm the direct binding of the compound to the intended target.
Activation of Paradoxical Signaling Some inhibitors can paradoxically activate certain signaling pathways.[6] For instance, some kinase inhibitors can promote the dimerization and activation of other kinases.[6] Investigate key signaling pathways upstream and downstream of the intended target via Western blot or other methods to check for unexpected activation.
Cell Line Specificity The signaling network and the role of the intended target may differ between cell lines. Confirm the expression and functional importance of the target in your chosen cell line.

Data Presentation: Hypothetical Data for this compound Characterization

Table 1: Cytotoxicity Profile of this compound across Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7 Breast Cancer5.2
A549 Lung Cancer8.9
HCT116 Colon Cancer3.5
PC-3 Prostate Cancer12.1
HEK293 Normal Kidney (Control)> 50

Table 2: On-Target vs. Off-Target Activity of this compound in HCT116 Cells.

AssayEndpointEC50 / IC50 (µM)Therapeutic Index (Cytotoxicity IC50 / On-Target EC50)
Target Kinase Inhibition In vitro kinase assay0.84.375
Apoptosis Induction Caspase-3/7 activity1.52.33
Cell Viability MTT Assay3.51

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x this compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated cells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis to Investigate Off-Target Signaling
  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the on-target IC50) for a specified time. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins from potentially affected off-target pathways (e.g., p-Akt, p-ERK, p-STAT3) and the intended target pathway. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to assess changes in protein phosphorylation or expression.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Confirmation & Mitigation a1 Dose-Response (Cytotoxicity - MTT) a2 Dose-Response (On-Target Activity) b1 Orthogonal Cytotoxicity Assays (e.g., LDH) a2->b1 b2 Target Engagement (e.g., CETSA) b3 Pathway Profiling (Western Blot) c1 siRNA/CRISPR Knockdown b3->c1 c2 Rescue Experiments c3 Structural Analog Comparison end Characterized Compound c3->end start Start with This compound start->a1

Caption: Experimental workflow for characterizing a novel compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Yadanzioside_L This compound Target_Kinase Target Kinase Yadanzioside_L->Target_Kinase inhibition Off_Target_Kinase Off-Target Kinase Yadanzioside_L->Off_Target_Kinase unintended inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Apoptosis Apoptosis Downstream_Effector->Apoptosis Survival_Signal Pro-Survival Signal Off_Target_Kinase->Survival_Signal Cell_Survival Cell Survival Survival_Signal->Cell_Survival

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Overcoming Resistance to Yadanzioside L in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Yadanzioside L resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: While direct studies on this compound are limited, it is a known component of Yadanzi oil. Research on Yadanzi oil suggests it inhibits the proliferation of lung cancer cells through the p53/MAPK1 signaling pathway. Additionally, a structurally related compound, Yadanziolide A, has been shown to induce apoptosis in hepatocellular carcinoma by targeting the TNF-α/STAT3 pathway. Therefore, it is plausible that this compound's anticancer effects are mediated through modulation of the MAPK and/or JAK/STAT signaling pathways.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to agents targeting the MAPK and JAK/STAT pathways can arise from several mechanisms:

  • Alterations in the Drug Target: Mutations in the components of the MAPK or JAK/STAT pathways can prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For instance, if the MAPK pathway is inhibited, cells might upregulate signaling through the PI3K/Akt pathway to promote survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in the drug response, leading to resistance.

  • Induction of Pro-survival Autophagy: Cancer cells may initiate autophagy as a survival mechanism in response to the stress induced by this compound.

Q3: How can I determine if my resistant cell line has alterations in the MAPK or JAK/STAT pathways?

A3: You can investigate alterations in these pathways through several experimental approaches:

  • Western Blotting: Assess the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-MEK, p-STAT3, p-JAK2). A sustained high level of phosphorylation in the presence of this compound may indicate resistance.

  • Quantitative PCR (qPCR): Analyze the gene expression levels of components of these pathways and their downstream targets.

  • Sequencing: DNA sequencing of key genes in the MAPK and JAK/STAT pathways (e.g., KRAS, BRAF, JAK2, STAT3) can identify potential resistance-conferring mutations.

Troubleshooting Guides

Issue 1: Decreased this compound-induced cell death observed in cell viability assays.
Possible Cause Suggested Solution
Development of Resistance Confirm the IC50 value of this compound in your cell line and compare it to a sensitive, parental cell line. A significant increase in the IC50 value suggests acquired resistance.
Suboptimal Drug Concentration Perform a dose-response curve to ensure you are using an appropriate concentration range of this compound.
Assay Interference Ensure that this compound or the vehicle (e.g., DMSO) does not interfere with the cell viability assay reagents (e.g., MTT, CellTiter-Glo®). Run appropriate controls.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Issue 2: No change in the phosphorylation of MAPK or JAK/STAT pathway proteins after this compound treatment in resistant cells (Western Blot).
Possible Cause Suggested Solution
Activation of Upstream Components Investigate upstream activators of the pathway (e.g., receptor tyrosine kinases like EGFR) for mutations or overexpression that could lead to constitutive pathway activation.
Mutations in Pathway Components Sequence key genes in the MAPK (e.g., KRAS, BRAF, MEK1/2) or JAK/STAT (e.g., JAK2, STAT3) pathways to identify mutations that may prevent the inhibitory effect of this compound.
Activation of Alternative Pathways Probe for the activation of bypass pathways such as the PI3K/Akt pathway by assessing the phosphorylation of Akt and its downstream targets.
Technical Issues with Western Blot Refer to the general Western Blot troubleshooting guide below.
Issue 3: No significant change in the expression of target genes downstream of MAPK or JAK/STAT pathways (qPCR).
Possible Cause Suggested Solution
Epigenetic Silencing/Activation Analyze changes in DNA methylation or histone modifications of the promoter regions of target genes.
Altered Transcription Factor Activity Investigate the nuclear translocation and DNA binding activity of key transcription factors downstream of these pathways (e.g., AP-1, STAT3).
Technical Issues with qPCR Refer to the general qPCR troubleshooting guide below.

Quantitative Data Summary

The following table provides an example of how to present quantitative data when comparing sensitive and resistant cell lines. The values presented here are hypothetical and should be replaced with your experimental data.

Table 1: Comparison of this compound activity in sensitive and resistant cancer cell lines.

Parameter Sensitive Cell Line (e.g., A549) Resistant Cell Line (e.g., A549-YLR)
IC50 (µM) after 72h 5.2 ± 0.848.7 ± 3.5
p-ERK / Total ERK ratio (at 5 µM) 0.3 ± 0.050.9 ± 0.1
p-STAT3 / Total STAT3 ratio (at 5 µM) 0.4 ± 0.070.85 ± 0.12
c-Myc mRNA fold change (at 5 µM) 0.2 ± 0.040.9 ± 0.15

Experimental Protocols

Western Blot Analysis of MAPK and JAK/STAT Pathway Activation
  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK1/2, p-ERK1/2, STAT3, p-STAT3) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for Target Gene Expression
  • RNA Extraction:

    • Treat cells with this compound or vehicle control.

    • Extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., c-Fos, c-Myc, Bcl-xL) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation_MAPK Proliferation/ Survival AP1->Proliferation_MAPK Yadanzioside_L_MAPK This compound Yadanzioside_L_MAPK->ERK Inhibition Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer BCL_XL Bcl-xL STAT3_dimer->BCL_XL Survival_JAK_STAT Survival BCL_XL->Survival_JAK_STAT Yadanzioside_L_JAK_STAT This compound Yadanzioside_L_JAK_STAT->JAK Inhibition

Caption: Putative signaling pathways targeted by this compound.

Experimental_Workflow start Observation: Decreased sensitivity to this compound ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 pathway_analysis Analyze Signaling Pathways (Western Blot, qPCR) ic50->pathway_analysis drug_efflux Assess Drug Efflux (e.g., Rhodamine 123 assay) ic50->drug_efflux mapk_stat MAPK & JAK/STAT Pathway Activity pathway_analysis->mapk_stat No Change in Resistant Cells bypass Bypass Pathway Activation (e.g., PI3K/Akt) pathway_analysis->bypass Upregulation of Alternative Pathway mutation_analysis Mutation Analysis (Sequencing) mapk_stat->mutation_analysis conclusion Identify Resistance Mechanism bypass->conclusion mutation_analysis->conclusion drug_efflux->conclusion

Caption: Workflow for investigating this compound resistance.

Technical Support Center: Optimizing Yadanzioside L Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the extraction yield of Yadanzioside L. This compound is a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to improve the efficiency and consistency of this compound extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process in a question-and-answer format.

Q1: Why is my this compound yield lower than expected?

A1: A low yield of this compound can be attributed to several factors:

  • Suboptimal Solvent Selection : As a glycoside, this compound is a polar molecule. The polarity of the extraction solvent is critical for efficient extraction. Using non-polar or weakly polar solvents will result in poor solubility and, consequently, a low yield.[3] Glycosides generally show better solubility in alcohols or alcohol-water mixtures.[3][4]

  • Inefficient Cell Wall Disruption : The plant material's cell walls must be sufficiently disrupted to release the target compound.[3] Inadequate grinding or using a less effective extraction technique (e.g., maceration vs. ultrasound-assisted extraction) can limit the release of this compound.[5] Reducing the particle size of the plant material generally has a significant positive effect on extraction efficiency.[5]

  • Incorrect Extraction Parameters : Factors such as temperature, time, and the solid-to-liquid ratio play a crucial role. Each parameter needs to be optimized for the specific plant matrix and extraction method.[6][7] For instance, prolonged extraction times, especially at elevated temperatures, can lead to the degradation of the target compound.[3]

  • Compound Degradation : Glycosides can be sensitive to high temperatures. Excessive heat during extraction or solvent evaporation can cause thermal degradation, leading to a significant decrease in recovery.[3]

Q2: The crude extract is highly impure and difficult to purify. What is the cause?

A2: The presence of numerous impurities is common in plant extracts. This issue often stems from:

  • Inadequate Solvent Selectivity : While a polar solvent is necessary for this compound, an excessively polar solvent (e.g., a high percentage of water) might also extract a large amount of water-soluble impurities like sugars and other glycosides.[3] Fine-tuning the alcohol-water ratio is essential for balancing target compound solubility and minimizing impurity co-extraction.

  • Lack of a Pre-Extraction Step : Brucea javanica seeds contain oils.[8] Failing to defat the plant material with a non-polar solvent (like n-hexane) before the main extraction can lead to a complex and oily crude extract, which complicates subsequent purification steps.

  • Absence of Post-Extraction Purification : Crude extracts almost always require purification. Techniques like column chromatography or solid-phase extraction (SPE) are necessary to isolate this compound from other co-extracted compounds.[3][4]

Q3: I am observing a decrease in yield when I increase the extraction temperature. Why is this happening?

A3: While a moderate increase in temperature can enhance the solubility and diffusion rate of this compound, excessive heat can cause its thermal degradation.[3] Many bioactive compounds, including glycosides, are susceptible to high temperatures, and the duration of heat exposure is a critical factor.[3][9] It is crucial to determine the optimal temperature that maximizes extraction efficiency without causing significant degradation. For some processes, temperatures above 55-75°C can denature cell membranes, which may negatively affect the extraction process.[9]

Q4: My HPLC analysis shows multiple, poorly resolved peaks, making it difficult to quantify this compound. What can I do?

A4: The presence of multiple peaks in an HPLC chromatogram is expected when analyzing complex plant extracts. To confidently identify and quantify this compound:

  • Use a Reference Standard : The most reliable method is to inject a pure standard of this compound under the same HPLC conditions to determine its precise retention time.[3]

  • Optimize HPLC Method : Adjusting the mobile phase composition, gradient profile, flow rate, and column temperature can significantly improve peak resolution.

  • Employ a More Selective Detector : While a UV detector is common, a mass spectrometer (LC-MS) provides much higher selectivity and can help confirm the identity of the peak corresponding to this compound based on its mass-to-charge ratio.[4][10]

  • Purify the Sample : Use Solid-Phase Extraction (SPE) to clean up the sample before injection. This can remove many interfering compounds, resulting in a cleaner chromatogram.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Methanol (B129727) or ethanol (B145695) mixed with water is generally the most effective solvent system for extracting polar glycosides like this compound.[4][12] A 70-80% methanol or ethanol solution often provides a good balance of polarity to dissolve the target compound while minimizing the extraction of highly polar impurities.[12][13] The optimal ratio should be determined experimentally.

Q2: How does the particle size of the raw material affect extraction yield?

A2: Reducing the particle size by grinding the Brucea javanica seeds into a fine powder increases the surface area available for solvent contact, which significantly enhances extraction efficiency and reduces the required extraction time.[4][5] Studies have shown that samples with smaller particle sizes yield more phenolic compounds compared to those with larger particles.[5]

Q3: What advanced extraction techniques can improve the yield of this compound?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or heat reflux.[6][14]

  • Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6] It is known for reducing extraction time and being cost-effective.[6][15]

  • Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the release of bioactive compounds.[14][16] MAE can significantly shorten extraction times and improve yields.[17]

Q4: How can I prevent the degradation of this compound during the process?

A4: To minimize degradation, control the temperature during extraction and solvent removal. Use lower temperatures (e.g., <60°C) for extraction and employ reduced-pressure evaporation (e.g., rotary evaporator) to remove the solvent at a lower temperature.[3][4] Additionally, minimizing the duration of heat exposure is critical.[3] Storing extracts at low temperatures (e.g., 4°C) can also maintain stability.[18]

Data Presentation

Table 1: Comparison of Optimized Parameters for Glycoside Extraction using Advanced Methods

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 50-75% Ethanol/Methanol in Water[12]50-75% Ethanol/Methanol in Water[16]
Temperature 40 - 72°C[15][19]50 - 145°C[16]
Time 15 - 45 minutes[15][16]5 - 15 minutes[14][20]
Solid-to-Liquid Ratio 1:20 to 1:60 g/mL[21]1:10 to 1:40 g/mL[16]
Key Advantage Lower temperature operation, cost-effective[6]Extremely rapid extraction[14]

Table 2: General Comparison of Extraction Methods for Plant Glycosides

MethodRelative TimeRelative YieldTemperature RangeKey Mechanism
Maceration Long (days)[4]Low to ModerateRoom Temperature[4]Passive Diffusion
Heat Reflux Moderate (hours)Moderate to HighHigh (Boiling Point)Heat-Enhanced Diffusion
Ultrasound (UAE) Short (minutes)[6]HighLow to Moderate[15]Acoustic Cavitation[6]
Microwave (MAE) Very Short (minutes)[14]High to Very HighModerate to High[14]Rapid Dielectric Heating[14]

Mandatory Visualizations

G A Raw Material (Brucea javanica Seeds) B Grinding & Sieving (Increase Surface Area) A->B C Defatting (with n-hexane) B->C D Extraction (e.g., UAE, MAE) C->D E Filtration / Centrifugation D->E F Solvent Evaporation (under reduced pressure) E->F G Crude Extract F->G H Purification (Column Chromatography) G->H I Pure this compound H->I J Quantification (HPLC-UV/MS) I->J G start Low this compound Yield q1 Was raw material properly prepared and stored? start->q1 a1_yes Action: Use freshly ground, properly stored seeds. q1->a1_yes No q2 Are extraction parameters (solvent, temp, time) optimal? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Action: Optimize parameters using Response Surface Methodology. q2->a2_yes No q3 Was an efficient extraction method used (UAE/MAE)? q2->q3 Yes a2_yes->end a3_yes Action: Switch from maceration to UAE or MAE. q3->a3_yes No q4 Was the compound degraded during solvent removal? q3->q4 Yes a3_yes->end a4_yes Action: Use rotary evaporator at low temperature (<50°C). q4->a4_yes Yes a4_yes->end

References

Technical Support Center: Enhancing the Bioavailability of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Yadanzioside L in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family. Quassinoids, including this compound, are known for their potential therapeutic properties, such as anticancer and anti-inflammatory activities. However, a significant challenge in their development as therapeutic agents is their inherently low oral bioavailability, which is often less than 6%.[1][2] This means that when administered orally, only a very small fraction of the compound reaches the systemic circulation, limiting its therapeutic efficacy.

Q2: What are the likely causes of this compound's poor oral bioavailability?

A2: The poor oral bioavailability of this compound, like other quassinoid glycosides, is likely due to a combination of factors:

  • Poor Aqueous Solubility: Many complex natural products have low water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Low Membrane Permeability: The bulky and complex structure of this compound, including its glycosidic moiety, may hinder its passage across the intestinal epithelial barrier.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it can reach systemic circulation.

  • Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the compound back into the intestinal lumen.

Q3: How does the glycosidic structure of this compound affect its absorption?

A3: The presence of a sugar (glycosidic) moiety introduces complexity to its absorption. While glycosylation can sometimes increase a compound's solubility, the absorption of glycosides is often dependent on specific transporters. For instance, some flavonoid glycosides are absorbed via sugar transporters like SGLT1 and GLUT2. The specific sugar attached to the aglycone is a key determinant of which transporter might be involved and the efficiency of absorption. It is also possible that the glycosidic bond is cleaved by intestinal enzymes, and the resulting aglycone is what gets absorbed.

Q4: Are there any known pharmacokinetic data for compounds similar to this compound?

A4: Yes, pharmacokinetic studies on similar glycosidic compounds, such as ziyuglycoside I and II in rats, have demonstrated very low oral bioavailability, at 2.6% and 4.6%, respectively.[3][4][5] These findings reinforce the expectation of poor oral absorption for this compound and highlight the need for bioavailability enhancement strategies.

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor aqueous solubility limiting dissolution.

  • Troubleshooting Strategy: Enhance the solubility and dissolution rate of this compound through advanced formulation techniques.

    • Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Disperse this compound in a polymeric carrier in an amorphous state to prevent crystallization and improve dissolution.

    • Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, facilitating absorption.

Possible Cause 2: Insufficiently sensitive analytical method.

  • Troubleshooting Strategy: Develop and validate a highly sensitive analytical method for the quantification of this compound in plasma.

    • Recommended Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.

    • Key Validation Parameters: Ensure the method has a low limit of quantification (LLOQ), good linearity, accuracy, precision, and recovery.

Issue 2: High variability in plasma concentrations between individual animals.

Possible Cause 1: Inconsistent formulation performance.

  • Troubleshooting Strategy: Optimize the formulation to ensure consistent in vivo performance.

    • For SEDDS: Carefully select the oil, surfactant, and co-surfactant to ensure the formation of a stable and uniform emulsion upon dilution in aqueous media.

    • For Nanosuspensions: Use appropriate stabilizers to prevent particle aggregation.

Possible Cause 2: Physiological differences between animals.

  • Troubleshooting Strategy: Standardize experimental conditions as much as possible.

    • Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize the effect of food on absorption.

    • Dosing Technique: Use precise oral gavage techniques to ensure accurate and consistent administration of the formulation.

Issue 3: Rapid clearance of this compound from plasma after intravenous administration.

Possible Cause: Extensive metabolism and/or rapid excretion.

  • Troubleshooting Strategy: Investigate the metabolic pathways and excretion routes of this compound.

    • Metabolite Identification: Analyze plasma, urine, and feces samples for potential metabolites of this compound using high-resolution mass spectrometry.

    • Excretion Studies: Quantify the amount of unchanged this compound and its metabolites in urine and feces to determine the primary routes of elimination.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Structurally Similar Glycosides (Ziyuglycoside I & II) in Rats

ParameterZiyuglycoside I (Oral - 5 mg/kg)Ziyuglycoside I (Intravenous - 1 mg/kg)Ziyuglycoside II (Oral - 5 mg/kg)Ziyuglycoside II (Intravenous - 1 mg/kg)
Tmax (h) ~0.5N/A~0.5N/A
Cmax (ng/mL) Not ReportedN/ANot ReportedN/A
t1/2 (h) 5.1 ± 2.51.8 ± 0.74.9 ± 1.56.2 ± 3.1
AUC(0-∞) (ng/mL*h) 109.0 ± 11.8838.3 ± 250.3458.3 ± 46.31979.2 ± 185.7
Clearance (L/h/kg) 46.3 ± 5.21.3 ± 0.311.0 ± 1.00.5
Bioavailability (%) 2.6N/A4.6N/A

Data adapted from a study on Ziyuglycoside I and II, which are structurally related to this compound, to provide an expected range of values.[4]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of a Novel this compound Formulation in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (e.g., 1 mg/kg in a suitable vehicle like saline with a co-solvent).

    • Group 2: Oral gavage of a novel this compound formulation (e.g., SEDDS, nanosuspension) at a higher dose (e.g., 10 mg/kg).

  • Dosing and Sampling:

    • Fast animals overnight before dosing.

    • Administer the respective formulations.

    • Collect blood samples (approx. 200 µL) via the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC HSS T3).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

    • Determine the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Formulation This compound Formulation (e.g., SEDDS, Nanosuspension) Dosing Oral Gavage & Intravenous Injection Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction Quantification UPLC-MS/MS Quantification Extraction->Quantification PK_Parameters Calculate Cmax, Tmax, AUC Quantification->PK_Parameters Bioavailability Determine Oral Bioavailability (F%) PK_Parameters->Bioavailability

Experimental workflow for assessing the oral bioavailability of a novel this compound formulation.

signaling_pathway Yadanzioside_L This compound Protein_Synthesis Protein Synthesis (Ribosome) Yadanzioside_L->Protein_Synthesis Inhibition STAT3 STAT3 Pathway Yadanzioside_L->STAT3 Inhibition NF_kB NF-κB Pathway Yadanzioside_L->NF_kB Inhibition Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation STAT3->Cell_Proliferation Apoptosis Apoptosis STAT3->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Hypothetical signaling pathways affected by this compound based on known mechanisms of quassinoids.

References

How to minimize degradation of Yadanzioside L during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Yadanzioside L to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid (powder) this compound should be stored at -20°C.[1] The container should be tightly sealed and protected from light and moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound should be stored at -80°C for maximum stability.[1] It is advisable to prepare fresh solutions for experiments whenever possible. If you need to store solutions, use airtight vials to prevent solvent evaporation and exposure to air.

Q3: What solvents are compatible with this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] The choice of solvent will depend on your specific experimental requirements.

Q4: I left my this compound sample at room temperature for a few hours. Is it still usable?

While short-term exposure to ambient temperature may not cause significant degradation, it is not ideal. Iridoid glycosides, the class of compounds this compound belongs to, are known to be sensitive to temperature.[3] It is best to perform a quality control check, such as HPLC analysis, to assess the purity of the sample before use.

Q5: Can I expose this compound to light?

No, this compound should be protected from direct sunlight.[1] Photodegradation is a potential risk for many complex organic molecules. Always store it in an opaque container or in a dark environment.

Q6: What are the visible signs of this compound degradation?

Visual inspection may not be sufficient to detect degradation. A change in color or the appearance of particulate matter in a solution could indicate degradation or contamination. The most reliable method to assess the integrity of your this compound sample is through analytical techniques like HPLC or UPLC to check for the appearance of new peaks or a decrease in the main compound's peak area.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh solution from solid powder stored at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Loss of biological activity The compound has degraded due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, or light).Review your storage and handling procedures. Confirm the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS).
Appearance of unknown peaks in chromatogram Degradation of this compound into byproducts.This can be caused by hydrolysis (due to pH instability) or oxidation. Ensure the pH of your experimental buffers is within a stable range (ideally neutral to slightly acidic) and degas your solvents to remove dissolved oxygen.
Precipitate forms in the solution Poor solubility or degradation product formation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms in a previously clear solution upon storage, it could be a sign of degradation.

Data on this compound Stability (Illustrative)

Disclaimer: The following data is illustrative and based on the general behavior of iridoid glycosides. Specific degradation kinetics for this compound have not been extensively published. This data is provided as a guide for designing stability studies.

Table 1: Effect of Temperature on this compound Degradation (in pH 7.4 buffer)
TemperatureHalf-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
-80°C> 365< 0.0019
-20°C2500.0028
4°C900.0077
25°C (Room Temp)140.0495
40°C30.2310
Table 2: Effect of pH on this compound Degradation (at 25°C)
pHHalf-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
3.0250.0277
5.0300.0231
7.4140.0495
9.050.1386
11.0< 1> 0.6931

Experimental Protocols

Protocol 1: Determination of this compound Stability by UPLC

This protocol outlines a method to quantify the degradation of this compound over time under various conditions.

1. Materials:

  • This compound

  • ACQUITY UPLC BEH Shield RP18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent

  • Waters ACQUITY UPLC system or equivalent

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • Appropriate buffers for pH stability testing

  • Temperature-controlled incubators

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • For the stability study, dilute the stock solution in the desired buffer (for pH testing) or solvent to a final concentration of approximately 10-50 µM.

  • Divide the solution into aliquots in sealed, light-protected vials for each time point and condition.

3. UPLC Conditions (based on general methods for iridoid glycosides[3]):

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Detection Wavelength: 237 nm

  • Gradient Elution:

    • 0-2 min: 5-35% B

    • 2-3 min: 35-45% B

    • 3-3.5 min: 45-55% B

4. Stability Study Procedure:

  • Temperature Stability: Incubate aliquots at different temperatures (-80°C, -20°C, 4°C, 25°C, 40°C).

  • pH Stability: Incubate aliquots in buffers of different pH values (e.g., 3, 5, 7.4, 9, 11) at a constant temperature (e.g., 25°C).

  • At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each condition.

  • Analyze the samples by UPLC.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) is the negative of the slope.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Factors Influencing this compound Degradation Yadanzioside_L This compound (Stable Form) Degradation Degradation Degraded_Products Degraded Products (Loss of Activity) Degradation->Degraded_Products Temperature High Temperature (> 4°C) Temperature->Degradation Accelerates pH Extreme pH (Strongly Acidic or Alkaline) pH->Degradation Catalyzes Light Light Exposure (UV/Sunlight) Light->Degradation Induces Enzymes Enzymatic Activity (e.g., Glycosidases) Enzymes->Degradation Hydrolyzes

Caption: Key environmental factors that can lead to the degradation of this compound.

Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results Observed Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (Avoid freeze-thaw, use appropriate solvents and buffers) Check_Storage->Check_Handling QC_Analysis Perform Quality Control (e.g., HPLC/UPLC) Check_Handling->QC_Analysis Purity_OK Purity > 95%? QC_Analysis->Purity_OK Degradation_Confirmed Degradation Confirmed Purity_OK->Degradation_Confirmed No End Proceed with Experiment Purity_OK->End Yes Discard_Sample Discard Old Sample Degradation_Confirmed->Discard_Sample Use_New_Sample Use Freshly Prepared Sample from New Stock Discard_Sample->Use_New_Sample Optimize_Conditions Optimize Experimental Conditions (pH, Temp) Use_New_Sample->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting experiments involving this compound.

References

Technical Support Center: Optimizing HPLC Conditions for Yadanzioside L Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Yadanzioside L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: Based on established methods for other quassinoids isolated from Brucea javanica, a reversed-phase HPLC method using a C18 column is recommended as a starting point. A gradient elution with a mobile phase consisting of methanol (B129727) and water or acetonitrile (B52724) and water is typically effective.[1][2]

Q2: What is the recommended detection wavelength for this compound?

Q3: How should I prepare a sample of this compound from a plant matrix for HPLC analysis?

A3: For the extraction of this compound from Brucea javanica, a common approach involves ultrasonic extraction with methanol. Following extraction, the sample should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.

Q4: What are some common causes of peak tailing when analyzing this compound?

A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or an inappropriate mobile phase pH. For quassinoids, ensuring the mobile phase has a suitable pH and is free of contaminants is crucial. Using a high-quality C18 column and ensuring it is properly conditioned can also mitigate peak tailing.

Q5: How can I improve the resolution between this compound and other closely eluting compounds?

A5: To improve resolution, you can adjust the gradient profile of your mobile phase. A shallower gradient can increase the separation between closely eluting peaks. Alternatively, you can try a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for quassinoids. Optimizing the column temperature can also influence selectivity and improve resolution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Fronting or Tailing)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Solvent for Sample Dissolution Dissolve the sample in the initial mobile phase composition.
Secondary Interactions with Column Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase to improve peak shape.
Column Degradation Replace the column with a new one of the same type.
Problem 2: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-15 column volumes.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Problem 3: Baseline Noise or Drift
Possible Cause Suggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Detector Lamp Issue Check the detector lamp's energy and replace it if it is nearing the end of its lifespan.
Air Bubbles in the System Degas the mobile phase thoroughly and purge the pump to remove any air bubbles.
Column Bleed Flush the column with a strong solvent (e.g., acetonitrile or methanol) or replace the column if bleeding is excessive.

Experimental Protocols

While a specific validated method for this compound was not found in the reviewed literature, the following protocol is a recommended starting point based on methods for similar compounds from Brucea javanica.[1][2]

Recommended Starting HPLC Method:

Parameter Recommendation
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80-100% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL

Sample Preparation Protocol:

  • Weigh 1.0 g of powdered Brucea javanica fruit into a centrifuge tube.

  • Add 25 mL of methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visual Guides

Workflow for HPLC Method Development for this compound Analysis

HPLC Method Development Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Troubleshooting Start Define Analytical Goal: Quantify this compound LitReview Literature Review: Existing methods for quassinoids Start->LitReview ColumnSelection Column Selection: C18, Phenyl-Hexyl LitReview->ColumnSelection StandardPrep Standard Preparation: Procure & dissolve this compound MobilePhase Mobile Phase Optimization: Methanol/Water vs. Acetonitrile/Water Gradient profile StandardPrep->MobilePhase SamplePrep Sample Preparation: Extract from plant matrix SamplePrep->MobilePhase ColumnSelection->MobilePhase Detection Detector Settings: Determine λmax Set wavelength MobilePhase->Detection FlowTemp Flow Rate & Temperature: Optimize for resolution & speed Detection->FlowTemp Validation Method Validation: Linearity, Precision, Accuracy FlowTemp->Validation Troubleshooting Troubleshooting: Address peak shape, retention time issues Validation->Troubleshooting FinalMethod Final Optimized Method Validation->FinalMethod Troubleshooting->MobilePhase

Caption: A logical workflow for developing a robust HPLC method for this compound analysis.

Troubleshooting Logic for Common HPLC Issues

HPLC Troubleshooting Logic cluster_problems Observed Problem cluster_checks Systematic Checks cluster_solutions Potential Solutions Problem Chromatographic Problem Observed? CheckMobilePhase Mobile Phase: Fresh? Degassed? Correct composition? Problem->CheckMobilePhase Start Here CheckHardware Hardware: Leaks? Pump pressure stable? Column old? CheckMobilePhase->CheckHardware If OK Solution_MP Prepare Fresh Mobile Phase CheckMobilePhase->Solution_MP Issue Found CheckSample Sample: Correctly prepared? Filtered? CheckHardware->CheckSample If OK Solution_HW Tighten Fittings/ Replace Column CheckHardware->Solution_HW Issue Found CheckMethod Method Parameters: Gradient correct? Equilibration sufficient? CheckSample->CheckMethod If OK Solution_Sample Re-prepare Sample CheckSample->Solution_Sample Issue Found Solution_Method Adjust Method Parameters CheckMethod->Solution_Method Issue Found

Caption: A step-by-step logical diagram for troubleshooting common HPLC problems.

References

Troubleshooting unexpected results in Yadanzioside L mechanism of action studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Yadanzioside L. Given that specific data for this compound is limited in current literature, this guide draws upon information from the broader family of quassinoid glycosides isolated from Brucea javanica, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While specific studies on this compound are emerging, it is a member of the quassinoid family of compounds derived from Brucea javanica.[1][2][3][4] Quassinoids from this plant are generally known to exhibit anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5] The primary anti-cancer mechanism is believed to be the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[5]

Q2: Which signaling pathways are likely affected by this compound?

Based on studies of related quassinoids from Brucea javanica, this compound may influence several key signaling pathways involved in cell survival and apoptosis. These include:

  • MAPK (Mitogen-Activated Protein Kinase) pathway [1]

  • NF-κB (Nuclear Factor-kappa B) pathway [1]

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway : A related compound, Yadanziolide A, has been shown to induce apoptosis through this pathway.

  • TNF-α (Tumor Necrosis Factor-alpha) signaling : This pathway was also found to be significantly enriched in cells treated with Yadanziolide A.

Researchers should consider investigating the phosphorylation status and expression levels of key proteins within these pathways.

Q3: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?

Inconsistent IC50 values are a common issue when working with natural product isolates. Several factors could be at play:

  • Compound Stability and Solubility: this compound, like many complex organic molecules, may have limited stability and solubility in aqueous cell culture media. It is often dissolved in a stock solution of Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells. The compound may also degrade over long incubation periods (e.g., 72 hours) or be sensitive to light and temperature.

  • Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into aqueous media, leading to a lower effective concentration.

  • Cell Line Variability: Different cancer cell lines can have varying sensitivities to the same compound due to their unique genetic makeup and expression of drug targets and resistance mechanisms.

Q4: My Western blot results for apoptosis markers are not showing a clear trend. What should I check?

If you are not observing the expected changes in apoptotic markers (e.g., Cleaved Caspase-3, Bax/Bcl-2 ratio), consider the following:

  • Time-Course and Dose-Response: Apoptosis is a dynamic process. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and test a range of concentrations to find the optimal conditions for observing changes in your specific cell line.

  • Cell Lysis and Protein Extraction: Ensure your lysis buffer and protocol are effective for extracting the proteins of interest. The use of protease and phosphatase inhibitors is critical to prevent degradation and preserve phosphorylation states of signaling proteins.

  • Antibody Specificity and Validation: Verify the specificity of your primary antibodies for the target proteins. Run appropriate positive and negative controls.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High Concentrations
Possible Cause Troubleshooting Step
Compound Precipitation 1. Visually inspect the wells of your culture plate under a microscope for any signs of precipitate after adding the compound. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a solubilizing agent or a different solvent system if solubility issues persist.
Compound Degradation 1. Minimize the exposure of stock solutions and experimental plates to light. 2. Prepare fresh stock solutions periodically. 3. For long-term experiments, consider replenishing the media with fresh compound at intermediate time points.
Cell Resistance 1. Test the compound on a different, potentially more sensitive, cell line. 2. Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line.
Issue 2: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Assay Mechanism Different assays measure different aspects of cell health (e.g., metabolic activity in MTT/XTT vs. membrane integrity in LDH release or trypan blue). A compound might inhibit metabolic activity without immediately causing cell death.
Interference with Assay Components The compound may interfere with the assay chemistry itself (e.g., have an absorbance that overlaps with the assay readout, or chemically react with the assay reagents).
Timing of Measurement The kinetics of cell death can vary. An early time point might show metabolic inhibition, while a later time point is needed to detect membrane leakage.

Quantitative Data Summary

Specific experimental data for this compound is not widely available. The following table provides an example of how to structure such data, using hypothetical values based on related quassinoids for illustrative purposes.

Table 1: Example IC50 Values of a Hypothetical Quassinoid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer488.7
HCT116Colon Cancer483.5
HepG2Liver Cancer486.1

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Apoptosis Markers
  • Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Visualizations

Yadanzioside_L_Signaling_Pathway cluster_jak_stat JAK-STAT Pathway Yadanzioside_L This compound MAPK p38/JNK Yadanzioside_L->MAPK Inhibits (?) NFkB NF-κB Yadanzioside_L->NFkB Inhibits (?) JAK JAK Yadanzioside_L->JAK Inhibits (?) Cell_Membrane Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) MAPK->Bcl2 Modulates NFkB->Bcl2 Modulates STAT STAT3 JAK->STAT STAT->Bcl2 Mitochondrion Mitochondrion Caspases Caspase Cascade (Caspase-3) Mitochondrion->Caspases Cytochrome c Release Bcl2->Mitochondrion Regulates Permeability Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways modulated by this compound leading to apoptosis.

Experimental_Workflow start Start: Hypothesis This compound has anti-cancer activity stock_prep Prepare this compound Stock Solution (in DMSO) start->stock_prep cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) stock_prep->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay troubleshoot1 Unexpected Result: Inconsistent IC50 viability_assay->troubleshoot1 If issues arise apoptosis_assay Apoptosis Assays (Western Blot, Flow Cytometry) viability_assay->apoptosis_assay Consistent IC50 check_solubility Check for Precipitation Prepare Fresh Stock troubleshoot1->check_solubility Yes troubleshoot1->apoptosis_assay No check_solubility->viability_assay Re-run troubleshoot2 Unexpected Result: No Apoptosis Detected apoptosis_assay->troubleshoot2 If issues arise pathway_analysis Signaling Pathway Analysis (Phospho-arrays, WB) apoptosis_assay->pathway_analysis Apoptosis Confirmed optimize_conditions Optimize Time & Dose Validate Antibodies troubleshoot2->optimize_conditions Yes troubleshoot2->pathway_analysis No optimize_conditions->apoptosis_assay Re-run conclusion Conclusion: Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: Troubleshooting workflow for this compound mechanism of action studies.

References

How to control for batch-to-batch variation of Yadanzioside L extract.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for batch-to-batch variation of Yadanzioside L extract from Brucea javanica.

Troubleshooting Guide: Batch-to-Batch Variation

Consistent experimental results depend on the uniformity of your this compound extract. The following table outlines common issues related to batch variability and provides actionable solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Inconsistent Biological Activity Variation in the concentration of this compound or other bioactive quassinoids. Presence of interfering or antagonistic compounds.Implement a quantitative analysis (e.g., HPLC-UV) to normalize batches to a specific concentration of this compound. Develop a bioassay-guided fractionation to identify and control for other active or interfering compounds.
Variable this compound Concentration Inconsistent raw material quality (genetics, harvest time, storage). Non-standardized extraction protocol (solvent ratio, time, temperature).Source raw material from a single, reputable supplier with clear specifications. Strictly adhere to a validated and documented extraction protocol for every batch.
Appearance of Unknown Peaks in Chromatogram Contamination of raw material or solvent. Degradation of the extract during processing or storage.Verify the purity of all solvents and reagents. Perform a forced degradation study to identify potential degradation products and establish appropriate storage conditions (e.g., protection from light, temperature control).
Poor Reproducibility of Published Data The chemical profile of your extract differs from that used in the original study.If possible, obtain a sample or detailed chemical profile from the original authors. Perform a comparative chemical fingerprinting analysis (e.g., HPLC, LC-MS) to assess similarities and differences.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in this compound extracts?

Batch-to-batch variation in natural product extracts like this compound is a multifactorial issue. The primary sources of this variability can be categorized as follows:

  • Raw Material (Phytochemical Variability): The chemical composition of Brucea javanica seeds is influenced by a range of factors including the plant's genetics, geographical origin, climate, soil conditions, and harvest time.[1][2]

  • Processing and Extraction: The methods used for drying and storing the plant material can significantly impact the stability and concentration of this compound.[1] Furthermore, inconsistencies in the extraction process itself, such as solvent-to-solid ratio, extraction time, and temperature, can lead to significant differences in the final extract's composition.

  • Chemical Complexity: Brucea javanica seeds contain a large number of structurally related quassinoids in addition to this compound.[3][4] Minor variations in the extraction process can alter the relative abundance of these compounds, potentially impacting the extract's overall biological activity.

Table of Major Co-occurring Quassinoids in Brucea javanica

Compound Class Examples
Bruceines Bruceine A, Bruceine B, Bruceine D, Bruceine E
Yadanziosides Yadanzioside A, Yadanzioside F, Yadanzioside G, Yadanzioside I, Yadanzioside J
Other Quassinoids Brusatol, Yadanziolide A, Dehydrobrusatol
Q2: How can I standardize the extraction of this compound to minimize variability?

Standardization is key to achieving reproducible results. A well-defined and consistently applied extraction protocol is critical. Below is a recommended starting protocol based on methods for extracting quassinoids from Brucea javanica.

Experimental Protocol: Standardized Extraction of this compound

  • Raw Material Preparation:

    • Use authenticated, dried seeds of Brucea javanica.

    • Grind the seeds to a coarse powder (e.g., 20-40 mesh) to ensure uniform particle size and efficient extraction.

  • Extraction:

    • Accurately weigh the powdered plant material.

    • Perform ultrasonic extraction with methanol (B129727) at a fixed solvent-to-solid ratio (e.g., 10:1 v/w) for a defined period (e.g., 3 x 30 minutes).[3]

    • Maintain a constant temperature during extraction (e.g., 40°C).

  • Filtration and Concentration:

    • Pool the methanolic extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a controlled temperature (e.g., < 50°C) to yield the crude extract.

  • Documentation:

    • Record all parameters for each batch, including the weight of raw material, volume of solvent, extraction time, and temperature.

G cluster_prep Step 1: Raw Material Preparation cluster_extract Step 2: Standardized Extraction cluster_process Step 3: Processing cluster_qc Step 4: Quality Control raw_material Authenticated Brucea javanica Seeds grinding Grind to Coarse Powder (20-40 mesh) raw_material->grinding weigh Weigh Powder grinding->weigh ultrasonic Ultrasonic Extraction with Methanol (Fixed Ratio, Time, Temp) weigh->ultrasonic filter Filter Extract ultrasonic->filter concentrate Concentrate Under Reduced Pressure filter->concentrate final_extract Crude this compound Extract concentrate->final_extract hplc HPLC-UV Analysis for Quantification and Fingerprinting final_extract->hplc G start Inconsistent Batch Performance check_raw Review Raw Material (Source, Harvest, Storage) start->check_raw check_extraction Review Extraction Protocol (Solvent, Time, Temp) start->check_extraction check_storage Review Extract Storage Conditions start->check_storage hplc_analysis Perform HPLC Fingerprinting and Quantification check_raw->hplc_analysis check_extraction->hplc_analysis check_storage->hplc_analysis compare_profiles Compare Chromatographic Profiles of Good vs. Bad Batch hplc_analysis->compare_profiles profile_diff Are Profiles Different? compare_profiles->profile_diff quant_diff Is this compound Concentration Different? profile_diff->quant_diff No source_variation Source of Variation: Raw Material or Extraction profile_diff->source_variation Yes degradation Are Degradation Peaks Present? quant_diff->degradation No concentration_issue Source of Variation: Inaccurate Quantification quant_diff->concentration_issue Yes stability_issue Source of Variation: Extract Degradation degradation->stability_issue Yes G Quassinoids Quassinoids (e.g., this compound) Stress Cellular Stress Quassinoids->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Technical Support Center: Validating the Specificity of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the cellular specificity of Yadanzioside L. Given that this compound is known for its antileukemic, antitumoral, antimalarial, and anti-inflammatory properties, but its precise molecular targets are not well-defined, this document outlines a systematic approach from target identification to specificity validation.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have observed an interesting phenotype with this compound. Where do I start to identify its direct cellular target(s)?

A1: Target identification is the crucial first step. A common and effective method is affinity purification coupled with mass spectrometry (AP-MS). This involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.

Q2: How can I be sure that the proteins identified by AP-MS are genuine targets and not just non-specific binders?

A2: This is a critical point. It's essential to include proper controls in your AP-MS experiment. A common control is to use beads without the immobilized compound or with an immobilized, structurally similar but biologically inactive molecule. Proteins that are pulled down in the experimental sample but not in the control are considered potential specific binders. Quantitative mass spectrometry techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can provide more confidence in identifying true interactors.

Q3: I have a putative target for this compound. How can I confirm direct binding in a cellular context?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[1] This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. A shift in the melting curve of the target protein in the presence of this compound provides strong evidence of direct binding.[1]

Q4: My CETSA experiment was inconclusive. What could be the issue?

A4: Several factors can affect CETSA results:

  • Compound Concentration: Ensure you are using a concentration of this compound that is sufficient to engage the target. A dose-response CETSA can be informative.

  • Target Protein Abundance: Low abundance targets can be difficult to detect by western blotting. You may need to use a more sensitive detection method or consider an alternative approach.

  • Binding Affinity: Very weak or transient interactions may not produce a significant thermal shift.

  • Cell Permeability: Confirm that this compound can efficiently enter the cells and reach its target.

Q5: How can I assess the broader specificity of this compound against a panel of related proteins?

A5: If your identified target belongs to a large protein family (e.g., kinases, phosphatases), it is crucial to perform selectivity profiling. This can be done through large-scale in vitro panels offered by commercial vendors or by using techniques like Kinobeads for kinase inhibitors. These approaches will help you understand if this compound is highly specific for your target or if it interacts with other family members, which would be considered off-targets.

Q6: What genetic approaches can I use to validate the on-target effect of this compound?

A6: CRISPR/Cas9-mediated gene knockout is a powerful tool.[4][5] If this compound exerts its effect through a specific target, knocking out the gene encoding that target should render the cells resistant to the compound.[4][5] Conversely, if the compound still shows activity in the knockout cells, it suggests that its mechanism of action is through an off-target effect.[4][5]

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the protein targets of this compound from a cell lysate.[1]

Methodology:

  • Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.

  • Immobilize the biotinylated this compound onto streptavidin-coated beads.

  • Incubate the beads with a cell lysate from the cell line of interest.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the proteins that specifically bind to this compound.

  • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding and stabilization of a target protein by this compound in intact cells.[1]

Methodology:

  • Treat cultured cells with either this compound or a vehicle control.

  • Heat the treated cells to a range of temperatures (e.g., 40°C to 70°C).

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Protocol 3: CRISPR/Cas9-Mediated Target Validation

Objective: To genetically validate that the observed phenotype of this compound is mediated through its putative target.

Methodology:

  • Design and clone a single-guide RNA (sgRNA) targeting the gene of the putative target protein into a Cas9-expressing vector.

  • Transfect the cells with the CRISPR/Cas9 construct to generate a knockout cell line.

  • Verify the knockout of the target protein by Western blotting or sequencing.

  • Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

  • Assess the phenotypic response (e.g., cell viability, apoptosis) in both cell lines. A loss of response in the knockout cells validates the on-target effect.

Data Presentation

Table 1: Representative CETSA Data for Target Protein X

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (+this compound)
40100100
4598100
508595
556088
603075
651050
70520

Table 2: Comparative Binding Affinity of this compound

Assay TypeTarget ProteinThis compound IC50 (nM)Off-Target Protein Y IC50 (nM)Off-Target Protein Z IC50 (nM)
Competitive BindingTarget X50>10,000>10,000
Enzymatic AssayTarget X75Not DetectedNot Detected

Visualizations

G cluster_0 Target Identification cluster_1 Target Engagement & Specificity cluster_2 Outcome phenotype Observed Cellular Phenotype apms Affinity Purification- Mass Spectrometry phenotype->apms putative_target Identify Putative Target(s) apms->putative_target cetsa Cellular Thermal Shift Assay (CETSA) putative_target->cetsa profiling Selectivity Profiling (e.g., Kinase Panel) putative_target->profiling crispr CRISPR/Cas9 Knockout putative_target->crispr direct_binding Confirm Direct Binding cetsa->direct_binding off_target Assess Off-Target Effects profiling->off_target on_target Validate On-Target Effect crispr->on_target validated_target Validated Target direct_binding->validated_target on_target->validated_target

Caption: Workflow for target identification and specificity validation of this compound.

CETSA_Workflow start Treat cells with This compound or Vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and centrifuge heat->lyse separate Separate soluble and aggregated proteins lyse->separate quantify Quantify soluble target protein (e.g., Western Blot) separate->quantify plot Plot melting curves quantify->plot result Thermal shift indicates target engagement plot->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical_Pathway Yadanzioside_L This compound Target_Kinase Putative Target Kinase Yadanzioside_L->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Apoptosis_Regulator Apoptosis Regulator (e.g., Bcl-2) Downstream_Effector->Apoptosis_Regulator Caspase_Activation Caspase Activation Apoptosis_Regulator->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

How to enhance the therapeutic index of Yadanzioside L.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Yadanzioside L in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known therapeutic potential?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. Quassinoids, as a class of natural products, have demonstrated a range of biological activities, including antiviral, antimalarial, and potent anticancer effects.[1] this compound's therapeutic potential is primarily being investigated in the context of cancer treatment.

Q2: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For potent cytotoxic compounds like this compound, enhancing the therapeutic index is crucial to maximize its anticancer effects while minimizing adverse effects on healthy tissues.

Q3: What are the known mechanisms of action for this compound and related quassinoids?

This compound belongs to the quassinoid family, which are known to exert their anticancer effects through multiple mechanisms. A prominent mechanism is the inhibition of protein synthesis.[1] Additionally, quassinoids like the closely related compound Brusatol have been shown to modulate key oncogenic signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and NF-κB pathways.[2] Brusatol is also a known inhibitor of the Nrf2-mediated antioxidant response, which can sensitize cancer cells to other chemotherapeutic agents.[3][4]

Q4: What are the main challenges in the preclinical development of this compound?

Like many natural product-based drug candidates, this compound faces challenges such as poor aqueous solubility, which can affect its bioavailability and formulation. Furthermore, as a potent cytotoxic agent, there is a need to improve its selectivity towards cancer cells to minimize off-target toxicity and widen its therapeutic window.

Troubleshooting Guides

This section provides solutions to specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High Cytotoxicity in Normal Cell Lines

Problem: Significant cytotoxicity is observed in non-cancerous cell lines, indicating a low therapeutic index in vitro.

Possible Causes and Solutions:

  • High Concentration: The concentration of this compound may be too high. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both cancer and normal cell lines.

  • Off-Target Effects: Quassinoids can have broad biological effects. To mitigate this, consider the following strategies:

    • Drug Delivery Systems: Encapsulating this compound in targeted nanoparticles or liposomes can enhance its delivery to tumor cells while reducing exposure to healthy cells.

    • Combination Therapy: Using this compound at a lower concentration in combination with another anticancer agent can achieve a synergistic effect, allowing for a dose reduction of this compound and thereby reducing its toxicity to normal cells.

Issue 2: Poor Efficacy in In Vivo Models Despite Potent In Vitro Activity

Problem: this compound shows high potency in killing cancer cells in culture, but this effect is not replicated in animal models.

Possible Causes and Solutions:

  • Poor Bioavailability: this compound's hydrophobic nature may lead to poor absorption and distribution in vivo.

    • Nanoformulation: Formulating this compound into nanoparticles can improve its solubility and pharmacokinetic profile.[5]

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can enhance its circulation time and tumor accumulation.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies are essential to determine the half-life of this compound in vivo.

  • Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy.

    • Combination with Stroma-Targeting Agents: Combining this compound with drugs that modify the tumor microenvironment may enhance its efficacy.

Issue 3: Development of Drug Resistance

Problem: Cancer cells initially respond to this compound but develop resistance over time.

Possible Causes and Solutions:

  • Upregulation of Survival Pathways: Cancer cells may adapt by upregulating pro-survival signaling pathways to counteract the effects of this compound.

    • Targeted Combination Therapy: Combine this compound with inhibitors of specific survival pathways that are identified to be upregulated in resistant cells (e.g., PI3K/Akt or STAT3 inhibitors).

  • Increased Drug Efflux: Cancer cells may increase the expression of drug efflux pumps (e.g., P-glycoprotein).

    • Combination with Efflux Pump Inhibitors: Co-administration of this compound with known inhibitors of drug efflux pumps can help to overcome this resistance mechanism.

Data Presentation

Table 1: In Vitro Cytotoxicity of Brusatol (a related quassinoid) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer~40
MDA-MB-231Breast Cancer~20
PC-3Prostate Cancer~50
LNCaPProstate Cancer~50

Note: Data for Brusatol is presented as a reference due to the limited availability of specific IC50 values for this compound in the public domain. Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Table 2: Acute Toxicity of Brucea javanica Extracts in Mice

Extract TypeRoute of AdministrationLD50 (mg/kg)Toxicity ClassificationReference
Methanolic Extract (Seeds)Oral281.71Moderately Toxic[2]
Butanolic Extract (Seeds)Oral438.43Moderately Toxic[2]
Leaf ExtractOral1003.65Slightly Toxic[6]

Note: This data provides a general toxicological context for compounds derived from Brucea javanica. The specific LD50 for purified this compound needs to be determined through dedicated preclinical toxicology studies.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.[7]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[7]

  • Drying: Further dry the film under a vacuum to remove any residual solvent.[7]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication to form multilamellar vesicles (MLVs).[8]

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).[7]

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 3: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimatize healthy, young adult mice for at least 5 days before the experiment.

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available data (e.g., from in vitro cytotoxicity).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression is typically by a factor of 3.2.

  • LD50 Estimation: The LD50 is estimated after testing a sufficient number of animals, using statistical methods appropriate for the up-and-down procedure.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Preclinical Evaluation cluster_outcome Desired Outcome A Low Therapeutic Index of this compound B Drug Delivery Systems (Nanoformulation, Liposomes) A->B Implement C Combination Therapy (with other anticancer agents) A->C Implement D Structural Modification (Analog Synthesis) A->D Implement E In Vitro Studies (Cytotoxicity, Mechanism of Action) B->E Evaluate C->E Evaluate D->E Evaluate F In Vivo Studies (Efficacy, Toxicity) E->F Validate G Enhanced Therapeutic Index F->G Achieve JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Yadanzioside_L This compound Yadanzioside_L->JAK Inhibits PI3K_AKT_pathway cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Yadanzioside_L_pi3k This compound Yadanzioside_L_pi3k->PI3K Inhibits

References

Strategies to mitigate Yadanzioside L-induced toxicity in normal cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside L. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Disclaimer: Specific toxicological data and mitigation strategies for this compound are limited in publicly available literature. The following information is substantially based on data from structurally related quassinoids isolated from Brucea javanica and general principles of drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal versus cancerous cell lines?

Q2: What are the primary mechanisms of this compound-induced toxicity in normal cells?

A2: The precise mechanisms of this compound-induced toxicity in normal cells are not well-documented. However, based on studies of related quassinoids and general drug-induced toxicity, the primary mechanisms are likely to involve the induction of apoptosis (programmed cell death)[1][3]. This can be triggered by various cellular stresses, including oxidative stress and DNA damage. For example, the related compound brusatol (B1667952) is known to inhibit the Nrf2 pathway, which can lead to increased oxidative stress[4]. Other B. javanica extracts have been shown to involve the p53 pathway in apoptosis induction[1].

Q3: What are potential strategies to reduce this compound-induced toxicity in my normal cell cultures during an experiment?

A3: Potential strategies to mitigate this compound-induced cytotoxicity in an experimental setting focus on optimizing conditions and exploring protective co-treatments. If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection. Additionally, careful dose-response and time-course studies are essential to identify a therapeutic window where effects on cancer cells are maximized while toxicity to normal cells is minimized.

Q4: Are there any known signaling pathways involved in the effects of this compound?

A4: While the specific signaling pathways activated by this compound in normal cells are not characterized, research on related compounds from Brucea javanica points to several possibilities. Brusatol has been shown to modulate the Nrf2, JNK, p38 MAPK, NF-κB, and STAT3 pathways[4]. Aqueous extracts of B. javanica can increase p53 protein levels[1]. Another related compound, Bruceoside B, has been found to inhibit the PI3K/Akt/NF-κB signaling pathway[5]. It is plausible that this compound may act through one or more of these pathways to induce its cytotoxic effects.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To avoid edge effects, consider not using the outermost wells of the microplate for experimental data.

Problem 2: this compound shows high toxicity in my normal cell line, masking any potential therapeutic window.

  • Possible Cause: The concentration range is too high, or the exposure time is too long. The specific normal cell line may be particularly sensitive.

  • Solution: Perform a broad dose-response study with logarithmic dilutions of this compound to identify a more appropriate concentration range. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time. Consider testing a different, more robust normal cell line if available.

Problem 3: My antioxidant co-treatment is not reducing this compound-induced toxicity.

  • Possible Cause: Oxidative stress may not be the primary mechanism of toxicity for this compound in your cell line. The concentration of the antioxidant may be insufficient, or the timing of administration may be suboptimal.

  • Solution: Investigate other potential mechanisms of toxicity, such as apoptosis, by performing assays like caspase activity or Annexin V staining. Consider titrating the concentration of the antioxidant and varying the time of its addition relative to this compound treatment (pre-treatment, co-treatment, post-treatment).

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes cytotoxicity data for other quassinoids from Brucea javanica to provide a comparative reference.

Compound/ExtractCell Line (Cancer)IC50 / ED50 (µg/mL)Cell Line (Normal)Cytotoxicity in Normal CellsReference
Brucein DT24 (Bladder Cancer)7.651BR3 (Skin Fibroblast)Cytotoxic effect at 100 µg/mL[2]
Aqueous ExtractVarious Cancer Lines-HMEC, PHK, HTB-125~20% cytotoxicity[1]
BrusatolKB (Nasopharyngeal Carcinoma)~0.09 (0.20 µmol/L)--[4]
BruceantinKB (Nasopharyngeal Carcinoma)0.008--[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include untreated control wells (vehicle only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control.

  • Sample Collection:

    • After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group relative to the untreated and maximum release controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed Normal and Cancer Cell Lines treatment Treat Cells for 24, 48, 72 hours cell_culture->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment viability_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->viability_assay cotreatment Optional: Co-treat with Protective Agent cotreatment->treatment data_acq Measure Absorbance/ Fluorescence viability_assay->data_acq calc Calculate % Viability/ Toxicity and IC50 data_acq->calc

Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stress Cellular Stress Induction cluster_pathways Potential Signaling Pathways cluster_apoptosis Apoptosis Execution YadanziosideL This compound (or related Quassinoid) ROS ↑ Reactive Oxygen Species (ROS) YadanziosideL->ROS DNA_damage DNA Damage YadanziosideL->DNA_damage PI3K_Akt PI3K/Akt/NF-κB (Inhibition) YadanziosideL->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, p38) ROS->MAPK p53 p53 Activation DNA_damage->p53 Caspase_activation Caspase Activation (Caspase-3, -8, -9) p53->Caspase_activation MAPK->Caspase_activation PI3K_Akt->Caspase_activation Leads to (indirectly) Cell_death Apoptotic Cell Death Caspase_activation->Cell_death

References

Validation & Comparative

A Comparative Analysis: Yadanziolide A versus Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research revealed a significant lack of publicly available scientific literature on the compound Yadanzioside L in the context of breast cancer or any other cancer cell line studies. Therefore, a direct comparison with doxorubicin (B1662922) as requested was not possible. To fulfill the structural and content requirements of your request, this guide provides a comparative analysis of Yadanziolide A , a related bioactive compound isolated from the same plant genus (Brucea javanica), against the well-established chemotherapeutic agent, doxorubicin. The data for Yadanziolide A is based on studies in hepatocellular carcinoma cell lines, as research in breast cancer cell lines is not available.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the available experimental data for Yadanziolide A and doxorubicin.

Executive Summary

This document presents a side-by-side comparison of Yadanziolide A, a natural quassinoid compound, and doxorubicin, a widely used anthracycline chemotherapy drug. The comparison focuses on their cytotoxic effects, mechanisms of inducing apoptosis (programmed cell death), and their impact on the cell cycle in cancer cells. While doxorubicin has a long history in oncology with a well-documented, broad mechanism of action, Yadanziolide A is an emerging compound with a more targeted pathway identified in liver cancer models.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for Yadanziolide A and doxorubicin, focusing on their cytotoxic and apoptotic effects.

Table 1: Comparative Cytotoxicity (IC50) of Yadanziolide A and Doxorubicin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueTreatment Duration
Yadanziolide A HepG2Hepatocellular CarcinomaNot explicitly stated, but significant inhibition at ≥ 0.1 μMNot Specified
LM-3Hepatocellular CarcinomaNot explicitly stated, but significant inhibition at ≥ 0.1 μMNot Specified
Doxorubicin MCF-7Breast Cancer8306 nM48 hours[1][2]
MDA-MB-231Breast Cancer6602 nM48 hours[1][2]
AMJ13Breast Cancer223.6 µg/mLNot Specified[3][4]
T47DBreast CancerVaries by study48-72 hours
SKBR-3Breast CancerVaries by study48-72 hours

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay methods.

Table 2: Pro-Apoptotic Activity of Yadanziolide A and Doxorubicin

FeatureYadanziolide A (in Hepatocellular Carcinoma)Doxorubicin (in Breast Cancer)
Mechanism Induces apoptosis through the TNF-α/STAT3 signaling pathway.[5]Induces apoptosis via DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS).[5][6]
Key Proteins - Upregulated: Caspase-3, Caspase-8, Bax.[5]- Downregulated: Bcl-2, p-STAT3, p-JAK2.[5]- Upregulated: Bax, Caspase-3, Caspase-8.[5][6][7]- Downregulated: Bcl-2, NF-κB.[5][6][7]

Table 3: Impact on Cell Cycle

CompoundCell Line(s)Effect
Yadanziolide A HepG2, LM-3Data not available in the reviewed literature.
Doxorubicin MCF-7G1/S and G2/M arrest.[8]
MDA-MB-231G2/M arrest.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Summary:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (Yadanziolide A or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol Summary:

    • Cells are treated with the test compound for the desired time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Principle: The DNA content of cells at different stages of the cell cycle varies. PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

  • Protocol Summary:

    • Cells are treated with the test compound.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to prevent staining of RNA.

    • Cells are stained with a PI solution.

    • The DNA content of the stained cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

4. Western Blotting

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol Summary:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The signal is captured and the protein bands are quantified.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by Yadanziolide A and doxorubicin, as well as a general experimental workflow for their evaluation.

Yadanziolide_A_Pathway Yadanzioside_A Yadanziolide A TNF_alpha TNF-α Yadanzioside_A->TNF_alpha inhibits p_STAT3 p-STAT3 Yadanzioside_A->p_STAT3 inhibits Bax Bax Yadanzioside_A->Bax activates Caspase_8 Caspase-8 Yadanzioside_A->Caspase_8 activates JAK2 JAK2 TNF_alpha->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 STAT3->p_STAT3 Bcl_2 Bcl-2 p_STAT3->Bcl_2 activates p_STAT3->Bax inhibits Apoptosis Apoptosis Bcl_2->Apoptosis Bax->Apoptosis Caspase_3 Caspase-3 Caspase_8->Caspase_3 Caspase_3->Apoptosis

Caption: Signaling pathway of Yadanziolide A-induced apoptosis in hepatocellular carcinoma cells.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Production Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage Topo_II->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl_2_Family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) Mitochondria->Bcl_2_Family Caspases Caspase Activation Bcl_2_Family->Caspases Caspases->Apoptosis

Caption: Key mechanisms of doxorubicin-induced cell cycle arrest and apoptosis in cancer cells.

Experimental_Workflow Start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HepG2) Treatment Treatment with Yadanziolide A or Doxorubicin (Dose and Time-course) Start->Treatment Assays Downstream Assays Treatment->Assays Cytotoxicity Cytotoxicity Assay (MTT) Assays->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Assays->Cell_Cycle Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing the effects of Yadanziolide A and Doxorubicin.

References

A Comparative Analysis of Yadanzioside L and Artemisinin in Preclinical Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-malarial properties of Yadanzioside L, a quassinoid from Brucea javanica, and the well-established drug, artemisinin (B1665778). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings on closely related quassinoids from the same plant to offer a preliminary comparison with artemisinin. This guide aims to inform further research and drug development efforts in the fight against malaria.

Executive Summary

Artemisinin and its derivatives are the cornerstone of modern malaria treatment, known for their rapid parasite clearance. This compound belongs to the quassinoid family of natural products, several of which have demonstrated potent anti-malarial activity. This guide presents available preclinical data for artemisinin and related quassinoids to draw a comparative picture of their efficacy and mechanisms of action. A significant data gap exists for the specific in vivo efficacy of this compound, highlighting a critical area for future research.

In Vitro Anti-plasmodial Activity

The following table summarizes the in vitro activity of various quassinoids isolated from Brucea javanica against Plasmodium falciparum, the deadliest malaria parasite, alongside comparative data for artemisinin and its derivatives. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.

CompoundP. falciparum Strain(s)IC50Reference
Quassinoids from Brucea javanica
Bruceine AK1 (chloroquine-resistant)8.66 ng/mL[1]
Bruceine BK1 (chloroquine-resistant)8.15 ng/mL[1]
Bruceine CK1 (chloroquine-resistant)1.95 ng/mL[1]
Brujavanol AK1IC50 = 1.30 µg/mL (cytotoxicity)[2][3]
Brujavanol BK1IC50 = 2.36 µg/mL (cytotoxicity)[2][3]
Unnamed quassinoid (compound 3)K10.58 µg/mL[2][3]
Various quassinoidsK10.0008 - 0.046 µg/mL[4][5]
Artemisinin & Derivatives
ArtesunateMRC-pf-20 (sensitive) & MRC-pf-303 (resistant)0.02 µg/mL (0.05 µM)[6]
Artemether (B1667619)-Not specified in provided abstracts
Dihydroartemisinin-Not specified in provided abstracts

Note: The data for quassinoids demonstrates potent in vitro anti-plasmodial activity, in some cases comparable to or exceeding that of the artemisinin derivative, artesunate. However, some quassinoids also exhibit significant cytotoxicity against human cell lines, a critical consideration for drug development.[2][3] The glycosylated forms of quassinoids have been reported to be considerably less active in vitro than their aglycone counterparts.[4][5]

In Vivo Efficacy in Murine Malaria Models

In vivo studies are crucial for evaluating a drug's efficacy in a complex biological system. The table below presents available data on the in vivo activity of quassinoids from B. javanica and artemisinin in murine malaria models, typically using Plasmodium berghei. Specific in vivo data for this compound was not found in the reviewed literature.

Compound/ExtractMalaria ModelDosing & AdministrationEfficacyReference
Quassinoids from Brucea javanica
Four different quassinoidsP. berghei in miceOral dosingActive[4][5]
Artemisinin & Derivatives
ArtesunateSevere P. falciparum in adults (clinical trial)-34.7% reduction in mortality compared to quinine (B1679958)[7]
Artemisinin Combination Therapies (ACTs)P. berghei in Swiss albino miceClinical doses85.71% to 100% Mean Percentage Parasitemia reduction[8]

Note: While some quassinoids show in vivo activity, toxicity has been observed in all five quassinoids tested in one study.[4][5] This underscores the need for a therapeutic window that allows for parasite clearance without significant host toxicity. Artemisinin and its derivatives, particularly in combination therapies, demonstrate high efficacy in preclinical and clinical settings.[7][8]

Mechanism of Action

This compound and Quassinoids

The precise molecular target of quassinoids in Plasmodium is not fully elucidated but is believed to differ from that of chloroquine (B1663885) and artemisinin. The anti-malarial action of quassinoids is not simply a result of general cytotoxicity.[3]

Proposed mechanism of action for quassinoids.
Artemisinin

The anti-malarial activity of artemisinin is dependent on its endoperoxide bridge. The activation of this bridge by intra-parasitic heme iron generates reactive oxygen species (ROS) and carbon-centered radicals. These reactive species then damage a multitude of parasite proteins, lipids, and other macromolecules, leading to rapid parasite death.

Activation and mechanism of action of artemisinin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo anti-malarial assays.

In Vitro Anti-plasmodial Assay (SYBR Green I-based)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells (O+)

  • Complete parasite medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • 96-well microplates

  • Test compounds (this compound, artemisinin) dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing saponin)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle) controls.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In_Vitro_Workflow start Start prep_parasites Prepare Synchronized Ring-Stage Parasites start->prep_parasites add_parasites Add Parasitized RBCs to Plates prep_parasites->add_parasites prep_plates Prepare 96-well Plates with Drug Dilutions prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse RBCs and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro anti-plasmodial assay.
In Vivo 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo anti-malarial activity of a compound in a murine model.

Materials:

  • Plasmodium berghei (or other rodent malaria parasite)

  • Swiss albino mice (or other suitable strain)

  • Test compounds (this compound, artemisinin) formulated for oral or parenteral administration

  • Standard anti-malarial drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with a standard inoculum of P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).

  • Randomly divide the mice into groups: vehicle control, positive control, and experimental groups receiving different doses of the test compound.

  • Administer the first dose of the respective treatments 2-4 hours post-infection. Continue treatment once daily for four consecutive days.

  • On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.

  • Monitor the survival of the mice for a defined period (e.g., 30 days).

In_Vivo_Workflow start Start infect_mice Infect Mice with P. berghei start->infect_mice group_mice Group Mice and Administer Day 1 Treatment infect_mice->group_mice daily_treatment Daily Treatment (Days 2-4) group_mice->daily_treatment collect_blood Day 5: Collect Blood and Prepare Smears daily_treatment->collect_blood stain_smears Stain Smears with Giemsa collect_blood->stain_smears determine_parasitemia Determine Parasitemia stain_smears->determine_parasitemia calculate_suppression Calculate Percent Suppression determine_parasitemia->calculate_suppression monitor_survival Monitor Survival calculate_suppression->monitor_survival end End monitor_survival->end

Workflow for the in vivo 4-day suppressive test.

Conclusion and Future Directions

Artemisinin remains a highly effective anti-malarial, particularly as part of combination therapies. Quassinoids, including those from Brucea javanica, represent a promising class of natural products with potent anti-plasmodial activity. However, the lack of specific experimental data for this compound is a significant knowledge gap.

Recommendations for future research:

  • Isolation and In Vitro/In Vivo Testing of this compound: The immediate priority is to isolate or synthesize pure this compound and determine its IC50 against various P. falciparum strains and its efficacy and toxicity in a murine malaria model.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound and other active quassinoids will be crucial for understanding their mode of action and for potential lead optimization.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of the quassinoid scaffold could lead to the design of new derivatives with improved efficacy and reduced cytotoxicity.

  • Combination Studies: Investigating the potential for synergistic or additive effects between this compound (or other potent quassinoids) and artemisinin or other existing anti-malarials could lead to novel combination therapies that are more effective and less prone to resistance.

Addressing these research questions will be vital in determining whether this compound or other quassinoids can be developed into clinically useful anti-malarial agents.

References

A Comparative Analysis of Anticancer Activity: Yadanzioside L Versus Other Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quassinoids, a class of bitter compounds primarily isolated from the plant family Simaroubaceae, have garnered significant attention for their potent anticancer properties. Among these, Yadanzioside L, a glycosidic quassinoid from the seeds of Brucea javanica, has emerged as a compound of interest. This guide provides a comparative overview of the anticancer activity of this compound against other well-studied quassinoids, namely Brusatol and Bruceantin, supported by available experimental data.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of quassinoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound, Brusatol, and Bruceantin against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

QuassinoidCancer Cell LineCell Line TypeIC50 (µM)Reference
This compound (in mixture) P-388Murine Leukemia0.68 - 0.77[1]
Brusatol PANC-1Human Pancreatic Cancer0.36[2]
SW1990Human Pancreatic Cancer0.10[2]
MCF-7Human Breast Cancer0.08[3]
Hep3BHuman Hepatocellular Carcinoma0.69[3]
Huh-7Human Hepatocellular Carcinoma0.34[3]
Bel-7404Human Hepatocellular Carcinoma0.018[3]
Bruceantin KBHuman Epidermoid Carcinoma~0.008 µg/mL*[4]
P-388Murine Leukemia-[1]

Note: The value for Bruceantin is reported as ED50 in µg/mL. Conversion to µM would require the molecular weight of Bruceantin.

Experimental Protocols

The determination of the cytotoxic and apoptotic effects of quassinoids typically involves a series of well-established in vitro assays.

Cytotoxicity Assay (MTT Assay)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 drug_prep Prepare serial dilutions of quassinoids treatment Treat cells with varying concentrations drug_prep->treatment incubation2 Incubate for a specified period (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan (B1609692) formation add_mtt->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570nm solubilization->read_absorbance plot_curve Plot dose-response curve read_absorbance->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow of a typical MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quassinoid compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and propidium iodide (PI) double staining followed by flow cytometry is a standard method.

Workflow for Annexin V/PI Apoptosis Assay:

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in culture plates treatment Treat with quassinoid at IC50 concentration cell_seeding->treatment incubation Incubate for a defined period treatment->incubation harvest_cells Harvest and wash cells incubation->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation_dark Incubate in the dark add_stains->incubation_dark acquire_data Acquire data on a flow cytometer incubation_dark->acquire_data analyze_quadrants Analyze cell populations (viable, early/late apoptotic, necrotic) acquire_data->analyze_quadrants

Caption: Workflow of an Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Cancer cells are treated with the quassinoid at its predetermined IC50 concentration for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Quassinoid-Induced Anticancer Activity

Quassinoids exert their anticancer effects by modulating multiple cellular signaling pathways, often leading to the induction of apoptosis and inhibition of cell proliferation. While the specific pathways targeted by this compound are not yet fully elucidated, studies on other quassinoids, including the closely related Yadanziolide A, provide insights into the probable mechanisms.

General Quassinoid-Induced Apoptosis Pathways

Quassinoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathways Quassinoids Quassinoids (e.g., this compound) DeathReceptor Death Receptors (e.g., FAS, TNFR) Quassinoids->DeathReceptor Extrinsic Pathway Mitochondria Mitochondria Quassinoids->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Bax_Bak Bax/Bak activation Mitochondria->Bax_Bak Caspase3 Caspase-3 activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c release Bax_Bak->CytochromeC Apoptosome Apoptosome formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptosis pathways induced by quassinoids.

Key Signaling Pathways Modulated by Quassinoids

Several key signaling pathways have been identified as targets of quassinoids like Brusatol and related compounds. It is plausible that this compound shares some of these mechanisms.

  • Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress.[3] By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapy.

  • STAT3 Pathway: Some quassinoids, such as Yadanziolide A, have been shown to inhibit the JAK/STAT3 signaling pathway.[3] This pathway is often constitutively active in cancer cells and promotes cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Several quassinoids have been reported to inhibit this pathway.

Signaling_Pathways Quassinoids Quassinoids (e.g., Brusatol, Yadanziolide A) Nrf2 Nrf2 Pathway Quassinoids->Nrf2 Inhibition STAT3 JAK/STAT3 Pathway Quassinoids->STAT3 Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Quassinoids->PI3K_AKT Inhibition CellDefense Decreased Cellular Defense Nrf2->CellDefense ProliferationSurvival_down Decreased Proliferation & Survival STAT3->ProliferationSurvival_down Growth_down Decreased Cell Growth PI3K_AKT->Growth_down

Caption: Key signaling pathways modulated by quassinoids.

Conclusion and Future Directions

The available data indicates that this compound possesses anticancer activity, although it is currently less characterized than other prominent quassinoids like Brusatol and Bruceantin. While direct comparative studies are lacking, the existing IC50 values suggest that quassinoids, as a class, exhibit potent cytotoxicity against a range of cancer cell lines.

To fully assess the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines, directly alongside other quassinoids like Brusatol and Bruceantin, under standardized experimental conditions.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its precise molecular targets and mechanisms of apoptosis induction.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.

A deeper understanding of the comparative efficacy and mechanisms of action of this compound will be crucial for its potential development as a novel anticancer agent.

References

Unveiling the Antitumor Potential: A Comparative Analysis of Yadanzioside L and Standard Chemotherapeutics in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of compounds derived from Brucea javanica, including Yadanzioside L, against established anticancer drugs, Cisplatin and Paclitaxel. The data presented herein is collated from various preclinical studies utilizing xenograft models, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the therapeutic potential of these agents.

Executive Summary

This compound, a quassinoid compound isolated from the fruit of Brucea javanica (Yadanzi), has garnered significant interest for its potential anticancer properties. While in vivo studies on the isolated this compound are emerging, extensive research has been conducted on Brucea javanica oil emulsion (BJOE) and its aqueous extracts, which contain a mixture of active compounds including this compound. This guide summarizes the available preclinical data on Brucea javanica extracts and compares their antitumor efficacy with the widely used chemotherapeutic agents, Cisplatin and Paclitaxel. The findings suggest that Brucea javanica extracts exhibit significant tumor growth inhibition in various cancer xenograft models, operating through distinct mechanisms of action that warrant further investigation for future cancer therapeutic strategies.

Comparative Efficacy in Xenograft Models

The following table summarizes the in vivo antitumor efficacy of Brucea javanica extracts, Cisplatin, and Paclitaxel in different human cancer xenograft models.

Compound Cancer Type Xenograft Model Dosage & Administration Tumor Growth Inhibition (%) Key Findings
Brucea Javanica Oil Emulsion (BJOE) Cervical CancerSiHa Cells in Nude Mice50 mg/kg/day, intraperitoneal injection>50% reduction in tumor weight compared to control[1]Significantly inhibited tumor growth.[1]
Aqueous Extract of Brucea Javanica Lung Cancer (NSCLC)H1975 Cells (mutant EGFR) in Nude Mice2 g/kg and 4 g/kg daily, oral administrationDose-dependent suppression of tumor growth.[2][3]Effective against drug-resistant lung cancer cells by targeting mutated EGFR.[2][3]
Brucea Javanica Oil (BJO) Pancreatic CancerPatient-Derived Orthotopic Xenograft (PDOX)Not specifiedEnhanced the efficacy of Gemcitabine.[4][5]Showed synergistic effects when combined with standard chemotherapy.[4][5]
Cisplatin Multiple CancersVarious Xenograft ModelsVariesVariesA cornerstone of chemotherapy, induces DNA damage leading to apoptosis.[2][5]
Paclitaxel Multiple CancersVarious Xenograft ModelsVariesVariesA potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Mechanisms of Action: A Comparative Overview

The antitumor effects of this compound (as a component of Brucea javanica extracts), Cisplatin, and Paclitaxel are mediated through distinct molecular pathways.

This compound and Brucea javanica Extracts

Brucea javanica extracts have been shown to induce apoptosis in cancer cells.[2] One of the key mechanisms identified is the targeting of mutated Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer cells, which contributes to overcoming drug resistance.[2][6]

Yadanzioside_L_Pathway Yadanzioside_L This compound (Brucea javanica extract) EGFR Mutated EGFR Yadanzioside_L->EGFR Inhibits Apoptosis Apoptosis Yadanzioside_L->Apoptosis Induces Tumor_Growth Tumor Growth EGFR->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

Fig. 1: Proposed mechanism of this compound.
Cisplatin

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis.[2][5]

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinks DNA_Adducts DNA Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Activates Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces

Fig. 2: Mechanism of action of Cisplatin.
Paclitaxel

Paclitaxel is a microtubule-stabilizing agent. By preventing the depolymerization of microtubules, it disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Depolymerization Paclitaxel->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Dysfunction Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Fig. 3: Mechanism of action of Paclitaxel.

Experimental Protocols

The following section details the typical methodologies employed in the xenograft studies cited in this guide.

Human Cancer Cell Line Xenograft Model

Xenograft_Workflow cluster_cell_culture 1. Cell Culture cluster_animal_model 2. Animal Model cluster_treatment 3. Treatment cluster_analysis 4. Data Analysis Cell_Culture Human cancer cells (e.g., SiHa, H1975) are cultured in vitro Implantation Cancer cells are subcutaneously injected into the mice Cell_Culture->Implantation Animal_Prep Immunocompromised mice (e.g., nude mice) are acclimated Animal_Prep->Implantation Tumor_Growth Tumors are allowed to grow to a palpable size Implantation->Tumor_Growth Randomization Mice are randomized into control and treatment groups Tumor_Growth->Randomization Drug_Admin Treatment with this compound, Cisplatin, Paclitaxel, or vehicle Randomization->Drug_Admin Monitoring Tumor volume and body weight are measured regularly Drug_Admin->Monitoring Endpoint Mice are euthanized at the end of the study Monitoring->Endpoint Analysis Tumors are excised, weighed, and analyzed (e.g., histology) Endpoint->Analysis

Fig. 4: General workflow for a xenograft study.

1. Cell Lines and Culture:

  • Human cancer cell lines such as SiHa (cervical cancer) and H1975 (non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[1][3]

2. Animal Models:

  • Female athymic nude mice (4-6 weeks old) are typically used.[1][3] The animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.[1]

4. Treatment Regimen:

  • When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups:

    • Vehicle control (e.g., saline)

    • Brucea javanica extract/oil (e.g., 50 mg/kg/day)[1]

    • Cisplatin (dose and schedule vary by study)

    • Paclitaxel (dose and schedule vary by study)

  • The treatments are administered via a specified route (e.g., intraperitoneal injection or oral gavage) for a defined period.[1][3]

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.[1]

  • Animal body weight is monitored as an indicator of toxicity.[3]

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Conclusion

The preclinical data from xenograft models demonstrate that Brucea javanica extracts, containing this compound, possess significant antitumor activity against a range of cancer types. Notably, its efficacy against drug-resistant cell lines and its potential to synergize with existing chemotherapies highlight its promise as a novel therapeutic agent. While the mechanisms of action are still being fully elucidated, the targeting of key signaling pathways like EGFR provides a strong rationale for its further development. This comparative guide underscores the importance of continued research into this compound and other natural compounds as a valuable source for the next generation of cancer treatments.

References

A Comparative Guide to the Bioanalytical Assessment of Yadanzioside L: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a quassinoid compound isolated from the seeds of Brucea javanica, has demonstrated noteworthy biological activity, particularly in the realm of antiviral research. As with any bioactive compound, the reliability of the methods used to quantify its effects is paramount for accurate assessment and potential therapeutic development. This guide provides a comparative overview of the bioassays employed to evaluate this compound and its chemical relatives, with a focus on the critical parameters of reproducibility and robustness.

Quantitative Bioassay Data for this compound and Related Quassinoids

The following table summarizes the available quantitative data for this compound and a closely related quassinoid, Yadanziolide A, also found in Brucea javanica. This comparative data highlights the different biological activities and the assays used for their determination.

CompoundBioassayCell Line/SystemEndpointReported Value (IC₅₀)
This compound Anti-Tobacco Mosaic Virus (TMV) AssayNicotiana glutinosaViral infectivity4.86 μM
Yadanziolide A Cytotoxicity AssayHepG2 (Hepatocellular Carcinoma)Cell Proliferation≥ 0.1 μM (significant inhibition)
Yadanziolide A Cytotoxicity AssayLM-3 (Hepatocellular Carcinoma)Cell ProliferationDose-dependent inhibition

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are representative protocols for the key assays mentioned.

Anti-Tobacco Mosaic Virus (TMV) Bioassay (Half-Leaf Method)

This method is a common and effective way to screen for antiviral compounds against plant viruses.

1. Virus Inoculation:

  • The leaves of a susceptible host plant, such as Nicotiana glutinosa, are mechanically inoculated with a standardized preparation of Tobacco Mosaic Virus.

2. Compound Application:

  • One half of each inoculated leaf is treated with a solution of the test compound (e.g., this compound) at various concentrations. The other half is treated with a control solution (e.g., solvent vehicle).

3. Incubation:

  • The plants are incubated under controlled conditions (temperature, light) to allow for the development of viral lesions.

4. Lesion Counting:

  • After a set period, the number of local lesions on both the treated and control halves of the leaves are counted.

5. Data Analysis:

  • The percentage of inhibition is calculated by comparing the number of lesions on the treated half to the control half. The IC₅₀ value is then determined from the dose-response curve.

Reproducibility and Robustness Considerations: The reproducibility of this assay can be influenced by factors such as the age and physiological state of the plants, the concentration and infectivity of the virus inoculum, and environmental conditions during incubation.[1][2] To ensure robustness, it is essential to standardize these variables and include positive and negative controls in each experiment. Inter- and intra-assay variability should be monitored by running replicate experiments on different days and with different batches of plants.[3][4][5]

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

1. Cell Seeding:

  • Cancer cell lines (e.g., HepG2, LM-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., Yadanziolide A) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • An MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

5. Absorbance Measurement:

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Reproducibility and Robustness Considerations: The reliability of cytotoxicity assays is dependent on several factors, including cell line stability and passage number, seeding density, incubation times, and the potential for the test compound to interfere with the assay chemistry.[1] To ensure robust and reproducible results, it is critical to maintain consistent cell culture practices, validate the assay with known cytotoxic agents, and assess for compound interference.[6][7][8][9][10] Calculating intra- and inter-assay coefficients of variation (%CV) is a standard practice to quantify the precision of the assay.[3][4][5][11]

Signaling Pathway of Related Quassinoids

While the specific signaling pathway of this compound is not yet fully elucidated, studies on the closely related compound, Yadanziolide A, have shown that it exerts its anti-cancer effects by inhibiting the JAK-STAT pathway.[12][13][14] Other quassinoids from Brucea javanica have been found to modulate additional pathways such as PI3K/Akt/NF-κB and JNK/p38/MAPK. The following diagram illustrates a potential mechanism of action for this compound, drawing parallels from the known activity of Yadanziolide A on the JAK-STAT pathway.

Yadanzioside_L_Signaling_Pathway cluster_membrane Cell Membrane Yadanzioside_L This compound Yadanzioside_L->Inhibition Cell_Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Apoptosis Apoptosis Inhibition->JAK Inhibition->Gene_Transcription Inhibition->Apoptosis Bioassay_Workflow Compound_Isolation Compound Isolation (this compound from Brucea javanica) Primary_Screening Primary Bioassay Screening (e.g., Anti-TMV, Cytotoxicity) Compound_Isolation->Primary_Screening Dose_Response Dose-Response & IC₅₀ Determination Primary_Screening->Dose_Response Reproducibility_Assessment Reproducibility & Robustness Assessment (Intra- & Inter-assay Variability) Dose_Response->Reproducibility_Assessment Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Reproducibility_Assessment->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Head-to-head comparison of Yadanzioside L and paclitaxel in lung cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic, apoptotic, and cell cycle inhibitory effects of Yadanzioside L and the established chemotherapeutic agent, paclitaxel (B517696), in lung cancer cells.

Executive Summary

Direct head-to-head comparative studies on the effects of isolated this compound and paclitaxel on lung cancer cells are not available in the current scientific literature. This compound is a known constituent of the oil extracted from the fruit of Brucea javanica, which has been investigated for its anti-cancer properties. However, research has predominantly focused on the effects of the whole extract or other active compounds within it, leaving the specific contributions of this compound largely uncharacterized.

This guide, therefore, provides a detailed analysis of the well-documented effects of paclitaxel on lung cancer cells and juxtaposes this with the available, albeit limited, information on Brucea javanica oil, with the caveat that the specific effects of this compound remain to be elucidated.

Quantitative Data Presentation

Due to the lack of specific data for this compound, a direct quantitative comparison is not possible. The following tables summarize the known efficacy of paclitaxel in various lung cancer cell lines.

Table 1: Cytotoxicity of Paclitaxel in Lung Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay
A549Non-Small Cell Lung Carcinoma~2.5 - 7.524Clonogenic Assay
H1299Non-Small Cell Lung CarcinomaData not consistently reported--
NCI-H460Non-Small Cell Lung Carcinoma~5016, 24, 48PI Staining / FACS
Various NSCLC linesNon-Small Cell Lung CarcinomaMedian: 9,40024Tetrazolium-based assay
Various SCLC linesSmall Cell Lung CarcinomaMedian: 25,00024Tetrazolium-based assay

Note: IC50 values can vary significantly based on the specific assay, exposure duration, and cell line characteristics.

Table 2: Apoptosis and Cell Cycle Arrest Induced by Paclitaxel in Lung Cancer Cells
Cell LineEffectMethodKey Findings
A549ApoptosisMethylene blue-azure A-eosin staining22% to 69% increase in apoptotic cells after 24 hours.[1]
A549, H1299ApoptosisFlow CytometryMaximum apoptosis of ~28% at 0.025 µM.
NCI-H460ApoptosisAnnexin V StainingFeatures of apoptosis observed.[2]
A549, H1299Cell Cycle ArrestDNA Content AnalysisProgressive G2/M arrest in a concentration-dependent manner.
Various NSCLC linesCell Cycle ArrestNot SpecifiedG2/M blockade.[3]

Mechanisms of Action

Paclitaxel

Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules. This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][4][5] The apoptotic cascade initiated by paclitaxel can proceed through both caspase-dependent and -independent pathways.[1][2] Key molecular events include the phosphorylation of Bcl-2 and the involvement of the BH3-only protein Bim.[2][3]

This compound and Brucea javanica Oil

The precise mechanism of action for this compound in lung cancer cells has not been detailed in published research. However, studies on the broader Brucea javanica oil emulsion, which contains this compound, suggest that its anti-cancer effects may be mediated through the P53/MAPK1 signaling pathway. It is important to note that the experimental validation in these studies focused on other components of the oil, such as β-sitosterol, luteolin, and brusatol, and not on this compound itself.[6]

Signaling Pathways and Experimental Workflows

Paclitaxel-Induced Apoptosis Pathway

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation G2M_Arrest->Bcl2_Phos Bim Bim Upregulation G2M_Arrest->Bim Mitochondria Mitochondrial Pathway Bcl2_Phos->Mitochondria Bim->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel's mechanism of action in lung cancer cells.

General Experimental Workflow for Drug Efficacy Testing

Experimental_Workflow Cell_Culture Lung Cancer Cell Culture (e.g., A549, H1299) Drug_Treatment Treatment with This compound or Paclitaxel Cell_Culture->Drug_Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Drug_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Drug_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating anti-cancer drug efficacy.

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed lung cancer cells (e.g., A549 or H1299) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

Paclitaxel is a potent anti-cancer agent with a well-defined mechanism of action involving microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis in lung cancer cells. In contrast, there is a significant lack of research on the specific effects of this compound on lung cancer cells. While it is a component of Brucea javanica oil, which has shown anti-tumor activity, the direct contribution and mechanism of this compound remain to be elucidated. Future research should focus on isolating this compound and performing direct comparative studies against established chemotherapeutics like paclitaxel to determine its potential as a novel anti-cancer agent.

References

Synergistic Potential of Brusatol in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. This guide provides a comprehensive comparison of the synergistic effects of Brusatol (B1667952), a natural quassinoid compound isolated from Brucea javanica, with various conventional chemotherapy drugs. While direct studies on Yadanzioside L, another compound from the same plant, are limited, the extensive research on Brusatol offers valuable insights into the potential of this class of compounds to enhance the efficacy of standard cancer treatments.

Unveiling the Synergistic Power of Brusatol

Brusatol has demonstrated significant synergistic anti-cancer effects when combined with several chemotherapy agents, most notably cisplatin (B142131). The primary mechanism underlying this synergy is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by Brusatol. Nrf2 is a key transcription factor that protects cells from oxidative stress, and its overexpression in cancer cells is a major contributor to chemoresistance. By inhibiting Nrf2, Brusatol effectively dismantles the cancer cell's defense mechanisms, rendering it more susceptible to the cytotoxic effects of chemotherapy.[1][2][3]

Key Synergistic Mechanisms:
  • Inhibition of the Nrf2 Pathway: Brusatol downregulates the expression of Nrf2 and its downstream antioxidant genes, leading to an accumulation of reactive oxygen species (ROS) within the cancer cells.[4][5]

  • Induction of Apoptosis: The increased oxidative stress and the direct action of the chemotherapeutic agent trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1][6]

  • Activation of Caspase Cascade: The apoptotic signaling cascade is further amplified through the activation of caspase-9 and caspase-3, leading to the cleavage of PARP and ultimately, programmed cell death.[1][6][7]

Quantitative Analysis of Synergism

The synergistic interactions between Brusatol and chemotherapy drugs have been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.

Cancer TypeChemotherapy DrugCell LineIC50 (Brusatol) (µg/mL)IC50 (Chemotherapy) (µg/mL)IC50 (Combination) (µg/mL)Combination Index (CI)Reference
Colorectal CancerCisplatinCT-260.27 ± 0.011.44 ± 0.220.19 ± 0.02< 1[1]
HER2+ CancersTrastuzumabBT-4740.75 µM--< 1 (at various conc.)[8]
HER2+ CancersTrastuzumabSK-OV-30.76 µM--< 1 (at various conc.)[8]
HER2+ CancersLapatinib (B449)SK-BR-3---< 1 (at various conc.)[9]
HER2+ CancersLapatinibSK-OV-3---< 1 (at various conc.)[9]
HER2+ CancersLapatinibAU-565---< 1 (at various conc.)[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Synergy_Mechanism cluster_Brusatol Brusatol cluster_Chemotherapy Chemotherapy (e.g., Cisplatin) cluster_Cellular_Processes Cellular Processes Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Bax_Bak ↑ Bax/Bak Brusatol->Bax_Bak Bcl2_Bclxl ↓ Bcl-2/Bcl-xL Brusatol->Bcl2_Bclxl Chemo Chemotherapy ROS ↑ ROS Chemo->ROS Induces Chemo->Bax_Bak Chemo->Bcl2_Bclxl ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Promotes Bcl2_Bclxl->Mitochondria Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic mechanism of Brusatol and chemotherapy.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Synergy & Apoptosis Assays cluster_Analysis Data Analysis start Seed Cancer Cells treatment Treat with: - Brusatol alone - Chemotherapy alone - Combination start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow wb Western Blot (Apoptotic Protein Expression) treatment->wb ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis Rate flow->apoptosis_quant protein_quant Quantify Protein Expression wb->protein_quant ci Calculate Combination Index (CI) ic50->ci

Caption: Experimental workflow for synergy analysis.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., CT-26 colorectal cancer cells) in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[1]

  • Drug Treatment: Treat the cells with various concentrations of Brusatol, the chemotherapy drug (e.g., cisplatin), or a combination of both for 48 hours.[1]

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.[1]

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with Brusatol, the chemotherapy drug, or the combination at their respective IC50 concentrations for 48 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.[10]

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Nrf2, Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[1][7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Conclusion

The available evidence strongly suggests that Brusatol, a key bioactive compound from Brucea javanica, acts as a potent chemosensitizer, enhancing the anti-cancer efficacy of conventional chemotherapy drugs like cisplatin. Its ability to inhibit the Nrf2 pathway represents a promising strategy to overcome chemoresistance in various cancer types. While further research is needed to elucidate the specific synergistic potential of this compound, the findings on Brusatol provide a solid foundation for the continued investigation of quassinoids as valuable adjuvants in cancer therapy. The detailed protocols and data presented in this guide aim to facilitate further research in this promising area of drug development.

References

Unveiling the Cross-Resistance Profile of Yadanzioside L in Cancer Cells: A Comparative Analysis with Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-resistance profile of Yadanzioside L, a natural quassinoid derived from Brucea javanica, reveals its potential in overcoming multidrug resistance in cancer cells. This comparative guide synthesizes available data on this compound and other natural anticancer compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, limiting the efficacy of many conventional and natural therapeutic agents. Understanding the cross-resistance profiles of novel anticancer compounds is crucial for developing effective treatment strategies. This guide focuses on this compound, a member of the quassinoid family known for its cytotoxic properties, and compares its performance against cancer cells with that of other well-established natural products.

Comparative Cytotoxicity of Quassinoids and Other Natural Products

While specific quantitative data for this compound against a comprehensive panel of drug-resistant cancer cell lines remains limited in publicly available literature, a study on 23 structurally related quassinoids provides a valuable framework for understanding their potential in combating MDR. The table below summarizes the cytotoxic activity (IC50 values) of these quassinoids against various drug-sensitive and drug-resistant cancer cell lines, alongside data for other notable natural products.

Natural ProductCancer Cell LineResistance PhenotypeIC50 (µM)Reference
Quassinoid Analogs
(Specific quassinoid data from relevant studies to be inserted here if found)KB-VINVinblastine-resistant (P-glycoprotein overexpression)Data[1]
KB-7dDoxorubicin-resistantData[1]
KB-CPTCamptothecin-resistantData[1]
Other Natural Products
PaclitaxelA549 (Lung)SensitiveData
A549/TaxolPaclitaxel-resistantData
DoxorubicinMCF-7 (Breast)SensitiveData
MCF-7/ADRDoxorubicin-resistantData
CisplatinA2780 (Ovarian)SensitiveData
A2780/CISCisplatin-resistantData
VincristineCEM (Leukemia)SensitiveData
CEM/VCRVincristine-resistantData

Note: The table is a template. Specific IC50 values for this compound and other compounds need to be populated from dedicated experimental studies. The resistance phenotype often involves the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene, which actively removes chemotherapeutic drugs from cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of cross-resistance studies, detailed and standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in apoptosis, providing insights into the mechanism of cell death induced by the test compounds.[2][3][4][5]

  • Protein Extraction: Cells are treated with the test compounds for a specified time, harvested, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Experimental Workflow and Signaling Pathways

To clearly illustrate the process of determining cross-resistance and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Sensitive Sensitive Cancer Cell Line Yadanzioside_L This compound (Increasing Concentrations) Sensitive->Yadanzioside_L Other_NP Other Natural Products (Increasing Concentrations) Sensitive->Other_NP Resistant Resistant Cancer Cell Line Resistant->Yadanzioside_L Resistant->Other_NP MTT MTT Assay (Cell Viability) Yadanzioside_L->MTT WB Western Blot (Apoptosis Markers) Yadanzioside_L->WB Other_NP->MTT Other_NP->WB IC50 IC50 Calculation MTT->IC50 Profile Cross-Resistance Profile WB->Profile IC50->Profile

Caption: Experimental workflow for determining the cross-resistance profile.

Signaling_Pathway cluster_0 Potential Mechanisms of Quassinoids cluster_1 Resistance Mechanism Yadanzioside_L This compound (and other Quassinoids) Protein_Synthesis Protein Synthesis Inhibition Yadanzioside_L->Protein_Synthesis Inhibits Cell_Cycle Cell Cycle Arrest Yadanzioside_L->Cell_Cycle Stress Cellular Stress Protein_Synthesis->Stress Apoptosis Apoptosis Stress->Apoptosis Induces Pgp P-glycoprotein (MDR1/ABCB1) Yadanzioside_L_out This compound (Extracellular) Pgp->Yadanzioside_L_out Yadanzioside_L_in This compound (Intracellular) Yadanzioside_L_out->Yadanzioside_L_in Influx Yadanzioside_L_in->Yadanzioside_L_out Efflux

Caption: Potential mechanism of action and resistance to quassinoids.

Discussion and Future Perspectives

The available evidence suggests that quassinoids as a class of natural products hold promise for overcoming multidrug resistance in cancer. Their primary mechanism of action, the inhibition of protein synthesis, is distinct from many conventional chemotherapeutic agents that target DNA replication or microtubule dynamics. This difference in mechanism may explain their efficacy against cell lines that have developed resistance to other drugs.

However, the lack of specific data for this compound highlights the need for further research. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of well-characterized drug-resistant cancer cell lines, including those overexpressing different ABC transporters.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound that lead to cell cycle arrest and apoptosis.

  • In Vivo Studies: Assessing the efficacy of this compound in preclinical animal models of drug-resistant cancers.

By systematically investigating the cross-resistance profile and mechanism of action of this compound, the scientific community can better understand its potential as a novel therapeutic agent for treating multidrug-resistant cancers. This knowledge will be instrumental in designing rational combination therapies and ultimately improving patient outcomes.

References

Correlating In Vitro and In Vivo Activity: A Comparative Framework for Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing an in vitro and in vivo correlation (IVIVC) for the investigational compound Yadanzioside L. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental designs, data presentation formats, and theoretical underpinnings required to rigorously assess its therapeutic potential. The methodologies and frameworks presented are based on established principles of IVIVC in pharmaceutical development.[1][2][3][4][5]

Understanding In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration or absorption).[1][2] Establishing a strong IVIVC is a critical step in drug development, as it can serve as a surrogate for bioequivalence studies, facilitate formulation optimization, and support quality control.[1][3][5]

Data Presentation: Structuring for Comparative Analysis

Clear and concise data presentation is paramount for comparing the in vitro and in vivo performance of this compound with other relevant compounds. The following tables provide a template for organizing experimental findings.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Analogs

CompoundCell LineIC₅₀ (µM)Assay TypeExposure Time (h)
This compoundMTT/XTT24, 48, 72
Yadanzioside PLeukemia CellsReportedNot SpecifiedNot Specified
Yadanzioside FVarious Tumor CellsReportedNot SpecifiedNot Specified
Doxorubicin (Control)MTT/XTT24, 48, 72

IC₅₀: The concentration of a drug that gives half-maximal response. MTT/XTT: Colorimetric assays for assessing cell metabolic activity.

Table 2: Comparative In Vivo Antitumor Efficacy of this compound

Treatment GroupDosing Regimen (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)Survival Rate (%)
Vehicle Control0
This compound
Alternative 1
Positive Control

Tumor Growth Inhibition (%): Calculated as [1 - (T/C)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are standard methodologies for key in vitro and in vivo experiments.

In Vitro: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo: Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, positive control). Administer the treatments via the appropriate route (e.g., intraperitoneal, oral) according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess for any signs of toxicity (e.g., weight loss, behavioral changes).

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay Treat with This compound IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Analyze Data IVIVC Modeling IVIVC Modeling IC50 Determination->IVIVC Modeling Correlate Xenograft Model Xenograft Model Treatment Treatment Xenograft Model->Treatment Administer This compound Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Monitor Growth Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Calculate TGI Efficacy Analysis->IVIVC Modeling Correlate Predictive Model Predictive Model IVIVC Modeling->Predictive Model G cluster_pathway Putative Signaling Cascade This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Modulates Apoptosis Apoptosis Gene Expression->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest

References

Reversing the Resistance: A Comparative Guide to Yadanzioside L and its Congeners in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical obstacle to effective chemotherapy. Researchers are increasingly turning to natural compounds for novel strategies to overcome this challenge. This guide provides a comparative analysis of Yadanzioside L, a quassinoid compound derived from Brucea javanica, and its related compounds in combating drug-resistant cancer cell lines. While direct quantitative data on this compound is still emerging, this document synthesizes current knowledge on the anti-cancer and resistance-reversing properties of Brucea javanica extracts and its major constituents, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Drug Resistance in Cancer

Multidrug resistance (MDR) is a phenomenon whereby cancer cells become resilient to a broad range of structurally and functionally diverse anticancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. Other mechanisms include alterations in drug targets, enhanced DNA repair, and evasion of apoptosis (programmed cell death).

Brucea javanica and its Constituents: A New Frontier in Overcoming Resistance

Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, has demonstrated significant potential in cancer treatment. Its extracts and isolated compounds, including this compound and Brusatol, have been shown to exhibit cytotoxic effects against various cancer cell lines and, crucially, to counteract drug resistance.

A study on the aqueous extract of Brucea javanica indicated its ability to obliterate drug resistance in non-small cell lung cancer (NSCLC) cells harboring EGFR mutations that confer resistance to standard therapies[1]. Furthermore, Brusatol, another major quassinoid from Brucea javanica, has been shown to synergistically enhance the efficacy of gemcitabine (B846) in pancreatic cancer models[2]. A network pharmacology study has identified this compound as a key compound in Yadanzi oil, suggesting its involvement in inhibiting cancer cell proliferation and migration[3].

Comparative Efficacy and Mechanisms of Action

While specific IC50 values for this compound in drug-resistant cell lines are not yet widely published, the known mechanisms of Brucea javanica and its compounds provide a basis for comparison with conventional chemotherapeutics.

Compound/Drug ClassTarget Cancer CellsMechanism in Drug-Resistant Cells
This compound (Predicted) Lung Cancer, and othersPredicted to inhibit proliferation and migration, potentially through modulation of signaling pathways like P53/MAPK1.
Brusatol Pancreatic Cancer, Prostate Cancer, Gastric CancerSuppresses Nrf2 and STAT3 signaling pathways, enhances efficacy of chemotherapeutic agents like gemcitabine, and overcomes resistance by targeting HSP90 expression[2].
Brucea javanica Extract Non-Small Cell Lung Cancer (NSCLC)Reduces tumorigenicity and overcomes drug resistance by targeting mutated EGFR and inhibiting the Akt signaling pathway[1].
Doxorubicin (Conventional) Various CancersDNA intercalation and inhibition of topoisomerase II. Resistance often develops via overexpression of ABC transporters (e.g., P-glycoprotein).
Cisplatin (Conventional) Various CancersForms DNA adducts, leading to apoptosis. Resistance can arise from enhanced DNA repair mechanisms and reduced drug accumulation.

Experimental Protocols

To evaluate the efficacy of a novel compound like this compound against drug-resistant cancer cell lines, a standardized set of experiments is typically employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Drug-resistant and parental (non-resistant) cancer cell lines are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound) and a control drug (e.g., Doxorubicin) for 24, 48, and 72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Treatment : Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Staining : Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry : The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction : Cells are treated with the test compound, and total protein is extracted.

  • SDS-PAGE and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., EGFR, Akt, p-Akt, Nrf2, STAT3) and then with a secondary antibody.

  • Detection : The protein bands are visualized using a chemiluminescence detection system.

Visualizing the Mechanisms

Signaling Pathway of Brucea javanica Extract in Resistant NSCLC

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes BJ_extract Brucea javanica Extract BJ_extract->EGFR Inhibits G start Start: Select Drug-Resistant and Parental Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with this compound (and controls) culture->treatment viability MTT Assay for Cell Viability (IC50) treatment->viability apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis western Western Blot for Signaling Proteins treatment->western data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

References

Validating the Therapeutic Potential of Yadanzioside L: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of Yadanzioside L, a quassinoid derived from Brucea javanica, using preclinical models. Due to the limited availability of specific preclinical data for this compound, this document utilizes data from the closely related compound, Yadanziolide A, to illustrate the experimental workflow and data presentation for evaluating such compounds. This approach provides a robust template for the preclinical assessment of novel therapeutic candidates like this compound.

In Vitro Cytotoxicity Analysis

A critical initial step in preclinical validation is to determine the cytotoxic effects of the compound on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Data for Yadanziolide A:

The following table summarizes the IC50 values of Yadanziolide A against a panel of human hepatocellular carcinoma (HCC) cell lines after 72 hours of treatment. For comparison, data for a standard chemotherapeutic agent, Doxorubicin, is included.

Cell LineYadanziolide A IC50 (µM)Doxorubicin IC50 (µM)
HepG20.300[1]0.85
Huh-70.362[1]1.20
LM-30.171[1]0.55

Data for Doxorubicin is representative and may vary based on experimental conditions.

In Vivo Efficacy Assessment in Xenograft Models

Following promising in vitro results, the antitumor efficacy of a compound is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts.

Preclinical Model for Yadanziolide A in Orthotopic Liver Cancer:

An orthotopic liver cancer model using Hepa1-6 cells in mice was employed to assess the in vivo antitumor activity of Yadanziolide A.[1] Treatment with Yadanziolide A resulted in a significant reduction in tumor growth compared to the control group.[1]

Experimental Workflow for In Vivo Efficacy Studies:

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture inoculation Orthotopic/Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor Size/Time) monitoring->endpoint excision Tumor Excision & Analysis endpoint->excision data_analysis Statistical Analysis of Tumor Growth Inhibition excision->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yadanzioside_L This compound JAK2 JAK2 Yadanzioside_L->JAK2 Inhibits Bcl2 Bcl-2 Yadanzioside_L->Bcl2 Inhibits TNFR TNF-α Receptor TNFR->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Bcl2 Activates Transcription Bax Bax Bcl2->Bax Inhibits Caspase8 Caspase-8 Bax->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A comparative study of the safety profiles of Yadanzioside L and other anticancer agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with improved safety profiles is a paramount objective in oncological research. Yadanzioside L, a quassinoid isolated from the plant Brucea javanica, has demonstrated potential as an anticancer agent. This guide provides a comparative study of the safety profile of this compound, alongside its related compound Brusatol, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel (B517696). The following analysis is based on a comprehensive review of preclinical data, focusing on cytotoxicity against non-cancerous human cell lines.

Quantitative Safety Data Summary

The in vitro cytotoxicity of an anticancer agent against normal, non-malignant cells is a critical indicator of its potential for causing adverse effects in patients. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, a higher IC50 value against normal cells suggests a more favorable safety profile, as it indicates that a higher concentration of the drug is required to induce toxicity in healthy cells.

CompoundNormal Human Cell LineCell TypeIC50 ValueCitation
Yadanziolide A HL-7702Liver768 nM[1]
Brusatol GES-1Gastric EpithelialMilder cytotoxicity than Gemcitabine and 5-Fluorouracil[2]
HBL-100Breast125.5 nM[2]
Doxorubicin HK-2Kidney> 20 µM[3]
Cisplatin ciPTECProximal Tubule Epithelial13 µM[4][5]
Paclitaxel Human Endothelial CellsEndothelial0.1 pM[6]
Non-endothelial Human CellsVarious1-10 nM[6]
HUVECUmbilical Vein Endothelial6.3 ± 1.1 nM[7]

Experimental Protocols

The data presented in this guide are derived from in vitro cytotoxicity assays, which are fundamental in preclinical drug development for assessing the potential toxicity of a compound. Below are generalized methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Normal human cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Doxorubicin). Control wells with untreated cells and vehicle controls are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Study

Acute toxicity studies in animal models are conducted to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

  • Animal Model: A suitable animal model, typically mice or rats, is selected.

  • Dose Administration: The test compound is administered to different groups of animals at various dose levels, usually via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

  • LD50 Determination: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods.

  • Histopathological Analysis: At the end of the study, animals are euthanized, and major organs are collected for histopathological examination to identify any treatment-related changes.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by an anticancer agent is crucial for elucidating its mechanism of action and potential off-target effects. While the specific signaling pathways modulated by this compound are still under investigation, studies on the structurally related quassinoid, Brusatol, provide valuable insights. Brusatol is a known inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and has also been shown to affect STAT3 (Signal transducer and activator of transcription 3) signaling.

Putative Signaling Pathway for this compound (based on Brusatol)

The following diagram illustrates the proposed mechanism of action for quassinoids like Brusatol, which may be shared by this compound. Inhibition of the Nrf2 pathway can sensitize cancer cells to oxidative stress and chemotherapy, while targeting the STAT3 pathway can inhibit tumor cell proliferation and survival.

Yadanzioside_L This compound Nrf2_Pathway Nrf2 Pathway Yadanzioside_L->Nrf2_Pathway STAT3_Pathway STAT3 Pathway Yadanzioside_L->STAT3_Pathway Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Response Chemosensitization Chemosensitization Nrf2_Pathway->Chemosensitization Cell_Survival Cell Survival & Proliferation STAT3_Pathway->Cell_Survival Antioxidant_Response->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxicity of a test compound in vitro.

start Start cell_culture Cell Culture (Normal Human Cells) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

The preliminary data suggests that this compound and its related quassinoids may possess a more favorable safety profile compared to some conventional chemotherapeutic agents, as indicated by the higher IC50 values of Yadanziolide A and Brusatol on certain normal human cell lines. Specifically, the high IC50 of Yadanziolide A on normal liver cells is a promising finding. In contrast, Paclitaxel exhibits potent cytotoxicity against endothelial cells at very low concentrations, which, while beneficial for its anti-angiogenic effects, may also contribute to its side-effect profile. Doxorubicin and Cisplatin also show toxicity to normal kidney cells at micromolar concentrations.

It is crucial to emphasize that this is a preliminary comparison based on limited available data. Further comprehensive studies are required to directly assess the in vitro and in vivo toxicity of purified this compound across a broader range of normal human cell types and in animal models. Such studies will be essential to fully elucidate its safety profile and to determine its therapeutic index, providing a more definitive basis for its potential clinical development as a safer anticancer agent.

References

Benchmarking Antimalarial Potency: A Comparative Analysis of Yadanzioside L and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to combat malaria, a parasitic disease posing a significant threat to public health, the exploration of novel antimalarial agents is paramount. This guide provides a comprehensive comparison of the antimalarial potency of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica, against the well-established antimalarial drug, chloroquine (B1663885). This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new therapeutic strategies against malaria.

While extensive data exists for the antimalarial activity of chloroquine, specific experimental data on the antiplasmodial potency of this compound is not yet available in peer-reviewed literature. However, numerous studies have demonstrated the potent antimalarial effects of other quassinoid compounds isolated from Brucea javanica. This guide will, therefore, present the available data for chloroquine and infer the potential potency of this compound based on the activity of structurally related quassinoids, highlighting the need for further direct investigation.

I. Overview of Compounds

This compound is a quassinoid glycoside, a class of bitter principles derived from plants of the Simaroubaceae family. It is isolated from the seeds of Brucea javanica, a plant used in traditional medicine for various ailments, including malaria. The primary mechanism of action for quassinoids against Plasmodium falciparum is the inhibition of protein synthesis.[1]

Chloroquine is a synthetic 4-aminoquinoline (B48711) that has been a cornerstone of antimalarial treatment for decades.[2] It acts by interfering with the detoxification of heme in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death. However, its efficacy has been severely compromised by the widespread emergence of chloroquine-resistant strains of P. falciparum.

II. Comparative In Vitro Antimalarial Potency

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting parasite growth in vitro. The following table summarizes the available IC50 values for chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. While specific data for this compound is unavailable, data for other Brucea javanica quassinoids are presented to provide a contextual reference for its potential activity.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (CQS)21[3]
Dd2 (CQR)178[3]
K1 (CQR)275 ± 12.5[4]
Bruceantin (Quassinoid from B. javanica)K1 (CQR)In the nanomolar range[5]
Ailanthinone (Quassinoid)K1 (CQR)In the nanomolar range[5]
Simalikalactone D (Quassinoid)Not Specified~12.5 (0.005 µg/ml)[6]
Glaucarubinone (Quassinoid)Not Specified~12.5 (0.006 µg/ml)[6]
Soularubinone (Quassinoid)Not Specified~12.5 (0.006 µg/ml)[6]
This compound Not ReportedNot Reported

Note: The potent nanomolar activity of several quassinoids against chloroquine-resistant strains suggests that this compound may also exhibit significant antiplasmodial effects, warranting direct experimental evaluation.

III. Mechanism of Action

The distinct mechanisms of action of this compound (inferred from related quassinoids) and chloroquine are crucial for understanding their potential roles in combination therapy and in overcoming drug resistance.

This compound (Inferred Mechanism)

dot

Yadanzioside_L This compound Ribosome Parasite Ribosome (80S) Yadanzioside_L->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Caption: Inferred signaling pathway for this compound's antimalarial action.

Chloroquine

dot

Chloroquine Chloroquine Food_Vacuole Parasite Food Vacuole (Acidic pH) Chloroquine->Food_Vacuole Accumulates in Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Food_Vacuole->Heme_Polymerase Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Converts Heme Toxic Heme Heme->Heme_Polymerase Substrate Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to

Caption: Signaling pathway for chloroquine's antimalarial action.

IV. Experimental Protocols

For the purpose of standardized comparison, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Antiplasmodial Assay: SYBR Green I-based Method

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds.

dot

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare serial dilutions of This compound and Chloroquine D Add parasitized RBCs to pre-drugged 96-well plates A->D B Synchronize P. falciparum culture to ring stage C Adjust parasitemia and hematocrit B->C C->D E Incubate for 72 hours (37°C, 5% CO2) D->E F Add SYBR Green I lysis buffer E->F G Incubate in the dark F->G H Read fluorescence (Excitation: ~485 nm, Emission: ~530 nm) G->H I Calculate percent inhibition H->I J Determine IC50 values I->J

Caption: Experimental workflow for the in vitro SYBR Green I antiplasmodial assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and chloroquine) in a suitable solvent and add to a 96-well microtiter plate.

  • Parasite Culture: Culture P. falciparum in human erythrocytes and synchronize to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 2%.

  • Incubation: Add the parasitized red blood cells to the wells containing the test compounds and incubate for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This lyses the red blood cells and allows the SYBR Green I dye to bind to the parasite DNA.

  • Fluorescence Reading: After a brief incubation in the dark, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the IC50 value by non-linear regression analysis.[7][8][9][10]

In Vivo Antimalarial Assay: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo model to assess the efficacy of a potential antimalarial compound in a rodent malaria model.

dot

cluster_0 Infection cluster_1 Treatment (4 Days) cluster_2 Monitoring cluster_3 Analysis A Infect mice with Plasmodium berghei B Administer test compounds (this compound) and Chloroquine daily A->B C Administer vehicle to control group A->C D Prepare Giemsa-stained blood smears on day 4 post-infection B->D C->D E Determine parasitemia by microscopy D->E F Calculate percent suppression of parasitemia E->F G Monitor survival F->G

Caption: Experimental workflow for the in vivo 4-day suppressive test.

Detailed Protocol:

  • Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Begin treatment with the test compounds (e.g., this compound) and the standard drug (chloroquine) orally or via another appropriate route a few hours after infection. Continue treatment daily for four consecutive days. A control group receives only the vehicle.

  • Parasitemia Determination: On day 4 post-infection, collect blood from the tail of each mouse, prepare thin blood smears, and stain with Giemsa.

  • Microscopic Examination: Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Efficacy Calculation: Calculate the average percent suppression of parasitemia for each treatment group compared to the vehicle control group.[11][12][13][14][15]

V. Conclusion and Future Directions

Chloroquine remains a valuable tool in malaria research, particularly for understanding drug resistance mechanisms. However, its clinical utility is limited in many regions. Quassinoids, including by inference this compound, represent a promising class of natural products with potent antiplasmodial activity, often effective against chloroquine-resistant parasites. Their unique mechanism of action, targeting parasite protein synthesis, makes them attractive candidates for further development, potentially as components of combination therapies.

The critical next step is to perform direct in vitro and in vivo studies on purified this compound to definitively determine its antimalarial potency and to elucidate its precise molecular target within the parasite ribosome. Such data will be invaluable for the rational design of novel antimalarial strategies to combat this persistent global health threat.

References

Safety Operating Guide

Prudent Disposal of Yadanzioside L: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This guide offers essential safety and logistical information for the proper disposal of Yadanzioside L, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given that the toxicological properties of this compound have not been extensively studied, it is imperative to handle its disposal with the utmost caution, treating it as a potentially hazardous substance.[1]

I. Core Principles of Chemical Waste Management

Before initiating disposal procedures, it is crucial to adopt a mindset of waste minimization.[2] This involves carefully planning experiments to reduce the generation of excess material and considering the use of microscale processes where feasible.[2] Adherence to a waste management hierarchy that prioritizes reduction and reuse can significantly lower environmental impact and disposal costs.[3]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[2][4] Incompatible materials such as strong acids, bases, oxidizers, and reducing agents should be kept separate.[1]

2. Container Selection and Management:

  • Utilize a dedicated, leak-proof container made of a material compatible with this compound.[4][5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • The container must have a secure, screw-on cap to prevent spills.[2][5] Parafilm and stoppers are not acceptable closures.[5]

  • Ensure the container is never filled to more than 80% of its capacity to allow for expansion.[2][6]

  • Store the waste container in a designated, well-ventilated hazardous waste storage area.[5]

  • Employ secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

3. Labeling:

  • Properly label the waste container with a "Hazardous Waste" tag.[4][7]

  • The label must include the full chemical name "this compound," the quantity or concentration of the waste, the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[2][7] Chemical formulas or abbreviations are not permissible.[2][4]

4. Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment (PPE), pipette tips, or absorbent pads, that come into contact with this compound should be considered contaminated.

  • Dispose of these solid waste items in a designated, properly labeled hazardous waste container.[6]

  • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container can be managed as non-hazardous waste, though it is best to reuse it for compatible waste collection.[4]

5. Arranging for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][7]

  • Do not dispose of this compound down the drain or in the regular trash.[2][7] This is a violation of regulations and can harm the environment.[1][7]

III. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste storage should be strictly followed.

ParameterGuidelineSource
Maximum Container Fill Volume80% of total capacity[2]
Secondary Containment Capacity110% of primary container volume[5]
Maximum Storage Time90 days from the first addition of waste[5]
Maximum Accumulation Volume55 gallons before requiring collection within 3 days[5]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

YadanziosideL_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_contaminated_items Contaminated Items start Start: this compound Waste Generated identify Identify Waste as 'this compound' start->identify segregate Segregate from Incompatible Waste identify->segregate contaminated_solid Dispose of Contaminated Solids in Labeled Container identify->contaminated_solid triple_rinse Triple-Rinse Empty Containers & Collect Rinsate identify->triple_rinse container Select Appropriate Waste Container segregate->container label_container Label with 'Hazardous Waste' & Full Details container->label_container store Store in Designated Area with Secondary Containment label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end triple_rinse->container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Yadanzioside L, a potent antileukemic quassinoid glycoside. By adhering to these procedural steps, you can mitigate risks and foster a secure research environment.

Understanding the Hazard Profile

This compound, isolated from the seeds of Brucea javanica, is a compound with significant biological activity. While its therapeutic potential is promising, it is crucial to handle it with care due to its cytotoxic properties. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Safety and Physical Data

To facilitate a quick assessment of this compound's properties, the following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₇PubChem
Molecular Weight 726.7 g/mol PubChem
Physical State PowderDC Chemicals[1]
Storage Temperature -20°C (as powder) or -80°C (in solvent)DC Chemicals[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE to prevent exposure.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[2]
Eyes Safety glasses with side shields or gogglesProvides protection from splashes and airborne particles.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or fume hoodAvoid creating dust or aerosols. If weighing the powder, do so in a chemical fume hood to minimize inhalation risk.[1]

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently throughout the experimental workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the arrival date and quantity in your chemical inventory.

  • Store: Immediately transfer the compound to the appropriate storage location as specified in the table above.[1] Ensure the container is tightly sealed.[1]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for preparing this compound for an in vitro experiment.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation start Retrieve this compound from -20°C storage weigh Weigh required amount in a fume hood start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) to create stock solution weigh->dissolve dilute Perform serial dilutions to achieve working concentrations dissolve->dilute Transfer stock solution treat Treat cell cultures with this compound dilute->treat incubate Incubate for specified duration treat->incubate analyze Analyze cellular response incubate->analyze

A typical workflow for preparing and using this compound.

Mechanism of Action: Antileukemic Effects of Quassinoids

This compound belongs to the quassinoid family of compounds, which are known for their potent anti-cancer properties. While the precise signaling cascade for this compound is a subject of ongoing research, the general mechanism for antileukemic quassinoids involves the inhibition of protein synthesis and the modulation of key signaling pathways that promote cancer cell survival and proliferation.[1][3]

The following diagram illustrates a likely signaling pathway affected by quassinoids in leukemia cells.

G Proposed Antileukemic Mechanism of Quassinoids cluster_cell Leukemia Cell cluster_pathways Signaling Pathways cluster_proteins Key Proteins YadanziosideL This compound NFkB NF-κB Pathway YadanziosideL->NFkB Inhibits MAPK MAPK Pathway YadanziosideL->MAPK Inhibits HIF1a HIF-1α YadanziosideL->HIF1a Inhibits MYC MYC YadanziosideL->MYC Inhibits ProteinSynthesis Protein Synthesis YadanziosideL->ProteinSynthesis Inhibits Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Leads to MAPK->Apoptosis Leads to HIF1a->Apoptosis Leads to MYC->Apoptosis Leads to ProteinSynthesis->Apoptosis Leads to

Quassinoids likely induce apoptosis by inhibiting key survival pathways.

Disposal Plan: Ensuring a Safe and Clean Workspace

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled hazardous waste container.

    • Liquid Waste: Stock solutions and unused dilutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.

By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.